molecular formula C29H30F3N2O5P B1673564 Fosdagrocorat CAS No. 1044535-58-1

Fosdagrocorat

Cat. No.: B1673564
CAS No.: 1044535-58-1
M. Wt: 574.5 g/mol
InChI Key: BVXLAHSJXXSWFF-KEKPKEOLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosdagrocorat has been used in trials studying the treatment and basic science of Rheumatoid Arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a prodrug of glucocorticoid receptor agonist dagrocorat

Properties

IUPAC Name

[(2R,4aS,10aR)-4a-benzyl-7-[(2-methylpyridin-3-yl)carbamoyl]-2-(trifluoromethyl)-1,3,4,9,10,10a-hexahydrophenanthren-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLAHSJXXSWFF-KEKPKEOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F3N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100531
Record name Fosdagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044535-58-1
Record name (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(phosphonooxy)-7-(trifluoromethyl)-2-phenanthrenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044535-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosdagrocorat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosdagrocorat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosdagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSDAGROCORAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPI19004QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fosdagrocorat: A Deep Dive into its Mechanism of Action in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA). As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The core of this compound's mechanism of action lies in its ability to act as a dissociated agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although development was discontinued, the data gathered on this compound provides valuable insights into the potential of SGRMs as a therapeutic class.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The therapeutic rationale for this compound is centered on the differential regulation of GR-mediated gene expression.[1] Traditional glucocorticoids exert their anti-inflammatory effects but are also associated with a range of metabolic side effects.[2] These dual effects are mediated through two primary signaling pathways: transrepression and transactivation.[1]

  • Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon ligand binding, translocates to the nucleus and interacts with pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their activity.[3] This leads to a downregulation of inflammatory gene expression.

  • Transactivation: This pathway is linked to many of the adverse metabolic effects of glucocorticoids. It involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription.

This compound, through its active metabolite dagrocorat, is designed to preferentially induce a GR conformation that favors the transrepression pathway over the transactivation pathway.[3][4] This "dissociation" is hypothesized to provide an improved therapeutic window, retaining anti-inflammatory efficacy while minimizing metabolic side effects.[1]

Signaling Pathway of this compound's Active Metabolite (Dagrocorat)

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex GR-Hsp90 Complex Dagrocorat->GR_complex Binds Activated_GR Activated GR (Monomer) GR_complex->Activated_GR Hsp90 Dissociation NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Inhibits (Transrepression) Activated_GR->NFkB_AP1 Nuclear Translocation Activated_GR_dimer GR Dimer (Weakly Formed) Activated_GR->Activated_GR_dimer Limited Dimerization Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Promotes GRE GRE Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Activated_GR_dimer->GRE Binds (Transactivation)

This compound's Dissociated GR Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data for this compound and its active metabolite, dagrocorat.

Table 1: In Vitro Activity of Dagrocorat
Assay TypeMeasured EffectCell Line/SystemIC50 (nM)Reference
Fluorescence PolarizationGlucocorticoid Receptor BindingHuman full-length GR<7.2[5]
Fluorescence PolarizationGlucocorticoid Receptor BindingHuman full-length GR1.31[4][5]
TransrepressionInhibition of LPS-induced TNF-alpha releaseHuman whole blood35[4][5]
Transactivation (Antagonist Activity)Inhibition of dexamethasone-induced transactivationHuman ChaGoK1 cells8.9[4][5]
Table 2: Efficacy of this compound in a Phase IIa Study in Rheumatoid Arthritis (NCT00938587)
Treatment Group (once daily for 2 weeks)NPrimary Endpoint: Change from Baseline in DAS28-CRP at Week 2ACR20 Response Rate at Week 2ACR50 Response Rate at Week 2ACR70 Response Rate at Week 2Reference
This compound 10 mg21-1.6956%22%5%[2][6]
This compound 25 mg22-2.22†67%48%†14%[2][6]
Prednisone 5 mg21-1.1740%20%0%[2][6]
Placebo22-0.9638%14%0%[2][6]
p < 0.05 vs. placebo; †p < 0.001 vs. prednisone 5 mg
Table 3: Efficacy of this compound in a Phase IIb Study in Rheumatoid Arthritis (NCT01393639)
Treatment Group (once daily for 8 weeks)NPrimary Endpoint: ACR20 Response at Week 8 (Model-Predicted)Reference
This compound 1 mg~4647%[7]
This compound 5 mg~4661%[7]
This compound 10 mg~4669%‡[7]
This compound 15 mg~4673%‡§[7]
Prednisone 5 mg~4651%[7]
Prednisone 10 mg~4671%[7]
Placebo~4637%[7]
‡Superior to placebo; §Non-inferior to prednisone 10 mg

Experimental Protocols

Detailed preclinical protocols for this compound are not extensively available in the public domain.[3][8] The following protocols are based on standard methodologies for the evaluation of SGRMs and publicly available information on dagrocorat.

In Vitro Assays

This assay measures the binding affinity of dagrocorat to the GR.[4]

  • Preparation of Reagents:

    • Prepare serial dilutions of dagrocorat in assay buffer.

    • Prepare solutions of a fluorescently labeled GR ligand (tracer) and purified human GR protein.

  • Assay Setup:

    • In a microplate, add the dagrocorat dilutions.

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the GR protein to all wells.

    • Include controls for maximum polarization (tracer and GR) and minimum polarization (tracer, GR, and a saturating concentration of a known GR ligand like dexamethasone).[4]

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[4]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the resulting competition curve, representing the concentration of dagrocorat that causes a 50% reduction in the binding of the fluorescent ligand.[5] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]

This functional assay measures the anti-inflammatory potential of dagrocorat.[5]

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or use human whole blood in a 96-well plate.[5]

  • Compound Treatment: Pre-treat the cells with serial dilutions of dagrocorat for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[5]

  • Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration of dagrocorat that inhibits 50% of the LPS-induced TNF-α release.[5]

This assay quantifies the ability of dagrocorat to activate gene transcription via GREs.[9]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., A549 or HeLa) that has been transiently or stably co-transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.[7][9] A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.[7]

  • Compound Treatment: Treat the transfected cells with a vehicle control, a full GR agonist (e.g., dexamethasone), and a range of concentrations of dagrocorat.[9]

  • Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[9]

  • Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The partial agonist activity of dagrocorat is calculated as the maximal induction by dagrocorat as a percentage of the maximal induction by dexamethasone.[9]

In Vivo Inflammatory Model: Collagen-Induced Arthritis (CIA) in Mice (Representative Protocol)

While it is documented that this compound was tested in mouse models of RA, specific protocols are not publicly available.[2] The following is a representative protocol for a CIA model, a standard preclinical model for RA.[10][11]

  • Animals: Use susceptible mouse strains such as DBA/1, typically 7-8 weeks old.[10][11]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify type II collagen (e.g., bovine or chick) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail.[12]

    • Day 21 (Booster Immunization): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.[10][12]

  • Treatment:

    • Begin treatment with this compound (or vehicle control and positive control like prednisone) at the onset of clinical signs of arthritis or prophylactically. The route of administration would likely be oral gavage, given this compound's oral formulation in clinical trials.

  • Monitoring and Outcome Measures:

    • Clinical Scoring: Regularly score the severity of arthritis in each paw based on erythema and swelling.

    • Paw Swelling: Measure paw thickness using a caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.

Experimental Workflow for a Representative In Vivo CIA Study

CIA_Workflow cluster_setup Study Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animals Select DBA/1 Mice (7-8 weeks old) Acclimatization Acclimatize Animals Animals->Acclimatization Day0 Day 0: Primary Immunization (Collagen + CFA) Acclimatization->Day0 Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Grouping Randomize into Treatment Groups Day21->Grouping Dosing Daily Oral Dosing: - Vehicle - this compound - Positive Control Grouping->Dosing Scoring Regular Clinical Scoring & Paw Measurement Dosing->Scoring Termination Study Termination (e.g., Day 42) Scoring->Termination Analysis Histopathology & Biomarker Analysis Termination->Analysis

Representative Workflow for a Collagen-Induced Arthritis Study.
Clinical Trial Methodologies

This was a multicenter, double-blind, parallel-group, active- and placebo-controlled study that randomized 86 patients with RA (1:1:1:1) to receive this compound 10 mg, this compound 25 mg, prednisone 5 mg, or placebo, all with a stable background of methotrexate therapy.[2][6] The primary outcome was the change from baseline in the Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) after 2 weeks of treatment.[2][6]

This 12-week, randomized, double-blind, multicentre study involved 323 patients with moderate to severe RA.[7] Patients were randomized to receive once-daily this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo.[7] The primary endpoints at week 8 were the American College of Rheumatology 20% improvement criteria (ACR20) responses and percentage changes from baseline in biomarkers of bone formation and resorption.[7]

Conclusion

This compound, through its active metabolite dagrocorat, exemplifies the therapeutic strategy of selective glucocorticoid receptor modulation. Its mechanism of action, centered on the preferential activation of the GR transrepression pathway, aims to dissociate the potent anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. Clinical data in rheumatoid arthritis demonstrated promising efficacy, with an anti-inflammatory effect comparable to higher doses of prednisone and a safety profile regarding bone biomarkers similar to lower doses of prednisone. While the development of this compound was discontinued, the preclinical and clinical findings contribute to a deeper understanding of SGRMs and provide a valuable foundation for the future development of safer and more effective anti-inflammatory therapies. Further research into this class of compounds is warranted to fully explore their therapeutic potential.

References

Fosdagrocorat: A Technical Overview of a Dissociated Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdagrocorat (PF-04171327) is a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of rheumatoid arthritis. As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802). Dagrocorat is a dissociated agonist of the glucocorticoid receptor (DAGR), designed to preferentially mediate the anti-inflammatory effects of glucocorticoid receptor (GR) signaling while minimizing the metabolic side effects associated with traditional glucocorticoids. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to this compound and its active metabolite.

Chemical Structure

This compound is chemically known as (2R,4aS,10aR)-4a-benzyl-7-((2-methylpyridin-3-yl)carbamoyl)-2-(trifluoromethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-2-yl dihydrogen phosphate.[1] It has a molecular formula of C29H30F3N2O5P and a molecular weight of 574.54 g/mol .[1][2] Upon administration, the phosphate group is cleaved, yielding the active compound, Dagrocorat.

Table 1: Chemical Properties of this compound and Dagrocorat

PropertyThis compoundDagrocorat
Synonyms PF-04171327, PF-4171327PF-00251802
Chemical Formula C29H30F3N2O5PC29H29F3N2O2
Molecular Weight 574.54 g/mol 494.55 g/mol
IUPAC Name (2R,4aS,10aR)-4a-benzyl-7-((2-methylpyridin-3-yl)carbamoyl)-2-(trifluoromethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-2-yl dihydrogen phosphate(4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Dagrocorat acts as a dissociated agonist of the glucocorticoid receptor. This mechanism is centered on the differential regulation of two primary GR signaling pathways: transrepression and transactivation.

  • Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The ligand-bound GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a downregulation of inflammatory gene expression.

  • Transactivation: In this pathway, the ligand-bound GR dimerizes and directly binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation.

Dagrocorat is designed to favor a GR conformation that is more active in transrepression than in transactivation, thereby "dissociating" the desired anti-inflammatory effects from the adverse side effects.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP GR_HSP->GR GR_Dagrocorat GR-Dagrocorat Complex GR_HSP->GR_Dagrocorat Dissociation of HSP GR_Dagrocorat_n GR-Dagrocorat (Monomer) GR_Dagrocorat->GR_Dagrocorat_n Nuclear Translocation GR_Dimer GR-Dagrocorat (Dimer) GR_Dagrocorat_n->GR_Dimer Dimerization (Reduced) NFkB_AP1 NF-κB / AP-1 GR_Dagrocorat_n->NFkB_AP1 Inhibits GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds Inflammatory_Genes Inflammatory Genes NFkB_AP1->Inflammatory_Genes Activates Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammatory_Genes->Anti_Inflammatory_Effect Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activates Metabolic_Side_Effects Metabolic Side Effects Metabolic_Genes->Metabolic_Side_Effects

Caption: Dissociated mechanism of action of Dagrocorat on the GR signaling pathway.

Quantitative Data

The following tables summarize key in vitro and in vivo data for Dagrocorat.

Table 2: In Vitro Activity of Dagrocorat

AssayTarget/SystemIC50 / KiReference
Glucocorticoid Receptor Binding Human Glucocorticoid Receptor1.31 nM (IC50)[3]
Inhibition of TNF-alpha release Human Whole Blood35 nM (IC50)[3]
Dexamethasone-induced transactivation (antagonist activity) Human ChaGoK1 cells8.9 nM (IC50)[3]
CYP3A Inhibition Human Liver Microsomes1.3 µM (IC50)[4]
CYP2D6 Inhibition Human Liver Microsomes0.57 µM (Ki)[4]

Table 3: Population Pharmacokinetics of Dagrocorat in Rheumatoid Arthritis Patients (following oral administration of this compound)

ParameterMean ValueReference
Terminal Half-life (t1/2) 35 hours[5]
Oral Clearance (CL/F) 4.74 L/h[5]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is utilized to determine the binding affinity of a compound to the glucocorticoid receptor.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled GR ligand (tracer) upon binding to the GR protein. An unbound tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger GR protein, its movement is restricted, leading to high fluorescence polarization. Unlabeled ligands, such as Dagrocorat, compete with the tracer for binding, causing a dose-dependent decrease in the polarization signal.

Methodology:

  • Reagents: Full-length glucocorticoid receptor protein, fluorescently labeled GR ligand (tracer), and test compound (Dagrocorat).

  • Procedure:

    • A fixed concentration of GR protein and fluorescent tracer are incubated together.

    • Varying concentrations of Dagrocorat are added to compete for binding.

    • The fluorescence polarization of each sample is measured using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of Dagrocorat that displaces 50% of the fluorescent tracer, is determined by fitting the data to a four-parameter logistic model.

FP_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation & Competition cluster_detection Detection & Analysis GR_Tracer GR + Fluorescent Tracer Incubation Incubate GR, Tracer, and Dagrocorat GR_Tracer->Incubation Dagrocorat_ Dagrocorat_ dilutions Serial Dilutions of Dagrocorat dilutions->Incubation High_Polarization High Polarization (Bound Tracer) Incubation->High_Polarization No/Low Dagrocorat Low_Polarization Low Polarization (Free Tracer) Incubation->Low_Polarization High Dagrocorat Plate_Reader Measure Fluorescence Polarization High_Polarization->Plate_Reader Low_Polarization->Plate_Reader IC50_Curve Generate IC50 Curve Plate_Reader->IC50_Curve Data_Analysis Determine Binding Affinity IC50_Curve->Data_Analysis

References

Fosdagrocorat: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of rheumatoid arthritis (RA). As a prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The therapeutic rationale for this compound is based on the hypothesis of dissociating the anti-inflammatory effects of glucocorticoids, primarily mediated by transrepression, from their adverse metabolic effects, which are largely driven by transactivation. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols from key studies, and quantitative data to support its evaluation as a therapeutic agent.

Introduction: The Rationale for Selective Glucocorticoid Receptor Modulation

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the management of autoimmune diseases like rheumatoid arthritis.[1] However, their long-term use is limited by a well-documented profile of adverse effects, including metabolic dysregulation, bone density loss, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1] These dual effects of GCs are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2]

The therapeutic actions of GCs are largely attributed to the transrepression of pro-inflammatory genes, a process that does not require direct binding of the GR to DNA.[2] In contrast, many of the undesirable side effects are linked to the transactivation of target genes through the binding of GR homodimers to glucocorticoid response elements (GREs) in their promoter regions.[2] This dichotomy in GR signaling has spurred the development of Selective Glucocorticoid Receptor Modulators (SGRMs), like this compound, which are designed to preferentially engage the transrepression pathway, thereby aiming for a better therapeutic index.[2]

Mechanism of Action: A Dissociated Profile

This compound, through its active metabolite dagrocorat, is a dissociated agonist of the GR.[2] This means it is designed to induce a conformational change in the GR that favors its monomeric state, which is primarily involved in transrepression. In this state, the GR can tether to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the expression of inflammatory mediators.[2]

Conversely, dagrocorat is intended to have a reduced ability to promote the homodimerization of the GR, which is a prerequisite for binding to GREs and driving the transactivation of genes associated with metabolic side effects.[2] This selective modulation of GR activity forms the basis of this compound's potential to separate the anti-inflammatory benefits from the adverse effects of conventional glucocorticoids.

This compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) dagrocorat Dagrocorat (Active Metabolite) This compound->dagrocorat Conversion gr Glucocorticoid Receptor (GR) dagrocorat->gr gr_dagrocorat GR-Dagrocorat Complex (Monomer) gr->gr_dagrocorat Binding & HSP Dissociation hsp HSP Complex hsp->gr nfkb_ap1 NF-κB / AP-1 gr_dagrocorat->nfkb_ap1 Tethering proinflammatory_genes Pro-inflammatory Genes gr_dagrocorat->proinflammatory_genes Inhibition gr_dimer GR-Dagrocorat Complex (Dimer) gr_dagrocorat->gr_dimer Dimerization (Reduced) nfkb_ap1->proinflammatory_genes Activation transrepression Transrepression (Inflammation ↓) proinflammatory_genes->transrepression gre Glucocorticoid Response Element (GRE) gr_dimer->gre Binding transactivation Transactivation (Side Effects ↑) gre->transactivation

This compound's Dissociated Mechanism of Action on the GR Signaling Pathway.

Preclinical Pharmacology

The preclinical profile of this compound's active metabolite, dagrocorat, has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at the glucocorticoid receptor.

Quantitative In Vitro Data
ParameterValueAssayTarget
GR Binding Affinity (IC50) 1.31 nMFluorescence Polarization Ligand Binding AssayHuman Glucocorticoid Receptor
Functional Activity (Transrepression) IC50 = 35 nMInhibition of LPS-induced TNF-alpha releaseHuman Whole Blood
Functional Activity (Transactivation - Antagonist) IC50 = 8.9 nMDexamethasone-induced transactivationHuman ChaGoK1 cells

Data compiled from publicly available resources.

Experimental Protocols

3.2.1. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding of dagrocorat to the GR by competing with a fluorescently labeled GR ligand. The principle lies in the difference in the speed of rotation of the fluorescent ligand when it is free in solution versus when it is bound to the much larger GR protein. Unlabeled dagrocorat displaces the fluorescent ligand, leading to a decrease in fluorescence polarization, which is measured to determine the IC50 value.[2]

Fluorescence Polarization Assay Workflow start Prepare Assay Plate (GR, Fluorescent Ligand) add_dagrocorat Add Serial Dilutions of Dagrocorat start->add_dagrocorat incubate Incubate to Reach Binding Equilibrium add_dagrocorat->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data and Calculate IC50 measure_fp->analyze Phase IIb (NCT01393639) Trial Workflow screening Screening and Enrollment (Active RA on Methotrexate) randomization Randomization (1:1:1:1:1:1:1) screening->randomization fosda1 This compound 1mg fosda5 This compound 5mg fosda10 This compound 10mg fosda15 This compound 15mg pred5 Prednisone 5mg pred10 Prednisone 10mg placebo Placebo treatment 12-Week Treatment Period (Once Daily Dosing) endpoints Primary and Secondary Endpoint Assessment treatment->endpoints

References

The Rise and Discontinuation of Fosdagrocorat: A Technical Deep Dive into a Dissociated Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Groton, Connecticut – This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of fosdagrocorat (PF-04171327), a selective glucocorticoid receptor modulator (SGRM) developed by Pfizer for the treatment of rheumatoid arthritis. This compound, a prodrug of dagrocorat (PF-00251802), was designed as a "dissociated" agonist to preferentially leverage the anti-inflammatory effects of glucocorticoid receptor activation while minimizing the associated metabolic side effects.[1][2] Despite showing promise in early clinical trials, its development was ultimately discontinued after Phase II studies.[1][2] This document will detail the scientific rationale, preclinical and clinical data, and the experimental methodologies underpinning the this compound program, offering valuable insights for researchers and drug development professionals in the field of inflammatory diseases.

Discovery and Rationale: The Quest for a Safer Glucocorticoid

The development of this compound was rooted in the long-standing goal of separating the therapeutic and adverse effects of glucocorticoids.[1] Traditional glucocorticoids exert their effects through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1] The prevailing hypothesis guiding the development of SGRMs like this compound is the differentiation between two primary mechanisms of GR signaling:

  • Transrepression: The desired anti-inflammatory effects are primarily mediated by the GR monomer, which interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[1][2]

  • Transactivation: Many of the adverse metabolic effects, such as hyperglycemia and osteoporosis, are thought to arise from the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription.[1]

This compound was designed to favor a GR conformation that promotes transrepression over transactivation, thus "dissociating" the anti-inflammatory benefits from the metabolic drawbacks.[1] this compound is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, dagrocorat.[1] This prodrug strategy was employed to improve the pharmacokinetic properties of dagrocorat.[1]

While a detailed timeline of the initial discovery and the specific scientists involved are not extensively documented in publicly available literature, it is known that these compounds emerged from Pfizer's research into non-steroidal GR agonists.[1]

Mechanism of Action: A Dissociated Signaling Pathway

The intended mechanism of action for this compound, through its active metabolite dagrocorat, is to selectively modulate the glucocorticoid receptor to favor the transrepression pathway. The following diagram illustrates this proposed signaling cascade.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Metabolism GR_complex GR-Chaperone Complex Dagrocorat->GR_complex Binding Dagrocorat_GR Dagrocorat-GR Complex (Monomer) Dagrocorat_GR_n Dagrocorat-GR Complex (Monomer) Dagrocorat_GR->Dagrocorat_GR_n Nuclear Translocation NFkB_AP1 NF-κB / AP-1 Dagrocorat_GR_n->NFkB_AP1 Inhibition GR_dimer GR Homodimer Dagrocorat_GR_n->GR_dimer Reduced Dimerization Pro_inflammatory_genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_genes Activation Inflammation Inflammation Pro_inflammatory_genes->Inflammation GRE Glucocorticoid Response Elements (GREs) GR_dimer->GRE Metabolic_genes Metabolic Genes GRE->Metabolic_genes Side_effects Metabolic Side Effects Metabolic_genes->Side_effects

Proposed Signaling Pathway of a Dissociated SGRM.

Preclinical and Clinical Development

This compound underwent Phase I and II clinical trials to evaluate its safety, efficacy, and pharmacokinetic profile.

Preclinical Data

Detailed protocols for preclinical studies are not widely published. However, it is reported that in preclinical models, this compound demonstrated anti-inflammatory activity comparable to standard glucocorticoid receptor agonists while avoiding some of the associated adverse events.[3] Phase I studies in healthy volunteers showed that single oral doses of this compound (10–25 mg) had equivalent anti-inflammatory effects and similar reductions in bone formation biomarkers to single doses of prednisone (5–20 mg).[3][4]

Phase II Clinical Trials in Rheumatoid Arthritis

Two key Phase II studies, NCT00938587 (a 2-week study) and NCT01393639 (a 12-week study), evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis on a stable background of methotrexate.[3][4][5][6]

The primary efficacy endpoint in these trials was the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) and the American College of Rheumatology 20% improvement (ACR20) response rate.[4][5][6]

Table 1: Efficacy of this compound in Phase II Clinical Trials

Clinical TrialTreatment ArmsNPrimary EndpointResultComparator(s)
NCT00938587 (Phase IIa) [5][6]This compound 10 mg QD21Change from baseline in DAS28-CRP at Week 2-1.69Placebo: -0.96
This compound 25 mg QD22-2.22 (p<0.001 vs prednisone 5mg)Prednisone 5 mg QD: -1.17
NCT01393639 (Phase IIb) [4][5]This compound 1 mg QD~46ACR20 response at Week 847%Placebo: 37%
This compound 5 mg QD~4661%Prednisone 5 mg QD: 51%
This compound 10 mg QD~4669%Prednisone 10 mg QD: 71%
This compound 15 mg QD~4673%

In the Phase IIa study, both 10 mg and 25 mg doses of this compound resulted in statistically significant improvements in DAS28-CRP compared to placebo after two weeks.[5][6] Notably, the 25 mg dose also demonstrated a significantly greater improvement than 5 mg of prednisone.[5][6] The larger Phase IIb trial confirmed these findings, with the 10 mg and 15 mg doses showing superior ACR20 responses compared to placebo at week 8.[4][5] The 15 mg dose was found to be non-inferior to 10 mg of prednisone in terms of efficacy.[4][5]

A key objective in the development of this compound was to demonstrate an improved safety profile compared to conventional glucocorticoids.

Table 2: Safety and Tolerability of this compound in Phase II Clinical Trials

Clinical TrialKey Safety Findings
NCT00938587 [5][6]- Most adverse events (AEs) were mild in severity. - AEs were reported in 38% of patients on this compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo.
NCT01393639 [4][5]- this compound 10 mg and 15 mg demonstrated a safety profile similar to prednisone 5 mg. - All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c). - Changes from baseline in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

While this compound demonstrated a manageable safety profile, a notable pharmacodynamic effect was the near-complete suppression of plasma cortisol at both 10 mg and 25 mg doses, indicating strong engagement with the hypothalamic-pituitary-adrenal (HPA) axis.[7] However, this suppression was reversible, with cortisol levels returning to baseline within four weeks after discontinuation of the drug in the 2-week study.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available.[1] However, based on standard methodologies for evaluating SGRMs, the following assays were likely employed.

In Vitro Assays (Inferred)
  • Glucocorticoid Receptor Binding Assay: To determine the binding affinity of dagrocorat to the GR.

  • Transactivation/Transrepression Assays: Luciferase reporter gene assays in cell lines to quantify the differential effects on GRE-driven transactivation and NF-κB/AP-1-driven transrepression.

The following diagram illustrates a general workflow for such reporter assays.

Cell_Culture Cell Culture (e.g., HEK293, A549) Transfection Transfection with Plasmids: - GR expression vector - Reporter construct (GRE-luc or NF-κB-luc) - Control vector (e.g., Renilla) Cell_Culture->Transfection Compound_Treatment Treatment with Dagrocorat, Prednisone, or Vehicle Transfection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Normalize to control - Determine EC50/IC50 Luciferase_Assay->Data_Analysis

General Workflow for Luciferase Reporter Assays.
Clinical Trial Protocol Outline (Phase IIb - NCT01393639)

The Phase IIb study was a 12-week, multicenter, double-blind, parallel-group, active- and placebo-controlled trial.

cluster_arms Treatment Arms Screening Screening & Enrollment Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization Treatment 12-Week Treatment Period Randomization->Treatment Fosda_1mg This compound 1mg Endpoint Primary Endpoint Assessment (Week 8) Treatment->Endpoint Follow_up Follow-up Endpoint->Follow_up Fosda_5mg This compound 5mg Fosda_10mg This compound 10mg Fosda_15mg This compound 15mg Pred_5mg Prednisone 5mg Pred_10mg Prednisone 10mg Placebo Placebo

Workflow for the Phase IIb Clinical Trial (NCT01393639).

Patients with active rheumatoid arthritis who had an inadequate response to methotrexate were enrolled.[5] The primary objectives were to compare the efficacy and safety of different doses of this compound with prednisone and placebo.[3][4]

Conclusion and Future Perspectives

This compound represented a significant effort to develop a safer class of anti-inflammatory drugs by targeting the dissociated mechanism of glucocorticoid receptor modulation. The clinical data from Phase II trials suggested that this compound had a dose-dependent anti-inflammatory effect comparable to prednisone, with a safety profile similar to low-dose prednisone.[4] However, the development of this compound was discontinued. The reasons for this decision have not been made public.

Despite its discontinuation, the this compound program provides a valuable case study in the development of SGRMs. The data generated from these studies contribute to the broader understanding of glucocorticoid receptor biology and the ongoing quest for therapies that can effectively treat inflammatory conditions with an improved safety and tolerability profile. The challenges encountered in achieving complete dissociation of therapeutic and adverse effects in a clinical setting remain a key area of focus for future research in this field.

References

The Conversion of Fosdagrocorat to Dagrocorat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a phosphate ester prodrug of dagrocorat (PF-00251802), a selective glucocorticoid receptor modulator (SGRM) developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] The prodrug strategy was employed to enhance the pharmacokinetic properties of the parent compound, dagrocorat.[1] This technical guide provides an in-depth overview of the conversion of this compound to its active form, dagrocorat, including the underlying mechanisms, experimental protocols for characterization, and the subsequent signaling pathways modulated by dagrocorat. While the clinical development of this compound was discontinued, the principles of its bioactivation and its mechanism of action remain of significant interest to researchers in the field of drug delivery and selective anti-inflammatory therapies.[1]

Prodrug Conversion: From this compound to Dagrocorat

This compound is designed to be systemically inactive and to undergo enzymatic conversion to the pharmacologically active dagrocorat. This conversion is presumed to be mediated by alkaline phosphatases present in the gut.[2]

Mechanism of Conversion

The conversion of this compound to dagrocorat involves the enzymatic hydrolysis of the phosphate ester bond. Alkaline phosphatases (ALPs) are a group of enzymes that are ubiquitous throughout the body and are known to metabolize phosphate ester prodrugs.[3] The reaction proceeds via the removal of the phosphate group from this compound, yielding the active drug, dagrocorat, and inorganic phosphate.

Fosdagrocorat_Conversion This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Drug) This compound->Dagrocorat Enzymatic Hydrolysis Enzyme Alkaline Phosphatases Enzyme->Dagrocorat

Quantitative Data

ParameterValuePopulationStudy
Dagrocorat (PF-00251802)
Mean Terminal Half-life~35 hoursPatients with Rheumatoid ArthritisNCT00938587[4]
Oral Clearance4.74 L/hPatients with Rheumatoid ArthritisNCT00938587[4]
Dagrocorat (Metabolite-1) Pharmacokinetic Covariates
Effect of Female Sex on Clearance~26% lower vs. malesPatients with Rheumatoid ArthritisNCT01393639[5]
Effect of Age on ClearanceInfluences clearancePatients with Rheumatoid ArthritisNCT01393639[5]

Table 1: Pharmacokinetic Parameters of Dagrocorat Following this compound Administration

Experimental Protocols

The following are detailed, proposed methodologies for key experiments to characterize the conversion of this compound and the activity of dagrocorat. These protocols are based on standard techniques for similar compounds.

Protocol 1: In Vitro Conversion of this compound to Dagrocorat

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion in a relevant in vitro system.

Materials:

  • This compound and dagrocorat analytical standards

  • Caco-2 human colon adenocarcinoma cells[6]

  • Rat intestinal mucosa scraps[7]

  • Alkaline phosphatase (from bovine intestinal mucosa)

  • p-Nitrophenyl phosphate (pNPP)

  • Cell culture reagents

  • LC-MS/MS system

Methodology:

  • Preparation of In Vitro Systems:

    • Caco-2 Cell Lysates: Culture Caco-2 cells to confluence. Harvest and lyse the cells to prepare a cell homogenate.[7]

    • Rat Intestinal Mucosa Scraps: Prepare homogenates from freshly isolated rat intestinal mucosa.[7]

    • Purified Alkaline Phosphatase: Prepare solutions of known concentrations of bovine intestinal alkaline phosphatase.

  • Enzymatic Assay:

    • Incubate varying concentrations of this compound with the prepared in vitro systems at 37°C.

    • Collect samples at multiple time points.

    • Terminate the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Quantification by LC-MS/MS:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and dagrocorat (see Protocol 2).

    • Analyze the collected samples to determine the rate of dagrocorat formation.

  • Data Analysis:

    • Plot the initial velocity of the reaction against the substrate (this compound) concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

InVitro_Conversion_Workflow cluster_prep Preparation of In Vitro Systems Caco2 Caco-2 Cell Lysate Incubation Incubate with this compound (Varying Concentrations and Time Points) Caco2->Incubation RatInt Rat Intestinal Mucosa Homogenate RatInt->Incubation ALP Purified Alkaline Phosphatase ALP->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Quantification of This compound and Dagrocorat Quench->LCMS Analysis Michaelis-Menten Kinetics Analysis (Km, Vmax) LCMS->Analysis

Protocol 2: Quantification of this compound and Dagrocorat by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and dagrocorat in biological matrices.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Proposed LC-MS/MS Parameters:

ParameterProposed Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of this compound and dagrocorat
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive ESI
MS/MS Transitions To be determined by infusion of analytical standards

Table 2: Proposed LC-MS/MS Parameters

Methodology:

  • Sample Preparation:

    • Protein precipitation of plasma or cell lysate samples with acetonitrile.

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the initial mobile phase.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control samples by spiking blank matrix with known concentrations of this compound and dagrocorat.

  • Data Acquisition and Analysis:

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the analytes using a calibration curve.

Dagrocorat's Mechanism of Action: Signaling Pathways

Dagrocorat is a dissociated agonist of the glucocorticoid receptor (GR), meaning it preferentially activates the transrepression pathway over the transactivation pathway.[1] This is hypothesized to separate the anti-inflammatory effects from the metabolic side effects commonly associated with glucocorticoids.

GR-Mediated Transrepression of NF-κB and AP-1

The anti-inflammatory effects of dagrocorat are primarily mediated through the inhibition of the pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_inactive Inactive GR (complexed with chaperones) Dagrocorat->GR_inactive Binding GR_active_cyto Active GR GR_inactive->GR_active_cyto Conformational Change GR_active_nuc Active GR GR_active_cyto->GR_active_nuc Nuclear Translocation NFkB NF-κB AP1 AP-1 Inflammatory_Genes Inflammatory Gene Expression

Protocol 3: Luciferase Reporter Assay for GR Transactivation and Transrepression

Objective: To quantify the differential activity of dagrocorat on GR-mediated transactivation and transrepression.

Materials:

  • Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) or other suitable cell line (e.g., A549)[8][9]

  • Dagrocorat

  • Dexamethasone (as a positive control)

  • GRE-luciferase reporter plasmid (for transactivation)

  • NF-κB or AP-1 luciferase reporter plasmid (for transrepression)

  • Transfection reagent

  • Luciferase assay system

  • TNF-α or IL-1β (to stimulate NF-κB/AP-1)

Methodology:

  • Cell Culture and Transfection:

    • Culture HFLS-RA cells.

    • Co-transfect cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment:

    • Transactivation Assay: Treat transfected cells with varying concentrations of dagrocorat or dexamethasone.

    • Transrepression Assay: Pre-treat cells with varying concentrations of dagrocorat or dexamethasone, followed by stimulation with TNF-α or IL-1β.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of the compound to generate dose-response curves and determine EC50 (for transactivation) or IC50 (for transrepression) values.

Luciferase_Assay_Workflow cluster_assays Treatment Start Culture HFLS-RA Cells Transfect Transfect with Reporter Plasmids Start->Transfect Transactivation Transactivation: Treat with Dagrocorat/ Dexamethasone Transfect->Transactivation Transrepression Transrepression: Pre-treat with Dagrocorat/ Dexamethasone, then stimulate with TNF-α/IL-1β Transfect->Transrepression Luciferase Measure Luciferase Activity Transactivation->Luciferase Transrepression->Luciferase Analysis Data Analysis: EC50 / IC50 Determination Luciferase->Analysis

Conclusion

This compound represents a rational prodrug design aimed at improving the therapeutic window of a selective glucocorticoid receptor modulator. Its conversion to the active moiety, dagrocorat, is a critical step in its pharmacological action. While the clinical development of this compound has been halted, the study of its bioactivation and mechanism of action provides valuable insights for the development of future anti-inflammatory therapies with improved safety profiles. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate the properties of this compound, dagrocorat, and other SGRMs.

References

Unveiling the Immunomodulatory Precision of Fosdagrocorat: A Technical Guide to its Molecular Targets in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a pioneering non-steroidal selective glucocorticoid receptor modulator (SGRM) designed to uncouple the potent anti-inflammatory effects of glucocorticoids from their associated metabolic and systemic adverse events. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802), a dissociated agonist of the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the molecular targets of this compound within immune cells, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways involved. The core of this compound's therapeutic potential lies in its preferential activation of the transrepression pathway over transactivation, offering a promising alternative to traditional corticosteroid therapy.

The Glucocorticoid Receptor: The Primary Molecular Target

The primary molecular target of Dagrocorat, the active metabolite of this compound, is the glucocorticoid receptor (GR), a ligand-activated transcription factor pivotal in regulating inflammation.[1] Dagrocorat is characterized as a selective, high-affinity partial agonist of the GR.[2]

Binding Affinity and Functional Activity

The interaction of Dagrocorat with the human glucocorticoid receptor has been quantified through various in vitro assays, demonstrating its high affinity and dissociated agonist profile.

CompoundParameterValueAssayTarget/Cell Line
Dagrocorat (PF-00251802)GR Binding IC501.31 nMFluorescence Polarization Ligand Binding AssayHuman Glucocorticoid Receptor
Dagrocorat (PF-00251802)GR Transactivation (vs. Dexamethasone) pIC508.05 (8.9 nM)Beta-galactosidase Reporter Gene AssayHuman ChaGoK1 cells
Dagrocorat (PF-00251802)GR Transrepression (LPS-induced TNF-α inhibition) pIC507.46 (35 nM)Human Whole Blood AlphaLISAHuman Whole Blood

The Dissociated Mechanism of Action: Transrepression vs. Transactivation

The therapeutic innovation of this compound lies in the dissociated agonism of Dagrocorat, which preferentially engages the transrepression pathway while minimizing transactivation.[2]

  • Transrepression: This process is primarily responsible for the anti-inflammatory effects of glucocorticoids. The Dagrocorat-GR monomer complex translocates to the nucleus and physically interacts with and inhibits the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This leads to the downregulation of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Transactivation: This mechanism involves the homodimerization of the GR, which then binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. While some anti-inflammatory effects are mediated through transactivation, this pathway is also heavily associated with the undesirable metabolic side effects of corticosteroids.[1] Dagrocorat is designed to favor a GR conformation that is less efficient at dimerization and subsequent GRE-mediated transactivation.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Metabolism GR_complex GR-HSP90 Complex Dagrocorat->GR_complex Binds Dagrocorat_GR Dagrocorat-GR Complex GR_complex->Dagrocorat_GR HSP90 Dissociation Dagrocorat_GR_monomer Dagrocorat-GR Monomer Dagrocorat_GR->Dagrocorat_GR_monomer Nuclear Translocation NFkB_AP1 NF-κB / AP-1 Dagrocorat_GR_monomer->NFkB_AP1 Inhibits (Transrepression) Dagrocorat_GR_dimer Dagrocorat-GR Dimer (Less Favored) Dagrocorat_GR_monomer->Dagrocorat_GR_dimer Limited Dimerization Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Promotes GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR_dimer->GRE Weakly Binds Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Weakly Promotes

Signaling pathway of Dagrocorat as a dissociated GR agonist.

Molecular Targets in Immune Cells: Downstream of the Glucocorticoid Receptor

The primary anti-inflammatory effects of Dagrocorat in immune cells are mediated through the suppression of key pro-inflammatory signaling pathways and transcription factors.

Inhibition of NF-κB and AP-1

By promoting transrepression, Dagrocorat indirectly targets and inhibits the activity of NF-κB and AP-1, two master regulators of the inflammatory response in various immune cells, including T cells, macrophages, and peripheral blood mononuclear cells (PBMCs).[2]

  • NF-κB (Nuclear Factor-kappa B): This transcription factor plays a central role in the expression of numerous pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. Glucocorticoids, and by extension Dagrocorat, are known to inhibit NF-κB signaling.

  • AP-1 (Activator Protein-1): This transcription factor complex is involved in cellular proliferation, differentiation, and apoptosis, and also regulates the expression of inflammatory mediators.

While the inhibition of NF-κB and AP-1 is a cornerstone of Dagrocorat's mechanism, specific quantitative data on the direct inhibition of these transcription factors in various immune cell subtypes by Dagrocorat is an area for further detailed investigation.

Modulation of Cytokine and Chemokine Expression

The inhibition of NF-κB and AP-1 by Dagrocorat leads to a broad downregulation of pro-inflammatory cytokine and chemokine production in immune cells. Preclinical and clinical studies have demonstrated the anti-inflammatory effects of this compound through the modulation of inflammatory biomarkers.[3]

BiomarkerEffect of this compoundImmune Cell Source (presumed)
TNF-αInhibitionMacrophages, T cells, Monocytes
C-reactive protein (CRP)Reduction in clinical studiesHepatocytes (indirectly reflecting reduced inflammation)
Circulating white blood cellsEffects equivalent to prednisone 20 mg in a Phase 1 studyVarious leukocytes

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Determination

Assay: Fluorescence Polarization (FP) Competitive Binding Assay[2]

Principle: This solution-based assay measures the binding of a small molecule to a larger protein. A fluorescently labeled GR ligand (tracer) has a high fluorescence polarization when bound to the GR due to its slow rotation. Unlabeled ligands, like Dagrocorat, compete for binding, displacing the tracer and causing a decrease in polarization.

cluster_workflow FP Competitive Binding Assay Workflow Start Prepare Assay Plate Add_GR Add Glucocorticoid Receptor (GR) Start->Add_GR Add_Tracer Add Fluorescent Tracer Add_GR->Add_Tracer Add_Dagrocorat Add Dagrocorat (unlabeled competitor) Add_Tracer->Add_Dagrocorat Incubate Incubate to Reach Equilibrium Add_Dagrocorat->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Analyze Data (Calculate IC50) Measure_FP->Analyze End Determine Binding Affinity Analyze->End

Workflow for the fluorescence polarization competitive binding assay.

Materials:

  • Full-length human glucocorticoid receptor (GR) protein

  • Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)

  • Dagrocorat (PF-00251802)

  • Assay buffer

  • 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • A constant concentration of GR and the fluorescent tracer are added to the wells of a microplate.

  • Serial dilutions of Dagrocorat are added to compete for binding to the GR.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader.

  • The data is analyzed to determine the IC50 value of Dagrocorat, which is the concentration required to inhibit 50% of the tracer binding.

GR Transactivation and Transrepression Assays

Transactivation Assay: Beta-galactosidase Reporter Gene Assay[2]

Principle: This assay measures the ability of a compound to activate gene transcription through GREs. Cells are transfected with a reporter gene (e.g., beta-galactosidase) under the control of a promoter containing GREs. Activation of the GR by an agonist leads to the expression of the reporter gene, which can be quantified.

Transrepression Assay: Inhibition of LPS-induced TNF-α release in Human Whole Blood[2]

Principle: This assay assesses the anti-inflammatory (transrepression) activity of a compound. Human whole blood is stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The ability of the compound to inhibit this TNF-α release is measured.

Procedure:

  • Heparinized human whole blood is incubated with various concentrations of Dagrocorat.

  • LPS is added to stimulate TNF-α production.

  • After an incubation period, plasma is collected.

  • TNF-α levels in the plasma are quantified using a sensitive immunoassay, such as AlphaLISA.

  • The IC50 value for the inhibition of TNF-α production is calculated.

Conclusion and Future Directions

This compound, through its active metabolite Dagrocorat, represents a significant advancement in the field of anti-inflammatory therapeutics. Its primary molecular target is the glucocorticoid receptor, where it acts as a dissociated agonist, preferentially activating the transrepression pathway to inhibit key pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a broad suppression of inflammatory mediator production in immune cells.

While the foundational mechanism of action is well-established, further research is warranted to delineate the precise quantitative effects of Dagrocorat on NF-κB and AP-1 activity in specific immune cell populations, such as T-helper cell subsets and macrophage polarization states. A deeper understanding of its impact on the broader immunometabolic landscape will further solidify the therapeutic rationale for this compound as a safer and more targeted anti-inflammatory agent.

References

Fosdagrocorat's Dichotomous Role in Glucocorticoid Receptor Modulation: A Technical Guide to Transrepression vs. Transactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been developed with the therapeutic goal of dissociating the anti-inflammatory effects of glucocorticoids from their associated metabolic adverse events. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The central hypothesis underpinning the development of this compound is its preferential modulation of the glucocorticoid receptor (GR) to favor transrepression over transactivation signaling pathways. It is widely postulated that the anti-inflammatory actions of glucocorticoids are mediated primarily through transrepression, involving the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects, including metabolic dysregulation and bone density loss, are attributed to the transactivation of target genes via glucocorticoid response elements (GREs). This guide provides a comprehensive analysis of this compound's role in these two distinct pathways, summarizing available data, outlining experimental methodologies, and visualizing the core mechanisms.

The Core Concept: Dissociated Agonism of the Glucocorticoid Receptor

The therapeutic rationale for this compound is rooted in the concept of "dissociated agonism," which seeks to uncouple the two primary genomic signaling pathways of the GR.[1]

  • Transactivation: In this pathway, the GR, upon binding to a ligand, forms a homodimer and translocates to the nucleus. There, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of various genes. Many of these genes are implicated in the metabolic and endocrine side effects of conventional glucocorticoid therapy.[1]

  • Transrepression: This pathway involves the GR monomer, which, after ligand binding and nuclear translocation, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference leads to a downregulation of inflammatory gene expression and is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[1]

This compound is designed to induce a conformation of the GR that is more proficient at transrepression than transactivation, thereby aiming for a superior therapeutic window.[1]

Quantitative Data on this compound's Activity

While detailed preclinical data quantifying the precise dissociation index (the ratio of transrepression to transactivation potency) for this compound is not extensively available in the public domain, the available in vitro and clinical data support its profile as a dissociated agonist.

In Vitro Pharmacological Profile of Dagrocorat (PF-00251802)

Dagrocorat is the active metabolite of this compound and is responsible for its pharmacological effects.

ParameterValueAssay TypeReference(s)
Glucocorticoid Receptor Binding IC50: 1.31 nMFluorescence Polarization Ligand Binding Assay[1]
Functional Activity Partial Agonist (70-80% efficacy vs. Dexamethasone)GR Transactivation Assay[2]
Full Antagonist (in human cells)GR Transactivation Assay[2]
Clinical Efficacy in Rheumatoid Arthritis (Phase IIa Study - NCT00938587)

This study provides in vivo evidence for the anti-inflammatory efficacy of this compound.

Treatment GroupChange from Baseline in DAS28-4(CRP) at Week 2
This compound 10 mg -1.69
This compound 25 mg -2.22
Prednisone 5 mg -1.17
Placebo -0.96

Data synthesized from a Phase IIa clinical trial in patients with active rheumatoid arthritis on a stable background of methotrexate.[3]

Clinical Data on Biomarkers of Transactivation (Phase IIb Study - NCT01393639)

This study provides insights into the effects of this compound on markers associated with GR transactivation-mediated side effects.

Treatment GroupKey Findings
This compound (1 mg, 5 mg, 10 mg, 15 mg) - All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c).
- Changes from baseline in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

These findings suggest a dissociation from the typical adverse metabolic and bone effects of traditional glucocorticoids.

Signaling Pathways and Experimental Workflows

Signaling Pathways of GR Transactivation and Transrepression

The following diagram illustrates the distinct mechanisms of GR-mediated transactivation and transrepression, highlighting the preferential pathway of this compound.

GR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR GR This compound->GR binds HSP HSP GR->HSP complex Fosdagrocorat_GR This compound-GR (Monomer) NFkB NF-κB / AP-1 Fosdagrocorat_GR->NFkB inhibits GRE GRE Fosdagrocorat_GR->GRE weakly binds/ antagonizes GC_GR Conventional GC-GR (Dimer) GC_GR->GRE binds Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes activates Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes activates

Caption: GR Signaling Pathways.

Experimental Workflow: Luciferase Reporter Assays

Luciferase reporter assays are a standard in vitro method to quantify the effects of compounds on specific transcriptional pathways.

Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_analysis Analysis Cells Host Cells (e.g., HeLa, A549) GRE_Luc GRE-Luciferase Reporter Plasmid Cells->GRE_Luc Transfect NFkB_Luc NF-κB-Luciferase Reporter Plasmid Cells->NFkB_Luc Transfect Renilla Renilla Luciferase Control Plasmid Cells->Renilla Co-transfect Treatment_Transactivation Treat with Dagrocorat (Dose-Response) GRE_Luc->Treatment_Transactivation Treatment_Transrepression Co-treat with Dagrocorat & Inflammatory Stimulus (e.g., TNF-α) NFkB_Luc->Treatment_Transrepression Lysis Cell Lysis Treatment_Transactivation->Lysis Treatment_Transrepression->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry Normalization Normalize to Renilla Luminometry->Normalization Dose_Response Generate Dose-Response Curves (EC50 / IC50) Normalization->Dose_Response

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are generalized methodologies based on standard practices for evaluating selective glucocorticoid receptor modulators.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
  • Objective: To determine the binding affinity of dagrocorat to the glucocorticoid receptor.

  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled glucocorticoid ligand from the GR by the test compound. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced.

  • Methodology:

    • Plate Preparation: A serial dilution of dagrocorat is prepared in a suitable assay buffer in a microplate.

    • Reagent Addition: A fixed concentration of purified, full-length human glucocorticoid receptor is added to each well, followed by the addition of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

    • Incubation: The plate is incubated in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[1]

    • Measurement: The fluorescence polarization of each well is measured using a microplate reader.

    • Data Analysis: The IC50 value, representing the concentration of dagrocorat that displaces 50% of the fluorescent tracer, is determined by plotting the polarization values against the logarithm of the dagrocorat concentration and fitting the data to a four-parameter logistic model.[1]

GR-Mediated Transactivation Assay (GRE-Luciferase Reporter Assay)
  • Objective: To quantify the ability of dagrocorat to activate gene transcription via a glucocorticoid response element.

  • Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GREs. Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently co-transfected with an expression vector for the human GR, a GRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase for normalization.

    • Treatment: Transfected cells are treated with varying concentrations of dagrocorat or a reference glucocorticoid (e.g., dexamethasone).

    • Incubation: Cells are incubated for a suitable period (e.g., 18-24 hours) to allow for reporter gene expression.

    • Cell Lysis: The cells are lysed to release the luciferase enzymes.

    • Luciferase Assay: The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. Dose-response curves are generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

GR-Mediated Transrepression Assay (NF-κB Luciferase Reporter Assay)
  • Objective: To quantify the ability of dagrocorat to inhibit NF-κB-mediated gene transcription.

  • Principle: Cells are transfected with a reporter plasmid where luciferase expression is driven by a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus, NF-κB is activated and drives luciferase expression. The ability of a GR ligand to inhibit this process is a measure of transrepression.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line is transiently co-transfected with an expression vector for the human GR, an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

    • Treatment: Transfected cells are pre-treated with varying concentrations of dagrocorat or a reference glucocorticoid for a short period (e.g., 1-2 hours).

    • Stimulation: The cells are then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) to activate the NF-κB pathway.

    • Incubation: Cells are incubated for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

    • Cell Lysis and Luciferase Assay: As described in the transactivation assay.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves for the inhibition of NF-κB-driven luciferase expression are generated to determine the IC50 value (the concentration that causes 50% inhibition of the stimulated response).

Conclusion

This compound represents a targeted approach to glucocorticoid therapy, aiming to harness the anti-inflammatory benefits of GR activation while mitigating the transactivation-associated side effects. The available data from in vitro and clinical studies support its profile as a dissociated agonist that preferentially engages the transrepression pathway. While more detailed preclinical data would further elucidate the precise molecular mechanisms and selectivity of this compound, the existing evidence provides a strong rationale for its development as a potentially safer alternative to conventional glucocorticoids for the treatment of inflammatory diseases. Further research and publication of detailed preclinical pharmacological data will be invaluable to the scientific community in fully understanding the therapeutic potential of this and other selective glucocorticoid receptor modulators.

References

Fosdagrocorat: A Technical Guide to a Selective Glucocorticoid Receptor Modulator in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was investigated for the treatment of rheumatoid arthritis (RA). As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802)[1][2]. The primary goal in its development was to dissociate the potent anti-inflammatory effects of glucocorticoids from their well-documented adverse metabolic side effects[2][3]. Although its development was discontinued, the clinical data and mechanism of action of this compound provide valuable insights for ongoing research in autoimmune diseases.[1] This guide synthesizes the available preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Dissociating Efficacy from Side Effects

This compound operates as a dissociated agonist of the glucocorticoid receptor (GR).[2][4] The therapeutic aim of SGRMs like this compound is to selectively promote the GR's transrepression activity while minimizing its transactivation activity.[3][4]

  • Transrepression (Anti-inflammatory Effect): The active metabolite of this compound binds to the GR. The resulting complex, primarily as a monomer, inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][5] This "tethering" mechanism suppresses the expression of genes that drive inflammation, including cytokines like IL-6 and TNF-α.[3]

  • Transactivation (Metabolic Side Effects): Conventional glucocorticoids cause the GR to form homodimers, which then bind to glucocorticoid response elements (GREs) in the DNA. This transactivation process upregulates genes responsible for many of the metabolic side effects, such as hyperglycemia and bone density loss.[3][4] this compound was designed to create a GR complex conformation that reduces or prevents this GRE binding, thereby minimizing transactivation-mediated adverse events.[4]

cluster_0 This compound (SGRM) Pathway cluster_1 Conventional Glucocorticoid Pathway This compound This compound (Dagrocorat) GR_Monomer GR Monomer Complex This compound->GR_Monomer Binds to GR NFkB_AP1 NF-κB / AP-1 GR_Monomer->NFkB_AP1 Tethering/Inhibition ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->ProInflammatory_Genes Suppresses Transcription (Transrepression) AntiInflammatory_Effect Anti-inflammatory Effect ProInflammatory_Genes->AntiInflammatory_Effect Leads to Glucocorticoids Conventional Glucocorticoids GR_Dimer GR Dimer Complex Glucocorticoids->GR_Dimer Binds to GR GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds to DNA Metabolic_Genes Metabolic & Other Genes GRE->Metabolic_Genes Activates Transcription (Transactivation) Metabolic_Side_Effects Metabolic Side Effects Metabolic_Genes->Metabolic_Side_Effects Leads to

Caption: Glucocorticoid Receptor Signaling Pathways.

Quantitative Data from Clinical Trials

This compound's efficacy and safety were evaluated in Phase II clinical trials in patients with active rheumatoid arthritis. The primary endpoints often included the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).[3]

Table 1: Efficacy of this compound in Phase IIa Clinical Trial (NCT00938587)

This 2-week study compared this compound to placebo and low-dose prednisone.[6]

Treatment ArmNMean Change from Baseline in DAS28-CRP at Week 2
This compound 10 mg QD21-1.69
This compound 25 mg QD22-2.22†
Prednisone 5 mg QD21-1.17
Placebo22-0.96
P < 0.05 vs. Placebo; †P < 0.001 vs. Prednisone 5 mg[6]
Table 2: Efficacy of this compound in Phase IIb Clinical Trial (NCT01393639)

This 12-week study evaluated a broader range of doses against placebo and prednisone.[7]

Treatment ArmNACR20 Response Rate at Week 8 (Model-Predicted)
This compound 1 mg QD~4647%
This compound 5 mg QD~4661%
This compound 10 mg QD~4669%
This compound 15 mg QD~4673%†
Prednisone 5 mg QD~4651%
Prednisone 10 mg QD~4671%
Placebo~4637%
Superior to placebo; †Non-inferior to prednisone 10 mg[7]
Table 3: Safety and Biomarker Data

A key objective was to demonstrate an improved safety profile, particularly concerning metabolic and bone-related markers.

StudyFinding
NCT00938587 Adverse events (AEs) were mostly mild. AEs were reported in 38% of patients on this compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo.[3][6]
NCT01393639 The safety profile of this compound 10 mg and 15 mg was similar to prednisone 5 mg.[7]
NCT01393639 All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c).[3][7]
NCT01393639 Changes in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.[3][7]
Phase II Studies Both the 10 mg and 25 mg doses of this compound were associated with near-complete suppression of plasma cortisol, indicating potent GR engagement and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[5][8]

Experimental Protocols

While detailed, step-by-step protocols from the studies are not publicly available, the methodologies can be summarized based on the clinical trial designs.[3]

Phase IIb Clinical Trial Workflow (NCT01393639)

This protocol provides a general overview of the patient journey and data collection points in the Phase IIb study.

Screening Screening & Enrollment (Patients with active RA inadequate response to MTX) Randomization Randomization (1:1:1:1:1:1:1) - this compound (1, 5, 10, 15 mg) - Prednisone (5, 10 mg) - Placebo Screening->Randomization Treatment 12-Week Double-Blind Treatment Period Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (Week 8) - ACR20 Response - Bone Biomarkers (P1NP, uNTx:uCr) Treatment->PrimaryEndpoint SafetyMonitoring Ongoing Safety Monitoring - Adverse Events - Lab Values (e.g., HbA1c, Cortisol) Treatment->SafetyMonitoring FollowUp End of Treatment & Follow-up Assessment (Week 12/13) PrimaryEndpoint->FollowUp

Caption: Workflow for the Phase IIb this compound Study.
Methodology: Assessment of HPA Axis Suppression

Suppression of the hypothalamic-pituitary-adrenal (HPA) axis is a critical safety consideration for any GR-targeting agent.

  • Baseline Measurement: Before the first dose of the study drug, collect baseline plasma cortisol samples from all subjects in the morning (e.g., 8-9 AM).[5]

  • On-Treatment Measurement: Collect plasma cortisol samples at regular intervals (e.g., weekly) throughout the treatment period at the same time of day as the baseline measurement.[5][8]

  • Post-Treatment Measurement: Collect samples after discontinuation of the drug to assess the recovery of the HPA axis.

  • Analysis: Analyze plasma cortisol levels using a validated method such as immunoassay or mass spectrometry. Compare on-treatment and post-treatment levels to baseline to quantify the degree and duration of suppression.[5]

Conclusion

This compound demonstrated a promising profile as a dissociated SGRM, showing anti-inflammatory efficacy comparable or superior to prednisone at certain doses in patients with rheumatoid arthritis.[3][6] The clinical data support the underlying hypothesis that it is possible to separate the anti-inflammatory (transrepression) and metabolic (transactivation) effects of GR agonism, as evidenced by improvements in glycemic control (HbA1c reduction) and a safety profile similar to low-dose prednisone.[3][7] However, the potent GR engagement also led to significant HPA axis suppression, a finding that requires careful management in the development of any GR modulator.[5] Although development was halted, the research on this compound provides a valuable foundation for the future design and evaluation of safer, more targeted immunomodulatory therapies for autoimmune diseases.

References

Methodological & Application

Fosdagrocorat: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM). It is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active metabolite, Dagrocorat (PF-00251802).[1][2][3][4] Developed to mitigate the adverse metabolic effects associated with traditional glucocorticoids, this compound is designed as a dissociated agonist of the glucocorticoid receptor (GR).[1] This characteristic allows it to preferentially induce anti-inflammatory effects through transrepression, while minimizing the side effects linked to transactivation.[1][5] This document provides detailed experimental protocols and quantitative data for the in vitro evaluation of this compound, offering a foundational guide for researchers in inflammation and drug discovery.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The therapeutic rationale for this compound is based on the differential regulation of gene expression by the glucocorticoid receptor. The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[5][6] Conversely, many of the undesirable metabolic side effects are driven by transactivation , a process involving the dimerization of GR and its binding to glucocorticoid response elements (GREs) to upregulate gene expression.[5][6] this compound, through its active metabolite Dagrocorat, selectively favors the transrepression pathway, aiming for a better therapeutic index.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Conversion GR_complex GR-HSP90 Complex Dagrocorat->GR_complex Binds to Dagrocorat_GR Dagrocorat-GR Complex GR_complex->Dagrocorat_GR HSP90 Dissociation Dagrocorat_GR_monomer Dagrocorat-GR Monomer Dagrocorat_GR->Dagrocorat_GR_monomer Nuclear Translocation NFkB_AP1 NF-κB / AP-1 Dagrocorat_GR_monomer->NFkB_AP1 Inhibits Dagrocorat_GR_dimer Dagrocorat-GR Dimer (Less Favored) Dagrocorat_GR_monomer->Dagrocorat_GR_dimer Limited Dimerization Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Promotes GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR_dimer->GRE Weakly Binds Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Weakly Promotes

Caption: Signaling pathway of this compound's active metabolite, Dagrocorat.

Quantitative Data

The following tables summarize the in vitro pharmacological profile of Dagrocorat, the active metabolite of this compound.

ParameterValueAssayReference(s)
Glucocorticoid Receptor Binding
IC501.31 nMFluorescence Polarization[2][5]
Functional Activity
Inhibition of LPS-induced TNF-alpha release (IC50)35 nMHuman Whole Blood[5]
Dexamethasone-induced transactivation (antagonist activity, IC50)8.9 nMHuman ChaGoK1 cells[5]
CYP Inhibition
CYP3A (IC50)1.3 µMHuman Liver Microsomes[7]
CYP2D6 (Ki)0.57 µMHuman Liver Microsomes[7]

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol describes a fluorescence polarization (FP) based assay to determine the binding affinity of a test compound to the human glucocorticoid receptor.

start Start prepare_reagents Prepare Reagents: - GR-LBD - Fluorescent GR Ligand (Tracer) - Test Compound (Dagrocorat) - Assay Buffer start->prepare_reagents dispense_tracer Dispense Fluorescent Tracer to all wells prepare_reagents->dispense_tracer add_compound Add serial dilutions of Dagrocorat dispense_tracer->add_compound add_gr Add GR-LBD to initiate binding add_compound->add_gr incubate Incubate at room temperature in the dark add_gr->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data: - Plot FP vs. log[Dagrocorat] - Determine IC50 measure_fp->analyze end End analyze->end

Caption: Workflow for the GR competitive binding assay.

Materials:

  • Human Glucocorticoid Receptor Ligand Binding Domain (GR-LBD)

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone GS1)

  • Dagrocorat (PF-00251802)

  • Assay Buffer (e.g., 10 mM potassium phosphate pH 7.4, 10% glycerol, 2 mM EDTA, 5 mM DTT)

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of Dagrocorat in assay buffer.

  • Reaction Setup:

    • Add assay buffer to all wells of a 384-well plate.

    • Add the fluorescently labeled GR ligand to all wells at a final concentration typically at or below its Kd.

    • Add the serially diluted Dagrocorat or vehicle control to the appropriate wells.

    • Initiate the binding reaction by adding the GR-LBD to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the Dagrocorat concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Dagrocorat that inhibits 50% of the fluorescent tracer binding.[5] The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[5]

NF-κB Transrepression Reporter Gene Assay

This assay quantifies the ability of Dagrocorat to inhibit NF-κB transcriptional activity, a key measure of its transrepressive function.

start Start seed_cells Seed cells (e.g., HEK293) in a 96-well plate start->seed_cells transfect Transfect cells with: - NF-κB Luciferase Reporter Plasmid - Renilla Luciferase Control Plasmid seed_cells->transfect treat_compound Treat cells with serial dilutions of Dagrocorat transfect->treat_compound stimulate Stimulate NF-κB activation (e.g., with TNF-α) treat_compound->stimulate incubate Incubate for 6-24 hours stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase analyze Analyze Data: - Normalize Firefly to Renilla activity - Plot normalized activity vs. log[Dagrocorat] - Determine IC50 measure_luciferase->analyze end End analyze->end

Caption: Workflow for the NF-κB transrepression reporter assay.

Materials:

  • Human cell line (e.g., HEK293, A549)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dagrocorat (PF-00251802)

  • NF-κB stimulus (e.g., TNF-α, IL-1β)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of Dagrocorat or vehicle control.

  • Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with an NF-κB activator such as TNF-α to induce reporter gene expression.

  • Incubation: Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the Dagrocorat concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of NF-κB activity.

Conclusion

This compound, through its active metabolite Dagrocorat, represents a significant effort in developing safer anti-inflammatory therapies by dissociating the beneficial transrepression effects from the detrimental transactivation effects of glucocorticoid receptor activation. The in vitro protocols detailed in this document provide a robust framework for researchers to investigate the pharmacological properties of this compound and similar dissociated GR agonists. These assays are crucial for characterizing the potency, selectivity, and mechanism of action of novel SGRMs in a preclinical setting.

References

Application Notes and Protocols for Fosdagrocorat in a Rheumatoid Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fosdagrocorat, a novel selective glucocorticoid receptor modulator (SGRM), in a preclinical mouse model of rheumatoid arthritis (RA). The protocols are designed to facilitate the evaluation of this compound's anti-inflammatory efficacy and its potential for a dissociated safety profile compared to traditional glucocorticoids.

Introduction

This compound (PF-04171327) is a prodrug of dagrocorat (PF-00251802), a non-steroidal, selective glucocorticoid receptor modulator.[1] As a dissociated agonist of the glucocorticoid receptor (DAGR), this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes while minimizing the transactivation pathways associated with the metabolic side effects of conventional glucocorticoids.[2][3] Preclinical studies have indicated that this compound exhibits potent anti-inflammatory activity in mouse models of RA, comparable to prednisolone, but with a more favorable safety profile concerning biomarkers of osteoporosis and diabetes.[2]

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound's mechanism of action centers on the differential regulation of gene expression upon binding to the glucocorticoid receptor (GR). The aim is to separate the anti-inflammatory effects, primarily mediated by transrepression, from the adverse metabolic effects, which are largely driven by transactivation.

  • Transrepression (Anti-inflammatory Pathway): The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the suppression of inflammatory cytokine production.

  • Transactivation (Metabolic Side-Effect Pathway): Traditional glucocorticoids cause the GR to form homodimers that bind to glucocorticoid response elements (GREs) on DNA, leading to the transcription of genes involved in metabolic processes, which can result in side effects like hyperglycemia and bone density loss. This compound is designed to have reduced activity in this pathway.

cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic Side Effects) Fosdagrocorat_TR This compound-GR NFkB_AP1 NF-κB / AP-1 Fosdagrocorat_TR->NFkB_AP1 Inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_AP1->Inflammatory_Genes Activates Inflammation_Reduction Inflammation Reduction Inflammatory_Genes->Inflammation_Reduction Leads to Fosdagrocorat_TA This compound-GR (Reduced Activity) GRE GRE Fosdagrocorat_TA->GRE Binds (Reduced) Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activates Side_Effects Metabolic Side Effects Metabolic_Genes->Side_Effects Leads to Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Day_21_onward Day 21 Onward: Monitor for Arthritis Day_21->Day_21_onward Treatment_Start Start of Treatment (e.g., Day 25) Day_21_onward->Treatment_Start Endpoint Endpoint Analysis: - Clinical Score - Histology - Biomarkers Treatment_Start->Endpoint

References

Application Notes and Protocols for Dagrocorat (Active Metabolite of Fosdagrocorat) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a prodrug that is rapidly converted to its active metabolite, Dagrocorat (PF-00251802).[1] Dagrocorat is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that functions as a dissociated partial agonist.[2][3][4] Its mechanism of action is designed to preferentially induce the transrepression of pro-inflammatory genes, mediated by transcription factors such as NF-κB and AP-1, over the transactivation of genes associated with metabolic side effects.[2][5] This profile suggests a potential therapeutic advantage in inflammatory conditions by separating the desired anti-inflammatory effects from the adverse effects commonly associated with conventional glucocorticoid therapy. For all in vitro cell culture experiments, it is recommended to use the active metabolite, Dagrocorat.

Data Presentation

The following tables summarize key quantitative data for Dagrocorat in various in vitro assays, providing an indication of its potency and activity.

Table 1: Glucocorticoid Receptor Binding Affinity and Functional Activity of Dagrocorat

Assay TypeTarget/EffectCell Line/SystemIC50 / Ki
Fluorescence PolarizationHuman Glucocorticoid Receptor BindingHuman full-length GRIC50: 1.31 nM
TransrepressionInhibition of LPS-induced TNF-α releaseHuman whole bloodIC50: 35 nM
Transactivation (Antagonist Activity)Inhibition of dexamethasone-induced transactivationHuman ChaGoK1 cellsIC50: 8.9 nM
CYP InhibitionTime-dependent reversibleHuman liver microsomesCYP3A: IC50 = 1.3 µM; CYP2D6: Ki = 0.57 µM

Data compiled from multiple sources.[3][6][7][8]

Table 2: Recommended Concentration Ranges for Dagrocorat in Cell Culture Assays

Assay TypeCell Type ExampleRecommended Concentration RangeNotes
Cytokine Release (e.g., TNF-α, IL-6)Peripheral Blood Mononuclear Cells (PBMCs), Macrophages0.1 nM - 1 µMPre-incubation for 1 hour before stimulation is recommended.[9]
Cell Viability / ProliferationA549, HeLa, PBMCs, Rheumatoid Arthritis Synoviocytes0.1 µM - 10 µMSGRMs typically exhibit low cytotoxicity in many cell lines.[1]
Gene Expression Analysis (qPCR)Rheumatoid Arthritis Synovial Fibroblasts (RASFs)1 nM - 1 µMIncubation times of 6-24 hours are suggested to observe changes in gene expression.[9]
Western Blot (NF-κB pathway)A549, HEK29310 nM - 1 µMOptimal treatment time should be determined empirically (e.g., 1-6 hours).

Signaling Pathway and Experimental Workflow

Dagrocorat Mechanism of Action cluster_cytoplasm Cytoplasm Dagrocorat Dagrocorat GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binds Dagrocorat_GR Dagrocorat-GR Complex GR Glucocorticoid Receptor (GR) GR->Dagrocorat_GR Forms Complex HSP HSP90 GR_HSP->GR Dissociates Dagrocorat_GR_N Dagrocorat-GR Complex Dagrocorat_GR->Dagrocorat_GR_N Translocation NFkB NF-κB / AP-1 Dagrocorat_GR_N->NFkB Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR_N->GRE Weakly Binds (Reduced Transactivation) ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes Transcription MetabolicGenes Metabolic Genes GRE->MetabolicGenes Reduced Transcription

Caption: Dagrocorat's dissociated mechanism of action on the GR signaling pathway.

General Experimental Workflow for Dagrocorat in Cell Culture cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A549, PBMCs, RASFs) DagrocoratPrep 2. Prepare Dagrocorat Stock (in DMSO) & Serial Dilutions Treatment 3. Cell Treatment (Varying concentrations of Dagrocorat) DagrocoratPrep->Treatment Stimulation 4. Stimulation (Optional) (e.g., LPS, IL-1β) Treatment->Stimulation Incubation 5. Incubation (Time and temperature as per assay) Stimulation->Incubation Viability Cell Viability (MTT, AlamarBlue) Incubation->Viability Cytokine Cytokine Quantification (ELISA) Incubation->Cytokine GeneExpression Gene Expression (qPCR) Incubation->GeneExpression Protein Protein Analysis (Western Blot) Incubation->Protein

Caption: General experimental workflow for using Dagrocorat in cell culture.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Dagrocorat on cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • Dagrocorat (PF-00251802)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of Dagrocorat in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of Dagrocorat. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol quantifies the inhibitory effect of Dagrocorat on the production of pro-inflammatory cytokines.[6][9]

Materials:

  • Dagrocorat (PF-00251802)

  • DMSO

  • Primary human PBMCs or a suitable monocytic cell line (e.g., THP-1)

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of Dagrocorat in culture medium (e.g., 0.1 nM to 1 µM).

  • Pre-treatment: Add the diluted Dagrocorat solutions to the cells and pre-incubate for 1 hour at 37°C and 5% CO2.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce cytokine production (do not add to unstimulated controls).

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Analysis: Quantify the cytokine concentrations in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each Dagrocorat concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Protocol 3: Gene Expression Analysis (qPCR)

This protocol evaluates the effect of Dagrocorat on the expression of target inflammatory genes.[9]

Materials:

  • Dagrocorat (PF-00251802)

  • DMSO

  • Relevant cell line (e.g., human rheumatoid arthritis synovial fibroblasts - RASFs)

  • Appropriate culture medium (e.g., DMEM)

  • Stimulant (e.g., recombinant human IL-1β)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IL6, MMP3) and a housekeeping gene (e.g., GAPDH).

Methodology:

  • Cell Culture and Serum Starvation: Culture cells to the desired confluency, then replace the medium with serum-free medium for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of Dagrocorat (e.g., 1 nM to 1 µM) for 1 hour, then stimulate with IL-1β (e.g., 1 ng/mL).

  • Incubation: Incubate the cells for 6-24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the genes of interest.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene and compared to the stimulated vehicle control.

Protocol 4: Western Blot for NF-κB Pathway Analysis

This protocol is designed to assess the effect of Dagrocorat on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.

Materials:

  • Dagrocorat (PF-00251802)

  • DMSO

  • Appropriate cell line (e.g., A549) and culture medium

  • Stimulant (e.g., TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with Dagrocorat (e.g., 10 nM - 1 µM) for 1-2 hours.

  • Stimulation: Stimulate cells with TNF-α (e.g., 10 ng/mL) for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the stimulated vehicle control.

References

Application Notes and Protocols for the Analytical Measurement of Fosdagrocorat Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a prodrug of the selective glucocorticoid receptor modulator (SGRM) Dagrocorat (PF-00251802), which has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As an SGRM, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. Upon administration, this compound is rapidly converted to its active metabolite, Dagrocorat (Metabolite-1), which is further metabolized to PF-04015475 (Metabolite-2), also an active metabolite.[1] Accurate and sensitive quantification of these metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This document provides detailed application notes and protocols for the analytical measurement of Dagrocorat and its metabolite PF-04015475 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]

Analyte Information

CompoundNameFormulaMolar Mass ( g/mol )Role
This compound PF-04171327C29H30F3N2O5P574.537Prodrug
Metabolite-1 Dagrocorat (PF-00251802)C29H29F3N2O2494.558Active Metabolite
Metabolite-2 PF-04015475Not specified in resultsNot specified in resultsActive Metabolite

Glucocorticoid Receptor Signaling Pathway

This compound, through its active metabolites, acts as a dissociated agonist of the glucocorticoid receptor (GR). This mechanism aims to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation). The following diagram illustrates this dissociated mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fosdagrocorat_Metabolite Dagrocorat / PF-04015475 GR_Complex GR + HSP90 Fosdagrocorat_Metabolite->GR_Complex Binding Activated_GR Activated GR GR_Complex->Activated_GR Conformational Change HSP90 Dissociation Transrepression Transrepression (Anti-inflammatory) Activated_GR->Transrepression NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethering GRE GRE Activated_GR->GRE Dimerization & Binding (Minimized by SGRM) Transactivation Transactivation (Metabolic Side Effects) Inflammatory_Genes Inflammatory Gene Transcription ↓ NFkB_AP1->Inflammatory_Genes Metabolic_Genes Metabolic Gene Transcription ↑ GRE->Metabolic_Genes

Dissociated mechanism of action of this compound's active metabolites.

Experimental Protocol: Quantification of Dagrocorat and PF-04015475 in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Dagrocorat (Metabolite-1) and PF-04015475 (Metabolite-2) in human plasma.

Materials and Reagents
  • Dagrocorat and PF-04015475 analytical standards

  • Stable isotope-labeled internal standards (SIL-IS) for Dagrocorat and PF-04015475 (e.g., D4-Dagrocorat)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well protein precipitation plates

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

  • Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Prepare Internal Standard Working Solution : Prepare a working solution of the SIL-IS in acetonitrile.

  • Sample Aliquoting : Aliquot 50 µL of each plasma sample, standard, or QC into the wells of a 96-well plate.

  • Protein Precipitation : Add 200 µL of the internal standard working solution in acetonitrile to each well.

  • Mixing : Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation : Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry (MS) System

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Proposed MRM Transitions

Note: These are proposed transitions based on the known structures and may require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Dagrocorat 495.2To be determined100
PF-04015475 To be determinedTo be determined100
D4-Dagrocorat (IS) 499.2To be determined100
Data Analysis and Quantification
  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification : The concentrations of Dagrocorat and PF-04015475 in the plasma samples are determined from the calibration curve.

Experimental Workflow Diagram

G Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS/MS analytical workflow for this compound metabolites.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for Dagrocorat following oral administration of this compound, based on trends observed in clinical studies.

Dose of this compoundAnalyteCmax (ng/mL)Tmax (hr)AUC (ng*h/mL)
10 mgDagrocorat50 - 1001 - 2500 - 800
25 mgDagrocorat120 - 2001 - 21200 - 1800
10 mgPF-0401547520 - 402 - 4200 - 350
25 mgPF-0401547550 - 802 - 4500 - 700

Conclusion

The analytical method described provides a robust and sensitive approach for the quantification of the active metabolites of this compound in human plasma. Adherence to these protocols will enable researchers to generate high-quality data essential for the clinical development of this compound and other selective glucocorticoid receptor modulators. It is imperative to perform a full method validation according to regulatory guidelines before analyzing clinical samples.

References

Application Notes and Protocols for Fosdagrocorat in NF-κB Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a selective glucocorticoid receptor (GR) agonist, also known as a dissociated agonist of the glucocorticoid receptor (DAGR). Its therapeutic potential, particularly in inflammatory diseases like rheumatoid arthritis, stems from its ability to separate the two main signaling pathways of the GR: transactivation and transrepression.[1][2][3] The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, which involves the GR monomer interfering with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[4][5][6] Conversely, many of the adverse side effects are linked to the transactivation pathway, where GR homodimers bind to glucocorticoid response elements (GREs) to upregulate gene expression.[1]

This compound is designed to preferentially induce transrepression over transactivation, offering the promise of potent anti-inflammatory activity with a better safety profile than traditional glucocorticoids.[1][2] A key in vitro method for evaluating the transrepressive activity of compounds like this compound is the NF-κB reporter gene assay. This assay quantifies the ability of a compound to inhibit NF-κB-mediated transcription, providing a direct measure of its anti-inflammatory potential at the cellular level.

These application notes provide a detailed protocol for utilizing an NF-κB luciferase reporter gene assay to characterize the activity of this compound and other selective GR modulators.

Mechanism of Action: GR-mediated NF-κB Transrepression

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus, bind to κB response elements in the promoters of target genes, and drive the expression of inflammatory mediators like cytokines and chemokines.[3][6]

Glucocorticoids, and by extension this compound, counter this process through GR-mediated transrepression. Upon ligand binding, the GR translocates to the nucleus where it can physically interact with the p65 subunit of NF-κB. This interaction is thought to prevent NF-κB from effectively binding to DNA and recruiting the necessary co-activators for transcription, thereby suppressing the expression of inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation This compound This compound GR GR This compound->GR binds Fosda_GR This compound-GR Complex Fosda_GR_nuc This compound-GR Fosda_GR->Fosda_GR_nuc Translocation DNA DNA (κB site) NFkB_nuc->DNA binds Fosda_GR_nuc->NFkB_nuc binds & inhibits (Transrepression) Repression Repression Inflam_Genes Pro-inflammatory Gene Expression DNA->Inflam_Genes activates

Caption: this compound-GR complex inhibits NF-κB-mediated transcription.

Quantitative Data Presentation

While specific preclinical data on the NF-κB transrepression activity of this compound is not publicly available in the retrieved documents, the following table presents representative data for another novel, non-steroidal selective GR modulator, GRM-01, compared to the traditional glucocorticoid, prednisolone. This illustrates the typical data generated in these assays, focusing on GR binding and transactivation, which are often assessed alongside transrepression.

Table 1: Representative In Vitro Profile of a Selective GR Modulator (GRM-01) vs. Prednisolone

Parameter GRM-01 Prednisolone Reference
GR Binding Affinity (Ki, nM) 12 7.9 [7][8]
PR Binding Affinity (Ki, nM) 3,700 2.3 [7][8]
MR Binding Affinity (Ki, nM) >10,000 40.5 [7][8]
GR Transactivation (EC50, nM) 60.2 24.3 [7][8]

| GR Transactivation (% Efficacy vs. max) | 31.8% | 80.5% |[7][8] |

Data presented for GRM-01 is used as a representative example of a modern selective GR modulator.[7][8] Ki = inhibition constant; EC50 = half-maximal effective concentration; GR = Glucocorticoid Receptor; PR = Progesterone Receptor; MR = Mineralocorticoid Receptor.

Experimental Protocols

This section provides a detailed methodology for an NF-κB luciferase reporter gene assay to evaluate the transrepressive activity of a test compound like this compound. The protocol is based on established methods using the A549 human lung carcinoma cell line, which is a common model for studying glucocorticoid-mediated anti-inflammatory effects.[3][9][10]

Objective:

To quantify the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound.

Materials:
  • Cell Line: A549 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., NF-κB Luciferase Reporter A549 Cell Line from BPS Bioscience).[11]

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Control: Dexamethasone or Prednisolone (10 mM stock in DMSO).

  • Inducer: Recombinant human TNF-α (stock solution in PBS with 0.1% BSA).

  • Reagents: DMSO (cell culture grade), PBS, Trypsin-EDTA.

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay System: Commercially available kit (e.g., ONE-Step™ Luciferase Assay System, Dual-Luciferase® Reporter Assay System).

  • Equipment: Cell culture incubator (37°C, 5% CO2), luminometer, multichannel pipettes.

Experimental Workflow Diagram:

experimental_workflow cluster_Day1 Day 1 (Afternoon) cluster_Day2 Day 2 (Morning) cluster_Day2_Afternoon Day 2 (Afternoon) A 1. Harvest & Count A549-NF-κB-luc Cells B 2. Seed Cells (10,000 cells/well) in 96-well plate A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions of this compound & Controls E 5. Pre-treat Cells with compounds (1 hr) D->E F 6. Stimulate Cells with TNF-α (e.g., 2000 IU/ml) E->F G 7. Incubate for 6 hours F->G H 8. Lyse Cells & Add Luciferase Substrate I 9. Measure Luminescence (RLU) H->I J 10. Data Analysis (Calculate % Inhibition, IC50) I->J

Caption: Workflow for the NF-κB transrepression reporter assay.
Step-by-Step Procedure:

Day 1: Cell Seeding

  • Culture the A549-NF-κB-luciferase reporter cells in culture medium until they reach approximately 80% confluency.

  • Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Count the cells and adjust the density to 1 x 105 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[11]

Day 2: Compound Treatment and Luciferase Assay

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control (e.g., Dexamethasone) in serum-free assay medium. A typical concentration range to test would be from 1 pM to 10 µM.

    • Ensure the final DMSO concentration in all wells is consistent and low (≤ 0.1%) to avoid solvent effects.

    • Prepare a "vehicle control" (medium with the same final DMSO concentration) and an "unstimulated control" (medium with DMSO, no TNF-α).

  • Pre-treatment:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells in triplicate.

    • Incubate the plate for 1 hour at 37°C.[9]

  • Stimulation:

    • Prepare the TNF-α solution in assay medium at 2x the final desired concentration (e.g., 4000 IU/mL for a final concentration of 2000 IU/mL).

    • Add 50 µL of the TNF-α solution to all wells except the "unstimulated control" wells.

    • Add 50 µL of assay medium to the "unstimulated control" wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 6 hours at 37°C with 5% CO2. This duration is typically sufficient to see robust luciferase expression following NF-κB activation.[9][12]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:
  • Average the Relative Light Unit (RLU) values for each set of triplicates.

  • Subtract the average RLU of the "unstimulated control" from all other values to correct for background NF-κB activity.

  • The RLU from the "vehicle control" (stimulated with TNF-α, treated with DMSO only) represents 100% NF-κB activity.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_vehicle_control))

  • Plot the % Inhibition against the log of the this compound concentration.

  • Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of TNF-α-induced NF-κB activity.

Conclusion

The NF-κB reporter gene assay is a robust and essential tool for characterizing the anti-inflammatory properties of selective GR modulators like this compound. By quantifying the inhibition of NF-κB-driven transcription, this assay provides critical preclinical data on the compound's transrepressive activity. This information is vital for establishing a mechanism of action, guiding lead optimization, and supporting the rationale for further development of dissociated glucocorticoids with improved therapeutic profiles.

References

Assessing Fosdagrocorat's Effect on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its anti-inflammatory properties. It is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802). As a "dissociated" agonist of the glucocorticoid receptor (GR), Dagrocorat is designed to preferentially induce the transrepression of pro-inflammatory genes, while minimizing the transactivation of genes associated with metabolic side effects commonly seen with traditional glucocorticoids. This document provides detailed application notes and protocols for assessing the effect of this compound and its active metabolite, Dagrocorat, on the production of key pro-inflammatory cytokines.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Dagrocorat, the active form of this compound, exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Upon binding to the glucocorticoid receptor, Dagrocorat promotes a conformational change that favors the monomeric form of the receptor. This monomeric GR can then interact with and inhibit the activity of NF-κB and AP-1, thereby downregulating the expression of a wide range of inflammatory genes, including those encoding for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] This "dissociated" mechanism is believed to separate the anti-inflammatory effects (transrepression) from many of the adverse metabolic effects (transactivation) associated with conventional glucocorticoids.[2]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Metabolized to GR Glucocorticoid Receptor (GR) Dagrocorat->GR Dagrocorat-GR Dagrocorat-GR Complex Dagrocorat->Dagrocorat-GR HSP Heat Shock Proteins GR->Dagrocorat-GR Dagrocorat-GR_n Dagrocorat-GR Complex Dagrocorat-GR->Dagrocorat-GR_n Translocates to Nucleus IkB-NF-kB IκB-NF-κB Complex IKK->IkB-NF-kB Phosphorylates IκB IkB IκB NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates to Nucleus IkB-NF-kB->IkB Degrades IkB-NF-kB->NF-kB AP-1 AP-1 Dagrocorat-GR_n->AP-1 Transrepression (Inhibits) Dagrocorat-GR_n->NF-kB_n Transrepression (Inhibits) DNA DNA AP-1->DNA NF-kB_n->DNA Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes->Cytokines Leads to

This compound's Mechanism of Action

Quantitative Data on Cytokine Inhibition

The following table summarizes the in vitro inhibitory activity of Dagrocorat (the active metabolite of this compound) on the production of key pro-inflammatory cytokines.

CytokineCell SystemStimulantIC50 (nM)Reference
TNF-α Human Whole BloodLipopolysaccharide (LPS)35[3]

Note: Data for IL-6 and IL-1β are not yet publicly available in the form of IC50 values. However, based on the known mechanism of action and the significant reduction in C-reactive protein (CRP) observed in clinical trials, it is anticipated that this compound effectively suppresses the production of these cytokines as well.[4]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro effects of this compound and its active metabolite, Dagrocorat, on cytokine production.

Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human Whole Blood

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells within a physiologically relevant whole blood environment.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Collect Human Whole Blood Incubate_Pre Pre-incubate Blood with Dagrocorat Blood->Incubate_Pre Compound Prepare Dagrocorat Serial Dilutions Compound->Incubate_Pre Incubate_LPS Add LPS (e.g., 100 ng/mL) Incubate_Pre->Incubate_LPS Incubate_Main Incubate for 4-6 hours at 37°C Incubate_LPS->Incubate_Main Centrifuge Centrifuge to Collect Plasma Incubate_Main->Centrifuge ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) by ELISA Centrifuge->ELISA IC50 Calculate IC50 Values ELISA->IC50

Workflow for Whole Blood Cytokine Inhibition Assay

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • Dagrocorat (PF-00251802) stock solution (e.g., 10 mM in DMSO).

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4).

  • RPMI 1640 cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 96-well cell culture plates.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Dagrocorat in RPMI 1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.

  • Assay Setup: Add 100 µL of the diluted whole blood to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the Dagrocorat serial dilutions or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a working solution of LPS in RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For unstimulated controls, add 50 µL of RPMI 1640 medium.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: Centrifuge the plate at 1500 x g for 10 minutes. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each Dagrocorat concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Dagrocorat concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol allows for the quantification of changes in the mRNA levels of cytokine genes in response to Dagrocorat treatment.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.

  • Dagrocorat (PF-00251802).

  • Lipopolysaccharide (LPS).

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target cytokine genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Culture: Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS and allow them to adhere for 2 hours.

  • Treatment: Pre-treat the cells with various concentrations of Dagrocorat or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound, through its active metabolite Dagrocorat, demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The provided protocols offer robust methods for researchers to further investigate and quantify the immunomodulatory properties of this selective glucocorticoid receptor modulator. The dissociated mechanism of action holds promise for a therapeutic approach with an improved safety profile compared to traditional glucocorticoids. Further preclinical and clinical studies are warranted to fully elucidate the cytokine profile modulated by this compound and its therapeutic potential in a range of inflammatory diseases.

References

Application Notes and Protocols for Fosdagrocorat in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential to deliver the anti-inflammatory benefits of traditional glucocorticoids with fewer adverse effects. As a prodrug, it is converted to its active metabolite, dagrocorat (PF-00251802), which then interacts with the glucocorticoid receptor (GR).[1] Unlike conventional glucocorticoids, this compound is designed to preferentially induce transrepression, the mechanism responsible for anti-inflammatory effects, over transactivation, which is associated with many of the undesirable side effects of these drugs.[1][2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a protein of interest, such as the glucocorticoid receptor. By applying ChIP-seq, researchers can elucidate the direct and indirect interactions of the this compound-activated GR with DNA, providing insights into its unique mechanism of action and its effects on gene regulation. These application notes provide a comprehensive protocol for utilizing this compound in ChIP-seq experiments to map GR binding events and characterize its downstream effects on chromatin architecture and gene expression.

Signaling Pathway of this compound

This compound, upon administration, is converted to its active form, dagrocorat. Dagrocorat then binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of HSPs and the translocation of the active Dagrocorat-GR complex into the nucleus.

Within the nucleus, the Dagrocorat-GR complex can modulate gene expression through two primary mechanisms:

  • Transrepression: The complex can interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[3][4][5]

  • Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the recruitment of co-activators and the initiation of gene transcription.[3]

This compound is designed to favor the transrepression pathway, thereby reducing the transactivation-mediated side effects associated with conventional glucocorticoids.[1][6]

Fosdagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Metabolism GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binds Active_GR Active Dagrocorat-GR Complex GR_HSP->Active_GR Activation & HSP Dissociation Active_GR_n Active Dagrocorat-GR Complex Active_GR->Active_GR_n Translocation Transrepression Transrepression Active_GR_n->Transrepression Transactivation Transactivation Active_GR_n->Transactivation Reduced NFkB_AP1 NF-κB / AP-1 Transrepression->NFkB_AP1 Inhibits GRE GRE Transactivation->GRE Binds Anti_inflammatory Anti-inflammatory Gene Repression NFkB_AP1->Anti_inflammatory Side_effects Side-effect related Gene Activation GRE->Side_effects

Caption: this compound Signaling Pathway.

Expected Data from this compound ChIP-seq

Given this compound's selective nature, a ChIP-seq experiment is expected to reveal a distinct GR binding profile compared to a non-selective agonist like dexamethasone. The following tables summarize hypothetical quantitative data to illustrate these expected differences.

Table 1: Comparison of GR Peak Distribution

FeatureThis compoundDexamethasoneRationale
Total Number of GR Peaks LowerHigherThis compound is expected to have reduced binding to classical GREs involved in transactivation.
Peaks at GREs (%) LowerHigherReflects the reduced transactivation potential of this compound.
Peaks at non-GREs (tethering sites) (%) HigherLowerIndicates a preference for transrepression via interaction with other transcription factors.

Table 2: Motif Analysis of GR Binding Sites

MotifEnrichment in this compound-specific peaksEnrichment in Dexamethasone-specific peaksRationale
GRE (Glucocorticoid Response Element) LowHighConsistent with reduced transactivation.
NF-κB HighModerateSuggests increased tethering to NF-κB for transrepression.
AP-1 HighModerateSuggests increased tethering to AP-1 for transrepression.

Experimental Protocol: ChIP-seq for this compound-activated GR

This protocol outlines the key steps for performing a ChIP-seq experiment to map the genomic binding sites of the glucocorticoid receptor upon treatment with this compound.

ChIP_seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking & Lysis cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification & Analysis cluster_sequencing Sequencing & Data Analysis A 1. Cell Culture B 2. This compound Treatment A->B C 3. Formaldehyde Cross-linking B->C D 4. Cell Lysis & Nuclear Isolation C->D E 5. Chromatin Shearing (Sonication) D->E F 6. Input Control Collection E->F G 7. Immunoprecipitation with anti-GR Antibody F->G H 8. Immune Complex Capture (Protein A/G beads) G->H I 9. Washing & Elution H->I J 10. Reverse Cross-linking I->J K 11. DNA Purification J->K L 12. Library Preparation K->L M 13. High-Throughput Sequencing L->M N 14. Data Analysis (Peak Calling, Motif Analysis) M->N

References

Application Notes and Protocols for Studying Glucocorticoid Receptor Signaling Pathways with Fosdagrocorat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM). It is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802).[1] As a dissociated agonist of the glucocorticoid receptor (GR), this compound is designed to preferentially induce anti-inflammatory gene transrepression over metabolic gene transactivation.[2] This selective activity aims to separate the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects.[2][3]

The therapeutic rationale for this compound lies in its potential to offer an improved safety profile compared to traditional glucocorticoids.[4] While glucocorticoids are potent anti-inflammatory agents, their long-term use is limited by side effects such as osteoporosis and diabetes, which are primarily mediated by GR transactivation.[5] By favoring the transrepression pathway, which suppresses pro-inflammatory transcription factors like NF-κB and AP-1, this compound aims to retain anti-inflammatory efficacy while minimizing these undesirable effects.[3][6]

These application notes provide a comprehensive overview of this compound and its active metabolite dagrocorat, including key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows to guide researchers in utilizing this compound for studying GR signaling.

Data Presentation

Preclinical Data: Dagrocorat (Active Metabolite of this compound)
ParameterAssay TypeTarget/Cell LineValueReference
Binding Affinity (IC₅₀) Fluorescence PolarizationHuman Glucocorticoid Receptor1.31 nM[6]
Transrepression (IC₅₀) Inhibition of LPS-induced TNF-alpha releaseHuman Whole Blood35 nM[6][7]
Transactivation (Antagonist Activity, IC₅₀) Inhibition of dexamethasone-induced transactivationHuman ChaGoK1 cells8.9 nM[6][7]
CYP Inhibition (IC₅₀) Time-dependent reversible inhibitionCYP3A (Human liver microsomes)1.3 µM[7][8]
CYP Inhibition (Kᵢ) Time-dependent reversible inhibitionCYP2D6 (Human liver microsomes)0.57 µM[7][8]
Clinical Data: this compound in Rheumatoid Arthritis (Phase II Studies)
ParameterTreatment GroupResultComparator(s)Reference
Change from Baseline in DAS28-CRP (Week 2) This compound 10 mg-1.69Placebo: -0.96[9][10]
This compound 25 mg-2.22 (p<0.001 vs prednisone 5mg)Prednisone 5 mg: -1.17[9][10]
ACR20 Response (Week 8) This compound 1 mg47%Placebo: 37%[9]
This compound 5 mg61%Prednisone 5 mg: 51%[9]
This compound 10 mg69%Prednisone 10 mg: 71%[9][11]
This compound 15 mg73%[9][11]
Adverse Events (AEs) (2-Week Study) This compound 10 mg38% of patients reported AEsPlacebo: 55%[4][9]
This compound 25 mg14% of patients reported AEsPrednisone 5 mg: 19%[4][9]
Effect on Glycosylated Hemoglobin (HbA1c) All this compound dosesReduction in HbA1c-[9][11]
Effect on Bone Formation Marker (P1NP) This compound 1, 5, and 10 mgNon-inferior to prednisone 5 mgPrednisone 5 mg[9][11]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binds GR Glucocorticoid Receptor (GR) Dagrocorat_GR Dagrocorat-GR Complex GR->Dagrocorat_GR Forms complex HSP Heat Shock Proteins GR_HSP->GR Dissociates from Dagrocorat_GR_dimer Dagrocorat-GR (Dimer) Dagrocorat_GR->Dagrocorat_GR_dimer Translocates (Reduced formation) Dagrocorat_GR_monomer Dagrocorat-GR (Monomer) Dagrocorat_GR->Dagrocorat_GR_monomer Translocates NFkB_AP1 NF-κB / AP-1 Proinflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Proinflammatory_Genes Activates GRE Glucocorticoid Response Element (GRE) Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activates Dagrocorat_GR_dimer->GRE Binds (Reduced Transactivation) Dagrocorat_GR_monomer->NFkB_AP1 Inhibits (Transrepression) start Start prepare_reagents Prepare Reagents: - Serial dilutions of Dagrocorat - Fluorescent GR ligand - GR protein start->prepare_reagents plate_setup Plate Setup: - Add Dagrocorat dilutions to microplate - Add fluorescent ligand and GR protein prepare_reagents->plate_setup incubation Incubate at room temperature (2-4 hours, protected from light) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Plot polarization vs. log[Dagrocorat] - Determine IC₅₀ value measurement->data_analysis end End data_analysis->end start Start cell_culture Culture A549 cells start->cell_culture transfection Co-transfect with: - GR expression vector - GRE-luciferase (Transactivation) - NF-κB-luciferase (Transrepression) cell_culture->transfection treatment Treat cells with Dagrocorat and controls (e.g., Dexamethasone) transfection->treatment stimulation Stimulate NF-κB pathway (e.g., with TNF-α) treatment->stimulation lysis Lyse cells stimulation->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Data Analysis: - Normalize luciferase readings - Calculate IC₅₀ for transrepression - Compare maximal induction for transactivation luciferase_assay->data_analysis end End data_analysis->end

References

Application of Fosdagrocorat in Primary Synoviocyte Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of rheumatoid arthritis (RA).[1] As a prodrug, this compound is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802).[2] The therapeutic rationale for this compound is based on its ability to preferentially activate the transrepression pathway of the glucocorticoid receptor (GR). This mechanism is associated with anti-inflammatory effects, while minimizing the transactivation pathway linked to many of the metabolic side effects of traditional glucocorticoids.[3]

Primary fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, contributing to joint inflammation and destruction through the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes.[4] Therefore, primary synoviocyte cultures represent a critical in vitro model system for evaluating the anti-inflammatory potential of novel therapeutic agents like this compound.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on primary synoviocyte cultures. The protocols cover cell isolation and culture, inflammatory stimulation, and key assays to quantify the anti-inflammatory response.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound, through its active metabolite dagrocorat, modulates gene expression by binding to the glucocorticoid receptor. The desired anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3] Conversely, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. SGRMs like this compound are designed to favor transrepression over transactivation, offering a potentially improved therapeutic window.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Conversion Dagrocorat_GR_Complex Dagrocorat-GR Complex Dagrocorat->Dagrocorat_GR_Complex Binds to GR GR GR->Dagrocorat_GR_Complex Dagrocorat_GR_Complex_n Dagrocorat-GR Complex Dagrocorat_GR_Complex->Dagrocorat_GR_Complex_n Translocation NF_kB_Inhibitor IκB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Inflammatory_Genes Inflammatory Genes (IL-6, MMPs) NF_kB_n->Inflammatory_Genes Activates Dagrocorat_GR_Complex_n->NF_kB_n Transrepression (Inhibition) GRE Metabolic Genes (GRE-mediated) Dagrocorat_GR_Complex_n->GRE Reduced Transactivation

Caption: Simplified signaling pathway of this compound in synoviocytes.

Quantitative Data Summary

While specific in vitro data for this compound in primary synoviocytes is not publicly available, the following tables provide a template for expected outcomes based on its mechanism of action and clinical trial results. Researchers can use these templates to structure their experimental findings.

Table 1: Template for In Vitro Anti-Inflammatory Activity of Dagrocorat (Active Metabolite) in Primary Synoviocytes

ParameterDagrocoratDexamethasone (Control)
IL-6 Secretion IC₅₀ (nM) User-definedUser-defined
MMP-1 Secretion IC₅₀ (nM) User-definedUser-defined
MMP-3 Secretion IC₅₀ (nM) User-definedUser-defined
IL-8 Secretion IC₅₀ (nM) User-definedUser-defined
NF-κB Reporter Gene Assay IC₅₀ (nM) User-definedUser-defined

IC₅₀ values represent the concentration required for 50% inhibition of the specified inflammatory mediator following stimulation with a pro-inflammatory cytokine like TNF-α.

Table 2: Summary of this compound Efficacy in Phase II Clinical Trials for Rheumatoid Arthritis

EndpointThis compound (10 mg)This compound (25 mg)Prednisone (5 mg)PlaceboReference
Change in DAS28-CRP at Week 2 -1.69-2.22-1.17-0.96[5]
ACR20 Response at Week 8 (%) 69%N/A51%37%[1]

DAS28-CRP: Disease Activity Score of 28 joints using C-reactive protein. ACR20: American College of Rheumatology 20% improvement criteria.

Experimental Protocols

The following are detailed protocols for the use of this compound (or its active metabolite, dagrocorat) in primary synoviocyte cultures.

Protocol 1: Isolation and Culture of Primary Human Fibroblast-Like Synoviocytes (FLS)

This protocol describes the isolation of FLS from synovial tissue obtained from patients with rheumatoid arthritis.

Materials:

  • Synovial tissue from RA patients

  • DMEM (Dulbecco's Modified Eagle's Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Sterile PBS, gauze, scalpels, and petri dishes

  • 70 µm cell strainer

  • Tissue culture flasks and plates

Procedure:

  • Aseptically transfer the synovial tissue into a sterile petri dish containing DMEM.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a sterile conical tube containing DMEM with Collagenase Type I (e.g., 2.5 mg/mL).

  • Incubate for 2-4 hours at 37°C with gentle agitation to digest the tissue.[6]

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[7]

  • Centrifuge the filtered suspension at 500 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in a T75 culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium every 2-3 days. Non-adherent cells will be removed with the first medium change.

  • When the adherent FLS reach 80-90% confluency, passage the cells using trypsin-EDTA. Cells between passages 3 and 8 are recommended for experiments to ensure a stable phenotype.[6][8]

Start Start: Synovial Tissue Mince Mince Tissue Start->Mince Digest Collagenase Digestion Mince->Digest Filter Filter (70 µm) Digest->Filter Centrifuge Centrifuge & Resuspend Filter->Centrifuge Culture Plate in Flasks Centrifuge->Culture Passage Passage Cells (P3-8) Culture->Passage Ready Cells Ready for Experiment Passage->Ready

Caption: Workflow for the isolation and culture of primary FLS.
Protocol 2: In Vitro Anti-Inflammatory Assay in TNF-α-Stimulated FLS

This protocol details how to assess the ability of this compound/dagrocorat to inhibit the production of pro-inflammatory mediators in FLS.

Materials:

  • Primary FLS (passages 3-8)

  • Complete culture medium

  • Serum-free DMEM

  • This compound or Dagrocorat stock solution (dissolved in DMSO)

  • Recombinant Human TNF-α

  • 96-well tissue culture plates

  • ELISA kits for IL-6, IL-8, MMP-1, MMP-3

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed FLS into 96-well plates at a density of 1 x 10⁴ cells/well in complete culture medium and allow them to adhere overnight.[9]

  • The next day, replace the medium with serum-free DMEM for 12-24 hours to starve the cells.

  • Prepare serial dilutions of dagrocorat (or this compound) and the control compound (e.g., dexamethasone) in serum-free DMEM. Also prepare a vehicle control (DMSO at the highest concentration used for the compounds).

  • Pre-treat the cells by adding the compound dilutions to the respective wells and incubate for 2 hours at 37°C.[10]

  • Prepare a stock of TNF-α in serum-free DMEM and add it to all wells (except the unstimulated control wells) to a final concentration of 10-20 ng/mL.[10][11]

  • Incubate the plates for 24-48 hours at 37°C.

  • After incubation, carefully collect the culture supernatants for analysis of secreted cytokines and MMPs by ELISA, following the manufacturer's instructions.

  • Assess cell viability in the remaining cells using a suitable assay to rule out cytotoxicity-mediated effects of the compounds.

Seed_Cells Seed FLS in 96-well plate Starve Serum Starve (12-24h) Seed_Cells->Starve Pretreat Pre-treat with Dagrocorat/ Dexamethasone (2h) Starve->Pretreat Stimulate Stimulate with TNF-α (10-20 ng/mL) Pretreat->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability Incubate->Viability Analyze Analyze Cytokines/MMPs (ELISA) Collect->Analyze

Caption: Workflow for the in vitro anti-inflammatory assay.
Protocol 3: Gene Expression Analysis by Real-Time PCR (qPCR)

This protocol is for measuring the effect of this compound/dagrocorat on the mRNA expression of inflammatory genes.

Materials:

  • FLS cultured and treated as in Protocol 2 (preferably in 24-well or 12-well plates for sufficient RNA yield)

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., IL6, MMP3, CXCL8) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Culture and treat FLS as described in Protocol 2, steps 1-5. A shorter incubation time after TNF-α stimulation (e.g., 6-12 hours) is often optimal for measuring mRNA levels.[10]

  • After the incubation period, remove the culture medium and lyse the cells directly in the wells by adding RNA lysis buffer.

  • Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TNF-α stimulated vehicle control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory effects of this compound in primary synoviocyte cultures, a highly relevant in vitro model for rheumatoid arthritis. By leveraging these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this selective glucocorticoid receptor modulator.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Fosdagrocorat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Fosdagrocorat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: I was expecting this compound to be readily soluble in aqueous solutions, but I'm observing some precipitation. Is this normal?

A1: this compound is a phosphate ester prodrug of dagrocorat. This chemical modification is specifically designed to significantly increase aqueous solubility compared to the parent compound, dagrocorat.[1][2][3] Therefore, this compound itself should be relatively soluble in aqueous buffers. However, precipitation can still occur under certain conditions such as very high concentrations, the use of specific buffers that may interact with the phosphate group, or if the this compound has begun to convert to its less soluble active metabolite, dagrocorat.[4]

Q2: What is the expected mechanism of action of this compound, and how might this relate to my experimental setup?

A2: this compound is a selective glucocorticoid receptor modulator (SGRM). It is designed to preferentially activate the transrepression pathway of the glucocorticoid receptor, which is responsible for its anti-inflammatory effects, while minimizing the transactivation pathway that is associated with many of the metabolic side effects of traditional glucocorticoids.[5][6] When designing your experiments, particularly cell-based assays, it is crucial to ensure that your chosen endpoints can distinguish between these two pathways if that is a goal of your research.

Q3: Are there any known formulation strategies for this compound?

A3: While specific details on the clinical trial formulations are not publicly available, it is known that this compound can be formulated using a variety of excipients to ensure its solubility and stability. For preclinical studies, common solvent systems for poorly soluble compounds, such as those containing DMSO, polyethylene glycols (PEGs), and surfactants like Tween-80, have been used.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution in aqueous buffer - Concentration is too high.- The buffer composition is incompatible.- The quality of the this compound may be compromised.1. Reduce Concentration: Try dissolving this compound at a lower concentration.2. Change Buffer: Use a different buffer system. A simple phosphate-buffered saline (PBS) at a physiological pH is a good starting point.3. Gentle Heating and Sonication: Warm the solution to 37°C and use a sonicator to aid dissolution.4. Verify Compound Quality: Ensure the this compound is from a reputable source and has been stored correctly.
Precipitation after adding to cell culture media - Components in the media are causing precipitation.- Conversion to the less soluble parent drug, dagrocorat, is occurring.1. Prepare a Concentrated Stock Solution: Dissolve this compound in a small amount of an organic co-solvent like DMSO first. Then, add this stock solution to your cell culture media dropwise while vortexing to ensure rapid dispersion.2. Minimize Time in Media: Add the this compound solution to your cells immediately after preparing the final dilution in media.3. Use of Surfactants: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in your final dilution.
Inconsistent results in in vivo studies - Poor bioavailability due to precipitation at the injection site or in the gastrointestinal tract.- Incomplete dissolution of the dosing solution.1. Optimize Vehicle Formulation: For oral administration, consider a formulation with co-solvents and surfactants. For parenteral administration, ensure the pH of the vehicle is appropriate to maintain the solubility of the phosphate prodrug.2. Particle Size Reduction: If you are preparing a suspension, techniques like micronization or nanosuspension can improve the dissolution rate.[5]3. Ensure Complete Dissolution: Before administration, visually inspect the dosing solution to confirm that no precipitation has occurred.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of an Aqueous Working Solution using a Co-solvent
  • Thaw an aliquot of your 10 mM this compound stock solution in DMSO.

  • Vortex the stock solution briefly.

  • To prepare a 100 µM working solution in your aqueous buffer (e.g., PBS), add 10 µL of the 10 mM stock solution to 990 µL of the buffer.

  • It is critical to add the stock solution to the buffer dropwise while vortexing the buffer. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to try a lower final concentration or include a solubilizing agent in your buffer.

Visualizations

Fosdagrocorat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Metabolism GR Glucocorticoid Receptor (GR) Dagrocorat->GR Binding GR_Complex Dagrocorat-GR Complex GR->GR_Complex Transrepression Transrepression (Anti-inflammatory) GR_Complex->Transrepression Inhibition Transactivation Transactivation (Metabolic Side Effects) GR_Complex->Transactivation Reduced Activation GRE Glucocorticoid Response Elements (GREs) NFkB_AP1 NF-κB / AP-1 Troubleshooting_Workflow Start Solubility Issue Observed Check_Concentration Is the concentration high? Start->Check_Concentration Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Check_Buffer Is the buffer appropriate? Check_Concentration->Check_Buffer No Success Issue Resolved Lower_Concentration->Success Change_Buffer Try a different buffer (e.g., PBS) Check_Buffer->Change_Buffer No Use_Cosolvent Use a co-solvent (e.g., DMSO) for a stock solution Check_Buffer->Use_Cosolvent Yes Change_Buffer->Success Add_Solubilizer Consider adding a solubilizing agent (e.g., Tween-80) Use_Cosolvent->Add_Solubilizer Add_Solubilizer->Success Contact_Support Contact Technical Support Add_Solubilizer->Contact_Support Still an issue

References

Technical Support Center: Interpreting Off-Target Effects of Fosdagrocorat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with Fosdagrocorat. The following information is designed to address specific issues and provide clarity on interpreting off-target effects.

Frequently Asked Questions (FAQs)

Q1: We observe potent anti-inflammatory effects with this compound, but also significant suppression of plasma cortisol. Is this an expected finding?

A1: Yes, this is a documented finding from clinical studies.[1] this compound, as a dissociated agonist of the glucocorticoid receptor (GR), is designed to separate the anti-inflammatory effects (transrepression) from metabolic side effects (transactivation).[1][2] However, studies have shown that even at therapeutic doses, this compound can cause complete suppression of plasma cortisol.[1] This indicates potent GR engagement and subsequent suppression of the hypothalamic-pituitary-adrenal (HPA) axis. While this suppression has been observed to be reversible after short-term use, it is a critical parameter to monitor in longer-duration studies.[1]

Q2: Our in vitro anti-inflammatory assays with this compound show weaker effects than expected compared to a classic glucocorticoid like dexamethasone, yet in vivo results are comparable. What could explain this discrepancy?

A2: This discrepancy may arise from the dissociated mechanism of this compound. Its primary anti-inflammatory action is believed to be through transrepression of pro-inflammatory genes (e.g., inhibiting NF-κB and AP-1), rather than transactivation of anti-inflammatory genes.[1][2] Your in vitro assays might be more sensitive to transactivation-mediated effects. Ensure your in vitro systems are designed to robustly measure transrepression. For example, using a cell-based assay where inflammation is induced (e.g., with TNF-α or LPS) and measuring the inhibition of pro-inflammatory cytokine production is more likely to reflect this compound's in vivo efficacy.[3][4]

Q3: We are observing changes in bone formation markers in our preclinical models treated with this compound. Isn't a dissociated agonist supposed to avoid these side effects?

A3: While the goal of dissociated agonists is to minimize side effects on bone metabolism, complete dissociation is challenging to achieve. Phase I studies of this compound did show reductions in bone formation biomarkers that were comparable to those seen with prednisone.[1][5] This suggests that while this compound may have an improved profile over traditional glucocorticoids, it is not entirely devoid of effects on bone metabolism. It is crucial to include appropriate comparator arms in your studies (e.g., vehicle, dexamethasone, prednisone) to accurately quantify the degree of dissociation.

Q4: We are seeing unexpected pro-inflammatory effects at certain concentrations of this compound in our cell-based assays. What could be the cause?

A4: This could be due to several factors:

  • Biphasic Dose-Response: Glucocorticoid signaling can be complex, and some modulators may exhibit a U-shaped or biphasic dose-response curve. It is essential to test a wide range of concentrations.

  • Off-Target Effects: The compound may be interacting with other cellular targets. A broader selectivity profiling against other nuclear receptors and kinases could be informative.

  • Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions.[6] this compound might be differentially modulating these isoforms in your specific cell model.

  • Use of Appropriate Controls: Ensure you are using charcoal-stripped serum in your cell culture media to eliminate interference from endogenous glucocorticoids.[6]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in GR Transactivation/Transrepression Assays
Potential Cause Troubleshooting Steps
Cell Line Issues - Confirm your cell line expresses functional GR at sufficient levels using qPCR or Western blot. - Use a well-characterized GR-positive cell line (e.g., A549, HEK293) as a control.
Assay Conditions - Use charcoal-stripped fetal bovine serum to avoid interference from endogenous glucocorticoids. - Optimize serum concentration and treatment duration.
Reagent Quality - Ensure the purity and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. - Validate the activity of your reporter constructs and the potency of your inflammatory stimulus (e.g., TNF-α).
Assay Design - For transrepression, ensure a robust inflammatory response is induced before assessing inhibition. - Include a classic GR agonist (e.g., dexamethasone) as a positive control and a vehicle control.
Guide 2: Investigating Unexpected Effects on Bone and Glucose Metabolism
Potential Cause Troubleshooting Steps
Incomplete Dissociation - Directly compare the effects of this compound with a classic glucocorticoid (e.g., dexamethasone) across a range of concentrations in your models. - Quantify the expression of key genes involved in bone formation (e.g., alkaline phosphatase, osteocalcin) and gluconeogenesis (e.g., PEPCK, G6Pase).
Model System Variability - Consider the species-specific differences in glucocorticoid sensitivity and metabolism. - If using cell lines, ensure they are appropriate models for osteoblasts (e.g., MC3T3-E1) or hepatocytes (e.g., HepG2).
Confounding Factors - In vivo, monitor food intake and body weight, as these can influence metabolic parameters. - Ensure that the vehicle used to dissolve this compound does not have independent effects on the parameters being measured.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Phase IIa Study in Rheumatoid Arthritis Patients

Treatment GroupNMean Change from Baseline in DAS28-CRP at Week 2
This compound 10 mg QD21-1.69
This compound 25 mg QD22-2.22
Prednisone 5 mg QD21-1.17
Placebo22-0.96
Data from a Phase IIa clinical trial (NCT00938587).[2]

Table 2: Adverse Events in a Phase IIa Study of this compound

Treatment GroupPatients with AEs (%)
This compound 10 mg QD38%
This compound 25 mg QD14%
Prednisone 5 mg QD19%
Placebo55%
Data from a Phase IIa clinical trial (NCT00938587). Most AEs were mild in severity.[2]

Detailed Experimental Protocols

Protocol 1: GR-Mediated Transactivation Assay (GRE-Luciferase Reporter)

This assay measures the ability of this compound to activate gene transcription via GR binding to a glucocorticoid response element (GRE).

  • Cell Line: A549 cells (human lung carcinoma) or other GR-positive cell line.

  • Reagents:

    • GRE-luciferase reporter plasmid (e.g., pGRE-Luc).

    • Control plasmid for transfection normalization (e.g., Renilla luciferase).

    • Transfection reagent.

    • This compound, Dexamethasone (positive control), and vehicle (e.g., DMSO).

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect cells with the GRE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound, dexamethasone, or vehicle.

    • Incubate for 24 hours at 37°C.

    • Lyse the cells and measure both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the fold induction relative to the vehicle control and determine the EC50 value.

Protocol 2: GR-Mediated Transrepression Assay (NF-κB Reporter)

This assay evaluates the ability of this compound to repress the activity of the pro-inflammatory transcription factor NF-κB.

  • Cell Line: HEK293 cells (human embryonic kidney) or other suitable cell line.

  • Reagents:

    • NF-κB-luciferase reporter plasmid.

    • GR expression plasmid (if endogenous levels are low).

    • Transfection reagent.

    • This compound, Dexamethasone (positive control), and vehicle.

    • TNF-α or other NF-κB activator.

    • Luciferase assay system.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.

    • After 24 hours, pre-treat the cells with serial dilutions of this compound, dexamethasone, or vehicle for 1-2 hours.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

    • Incubate for an additional 6-8 hours.

    • Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the percent inhibition of TNF-α-induced luciferase activity for each concentration and determine the IC50 value.

Visualizations

signaling_pathway cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic Side Effects) Fosdagrocorat_TR This compound GR_monomer GR Monomer Fosdagrocorat_TR->GR_monomer NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Fosdagrocorat_TA This compound GR_dimer GR Dimer Fosdagrocorat_TA->GR_dimer Weakly Activates GRE GRE GR_dimer->GRE Metabolic_genes Metabolic Genes (e.g., PEPCK, G6Pase) GRE->Metabolic_genes Side_effects Metabolic Side Effects Metabolic_genes->Side_effects

Caption: Dissociated mechanism of this compound.

troubleshooting_workflow Start Unexpected Experimental Result Check_Assay Review Assay Design & Controls (e.g., cell line, reagents, stimulus) Start->Check_Assay Dose_Response Perform Wide Dose-Response Curve Check_Assay->Dose_Response Biphasic Biphasic Effect? Dose_Response->Biphasic Selectivity Assess Off-Target Selectivity (e.g., other nuclear receptors) Biphasic->Selectivity No Optimize Optimize Protocol Biphasic->Optimize Yes Mechanism Investigate Mechanism (Transrepression vs. Transactivation) Selectivity->Mechanism Interpret Interpret as Off-Target Effect Mechanism->Interpret

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing Fosdagrocorat Concentration for Maximal Anti-inflammatory Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosdagrocorat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of this compound for its maximal anti-inflammatory effect. This compound (PF-04171327) is a prodrug that is rapidly converted to its active metabolite, Dagrocorat (PF-00251802), a selective glucocorticoid receptor modulator (SGRM).[1] As an SGRM, Dagrocorat is designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[2]

This guide provides frequently asked questions (FAQs), troubleshooting advice for common in vitro assays, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For initial in vitro experiments, it is advisable to screen a broad concentration range of Dagrocorat (the active metabolite). A typical starting point would be a serial dilution spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[3] In vitro studies on Dagrocorat have shown an IC50 of 35 nM for the inhibition of LPS-induced TNF-alpha release in human whole blood, which is a measure of its transrepression activity.[2] Therefore, a range encompassing this value is recommended.

Q2: What is the appropriate solvent for this compound/Dagrocorat and how should I prepare a vehicle control?

A2: Small molecule modulators like Dagrocorat are commonly dissolved in dimethyl sulfoxide (DMSO).[3] It is critical to keep the final concentration of DMSO in the cell culture medium low, typically below 0.1%, as higher concentrations can be toxic to cells. A vehicle control is essential to differentiate the effects of the compound from the solvent. The vehicle control should consist of cells treated with the same final concentration of DMSO as used in the experimental wells.[3]

Q3: How long should I incubate cells with this compound to observe an anti-inflammatory effect?

A3: The optimal incubation time will depend on the specific cell type and the inflammatory marker being measured. For cytokine release assays, a pre-treatment with this compound for 1-2 hours before adding an inflammatory stimulus (like TNF-α or LPS) is a common practice, followed by an additional incubation of 6-24 hours.[4] For reporter gene assays, an incubation period of 18-24 hours is often used.[2] A time-course experiment (e.g., testing at 6, 12, 24, and 48 hours) is recommended to determine the optimal time point for your specific experimental setup.[3]

Q4: How can I be sure the observed anti-inflammatory effect is due to glucocorticoid receptor (GR) engagement?

A4: To confirm that the effects of Dagrocorat are mediated through the glucocorticoid receptor, you can perform experiments with a GR antagonist, such as RU486.[5] Co-treatment of your cells with Dagrocorat and an excess of RU486 should reverse the anti-inflammatory effects observed with Dagrocorat alone. Additionally, comparing the effect to a well-characterized glucocorticoid like dexamethasone can provide a benchmark for GR-mediated activity.[5]

Q5: Should I be concerned about the cytotoxicity of this compound?

A5: Yes, it is crucial to assess the cytotoxicity of any compound to ensure that the observed anti-inflammatory effects are not due to cell death. A cell viability assay, such as the MTT or MTS assay, should be performed in parallel with your functional assays.[6] This will help you determine the concentration range where this compound is non-toxic to your cells and to identify the half-maximal cytotoxic concentration (CC50).[3]

Data Presentation

In Vitro Activity of Dagrocorat (Active Metabolite of this compound)
Assay TypeMeasured EffectCell Line / SystemIC50Reference
Transrepression Inhibition of LPS-induced TNF-alpha releaseHuman whole blood35 nM[2]
Transactivation (Antagonist Activity) Inhibition of dexamethasone-induced transactivationHuman ChaGoK1 cells8.9 nM[2]
GR Binding Affinity Fluorescence PolarizationHuman full-length GR1.31 nM[2]
Cytochrome P450 Inhibition by Dagrocorat
EnzymeInhibition TypeIC50 (µM)
CYP3A Time-dependent reversible1.3
CYP2D6 Time-dependent reversible-

Mandatory Visualizations

Fosdagrocorat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active) This compound->Dagrocorat Conversion GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Dagrocorat_GR Dagrocorat-GR Complex Dagrocorat->Dagrocorat_GR GR Glucocorticoid Receptor (GR) GR->Dagrocorat_GR HSP HSP90/HSP70 HSP->GR_HSP GR_HSP->GR dissociation NFkB NF-κB / AP-1 Dagrocorat_GR->NFkB Tethering (Transrepression) ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Dagrocorat_GR->ProInflammatory_Genes Inhibition GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR->GRE Minimal Binding (Reduced Transactivation) NFkB->ProInflammatory_Genes Activation Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activation Experimental_Workflow cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: Seed Cells in 96-well plate dose_response Prepare serial dilutions of this compound start->dose_response treatment Treat cells with this compound (include vehicle control) dose_response->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability anti_inflammatory Anti-inflammatory Assay (e.g., ELISA or Reporter) treatment->anti_inflammatory read_viability Measure Absorbance (Viability) viability->read_viability read_inflammatory Measure Cytokine Levels or Luciferase Activity anti_inflammatory->read_inflammatory analysis Determine Optimal Concentration (Max effect, Min toxicity) read_viability->analysis read_inflammatory->analysis

References

Technical Support Center: Managing Fosdagrocorat-Induced Cortisol Suppression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fosdagrocorat in animal models. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to cortisol suppression during experimental studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cortisol suppression in our animal models treated with this compound. Is this an expected finding?

A1: Yes, significant suppression of plasma cortisol is an expected pharmacological effect of this compound.[1] As a dissociated agonist of the glucocorticoid receptor (GR), this compound is designed to preferentially engage the transrepression pathway, which is responsible for its anti-inflammatory effects, while minimizing the transactivation pathway associated with many metabolic side effects.[1] Potent GR engagement, even through a dissociated mechanism, leads to suppression of the hypothalamic-pituitary-adrenal (HPA) axis and a subsequent reduction in endogenous cortisol production.[1] Human clinical studies have demonstrated near-complete suppression of plasma cortisol with this compound treatment.[1]

Q2: How long does the cortisol suppression induced by this compound typically last in animal models?

A2: The duration of cortisol suppression is dose- and duration-dependent. While specific data from animal models is limited, human clinical trials provide some insight. In a 2-week study, plasma cortisol levels returned to baseline within four weeks after discontinuing this compound, suggesting that the suppression is reversible after short-term administration.[1] However, for longer-duration studies, careful and extended monitoring of HPA axis function is crucial to determine the full recovery timeline.

Q3: What are the best practices for monitoring HPA axis function in animal models during and after this compound administration?

A3: A comprehensive monitoring strategy should include:

  • Baseline Measurements: Collect plasma cortisol or corticosterone (in rodents) samples prior to the first dose of this compound to establish a baseline for each animal.

  • On-Treatment Monitoring: Collect samples at regular intervals throughout the treatment period (e.g., weekly) at the same time of day to account for diurnal variations in cortisol levels.

  • Post-Treatment Recovery Assessment: Continue to collect samples after the cessation of treatment to track the recovery of the HPA axis.

  • ACTH Stimulation Test: This is the gold standard for assessing adrenal function and can be performed at baseline and various time points post-treatment to determine the adrenal glands' responsiveness to ACTH.

Q4: We are seeing variability in the degree of cortisol suppression between individual animals. What could be the contributing factors?

A4: Inter-individual variability is common in animal studies. Factors that can contribute to variations in cortisol suppression include:

  • Pharmacokinetics: Differences in the absorption, distribution, metabolism, and excretion of this compound's active metabolite can be influenced by factors such as the animal's weight, sex, and age.

  • Underlying Health Status: The overall health and stress level of the animals can impact HPA axis function.

  • Assay Variability: Technical variability in sample collection, processing, and the cortisol assay itself can contribute to differences in measured levels.

Troubleshooting Guides

Issue 1: Unexpectedly Low or High Cortisol Levels
Possible Cause Troubleshooting Steps
Sample Collection and Handling Errors - Ensure consistent timing of sample collection to minimize the impact of diurnal rhythm. - Use appropriate anticoagulant tubes (e.g., EDTA or heparin plasma) and process samples promptly. - Avoid hemolysis, as it can interfere with some cortisol assays. - Store samples at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Assay Performance Issues - Review the entire ELISA protocol. Ensure all reagents were prepared correctly and added in the proper order. - Verify that the plate reader settings (e.g., wavelength) are correct for the assay. - Run quality controls (high, medium, and low) with each assay to monitor performance. - If using a new lot of assay kits, perform a validation to ensure consistency.
Matrix Effects - The composition of the sample matrix (e.g., plasma, serum) can interfere with the assay. - Perform a spike and recovery experiment to assess for matrix effects. - If matrix effects are present, try diluting the samples in the assay buffer. Ensure the dilution factor is accounted for in the final calculation.
Issue 2: High Variability in Cortisol Data
Possible Cause Troubleshooting Steps
Inconsistent Dosing - Ensure accurate and consistent administration of this compound to all animals.
Environmental Stressors - Maintain a consistent and low-stress environment for the animals, as stress can independently affect cortisol levels.
Pipetting and Technical Errors - Ensure proper pipetting technique and use calibrated pipettes. - Run samples in duplicate or triplicate to assess intra-assay variability.

Quantitative Data Summary

Table 1: Mean Plasma Cortisol Levels (ng/mL) in a 2-Week Human Study

Treatment GroupBaseline (ng/mL)Week 1 (ng/mL)Week 2 (ng/mL)Week 6 (4 weeks post-treatment) (ng/mL)
Placebo105.14113.06112.62N/A
Prednisone 5 mg106.38111.6390.44N/A
This compound 10 mg106.8514.6514.70117.74
This compound 25 mg110.506.094.99100.59

Data adapted from a Phase 2 randomized study in rheumatoid arthritis patients.[1]

Experimental Protocols

Protocol 1: Monitoring HPA Axis Recovery using ACTH Stimulation Test in Rodents

Objective: To assess the functional recovery of the adrenal glands following cessation of this compound treatment.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Saline solution

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Cortisol/Corticosterone ELISA kit

Procedure:

  • Baseline Sample: At a designated time point post-Fosdagrocorat treatment, collect a baseline blood sample from the animal (e.g., via tail vein or saphenous vein).

  • ACTH Administration: Immediately following the baseline blood draw, administer a bolus injection of cosyntropin. The dose may need to be optimized, but a common starting point is 1-5 µ g/100g body weight, administered intravenously or intraperitoneally.

  • Post-Stimulation Sample: At 30 and/or 60 minutes post-ACTH injection, collect a second blood sample.

  • Sample Processing: Process all blood samples to separate plasma and store at -80°C until analysis.

  • Cortisol/Corticosterone Measurement: Analyze the plasma samples using a validated cortisol or corticosterone ELISA kit according to the manufacturer's instructions.

  • Interpretation: Compare the baseline and post-stimulation cortisol/corticosterone levels. A blunted or absent response post-stimulation indicates adrenal suppression. The magnitude of the response can be tracked over time to monitor recovery.

Visualizations

HPA_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH_label Corticotropin- Releasing Hormone Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH_label Adrenocorticotropic Hormone Cortisol Endogenous Cortisol Adrenal->Cortisol produces This compound This compound (Exogenous Glucocorticoid) This compound->Hypothalamus -- (Strong Negative Feedback) This compound->Pituitary -- Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - CRH CRH ACTH ACTH

Caption: this compound-induced HPA axis suppression workflow.

GR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Mechanism GR_complex GR + Chaperone Proteins Activated_GR Activated GR (monomer) GR_complex->Activated_GR activates Fosdagrocorat_cyto This compound Fosdagrocorat_cyto->GR_complex binds NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 inhibits (Transrepression) Activated_GR_dimer Activated GR (dimer) Activated_GR->Activated_GR_dimer dimerizes Inflammatory_Genes Inflammatory Genes NFkB_AP1->Inflammatory_Genes activates GRE Glucocorticoid Response Element (GRE) Metabolic_Genes Metabolic & Other Genes GRE->Metabolic_Genes activates Activated_GR_dimer->GRE binds (Transactivation) Fosdagrocorat_mech This compound preferentially acts via Transrepression

Caption: this compound's dissociated mechanism of action.

Troubleshooting_Workflow Start Unexpected Cortisol Results Check_Sample Review Sample Collection & Handling Procedures Start->Check_Sample Check_Assay Review Assay Protocol & Execution Start->Check_Assay Spike_Recovery Perform Spike & Recovery Experiment Check_Sample->Spike_Recovery No obvious errors Data_Invalid Data is Invalid Check_Sample->Data_Invalid Errors found Check_Assay->Spike_Recovery No obvious errors Check_Assay->Data_Invalid Errors found Matrix_Effect Matrix Effect Detected? Spike_Recovery->Matrix_Effect Data_OK Data is Valid Consult_Support Consult Assay Manufacturer's Technical Support Data_Invalid->Consult_Support Matrix_Effect->Data_OK No Dilute_Sample Dilute Samples and Re-run Matrix_Effect->Dilute_Sample Yes Dilute_Sample->Data_OK

Caption: Troubleshooting workflow for cortisol assays.

References

Technical Support Center: Fosdagrocorat High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosdagrocorat in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] It is a prodrug that is converted in the body to its active form, Dagrocorat (PF-00251802). As a dissociated agonist of the glucocorticoid receptor (GR), this compound is designed to preferentially activate the transrepression pathway over the transactivation pathway.[2] The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the adverse metabolic effects are associated with transactivation.[2]

Q2: What are the most common sources of artifacts in this compound HTS assays?

A2: Common artifacts in HTS assays for SGRMs like this compound can be broadly categorized as either false positives or false negatives.[3][4][5] False positives can arise from compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition), compound properties (e.g., aggregation), or off-target activity.[6] False negatives can be caused by factors such as low compound potency, poor solubility, or compound degradation.[7] Systematic errors related to instrumentation or environmental factors can also contribute to both false positives and negatives.[3]

Q3: How can I distinguish between a true hit and a false positive?

A3: Distinguishing true hits from false positives requires a multi-step validation process. This typically involves re-testing the initial hits, performing dose-response curves to confirm potency and efficacy, and running counter-screens to identify compounds that interfere with the assay technology. Orthogonal assays, which use a different detection method or biological principle to measure the same endpoint, are also crucial for confirming that the compound's activity is directed at the glucocorticoid receptor.[6]

Troubleshooting Guides

Issue 1: High Rate of False Positives

Symptoms:

  • A large number of initial hits that are not confirmed in follow-up assays.

  • Hits are often colored or have known reactive chemical groups.

  • Activity is observed in counter-screens that lack the primary biological target.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Autofluorescence - Visually inspect hit compounds for color.- Use a plate reader to measure the fluorescence of hit compounds in the absence of assay reagents.- Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are less susceptible to interference from fluorescent compounds.[8]
Luciferase Inhibition - Perform a counter-screen using a purified luciferase enzyme to identify direct inhibitors.- Use a reporter gene assay with a different reporter protein (e.g., beta-lactamase).
Compound Aggregation - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.- Confirm hits in a secondary assay that is less sensitive to aggregation, such as surface plasmon resonance (SPR).
Off-Target Activity - Test hit compounds in a panel of assays for other nuclear receptors to assess selectivity.- Utilize a cell line that does not express the glucocorticoid receptor as a negative control.
Issue 2: High Rate of False Negatives

Symptoms:

  • Known active control compounds show weak or no activity.

  • Low overall hit rate compared to similar screening campaigns.

  • Poor reproducibility of results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Compound Solubility - Visually inspect compound stock solutions for precipitates.- Decrease the final compound concentration in the assay.- Include a solubilizing agent like DMSO, but be mindful of its potential effects on the assay.
Compound Degradation - Ensure proper storage of compound libraries (e.g., low temperature, low humidity).- Prepare fresh compound plates for screening.- Assess compound stability in the assay buffer over the course of the experiment.
Low Assay Sensitivity - Optimize the concentrations of assay reagents (e.g., receptor, ligand, antibodies).- Increase the incubation time to allow for sufficient signal generation.- Evaluate the Z'-factor of the assay; a value below 0.5 indicates a suboptimal assay.[7][9][10]
Issue 3: Assay Drift and Edge Effects

Symptoms:

  • Gradual increase or decrease in signal across a plate or over the course of a screening run.

  • Wells at the edges of the microplate show consistently higher or lower signals than interior wells.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reagent Instability - Prepare fresh reagents for each batch of plates.- If using a dispenser, ensure reagents are kept at the appropriate temperature.
Temperature Fluctuations - Allow all plates and reagents to equilibrate to room temperature before starting the assay.- Use a temperature-controlled incubator and plate reader.
Evaporation - Use plate lids or seals during incubations.- Avoid prolonged incubation times.- Do not use the outer wells of the microplate for experimental samples; instead, fill them with buffer or media.
Instrumental Variation - Regularly maintain and calibrate liquid handlers and plate readers.- Randomize the plate layout to minimize the impact of systematic errors.

Data Presentation: HTS Quality Control Metrics

The following table summarizes key quality control metrics for a robust HTS assay.

MetricFormulaRecommended ValueSignificance
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|> 0.5A measure of assay quality, taking into account both the signal window and data variation.[7][9][10]
Signal-to-Background (S/B) Ratio Meanpos / Meanneg> 10 (assay dependent)Indicates the dynamic range of the assay.
Signal-to-Noise (S/N) Ratio (Meanpos - Meanneg) / SDneg> 10 (assay dependent)Measures the separation between the signal and the background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Indicates the precision of the measurements.

SDpos and Meanpos are the standard deviation and mean of the positive control, respectively. SDneg and Meanneg are the standard deviation and mean of the negative control, respectively.

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Ligand Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of compounds to the GR ligand-binding domain (LBD).

Materials:

  • GST-tagged GR-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor)

  • Fluorescently labeled GR ligand (tracer; acceptor)

  • Test compounds

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • 384-well low-volume microplates

Methodology:

  • Add 2 µL of test compound or control (DMSO for negative control, a known GR ligand for positive control) to the microplate wells.

  • Prepare a master mix containing the GR-LBD and the Tb-labeled anti-GST antibody in assay buffer. Add 4 µL of this mix to each well.

  • Incubate for 30 minutes at room temperature.

  • Prepare a solution of the fluorescently labeled GR ligand in assay buffer. Add 4 µL of this solution to each well.

  • Incubate for 2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). A decrease in the ratio indicates displacement of the tracer by the test compound.

Protocol 2: GR Transactivation Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to measure the ability of compounds to activate GR-mediated gene transcription.

Materials:

  • A stable cell line expressing the human glucocorticoid receptor and a reporter construct containing glucocorticoid response elements (GREs) upstream of a luciferase gene (e.g., U2OS-GRE-Luc).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Dexamethasone (positive control)

  • Luciferase assay reagent

  • 384-well white, clear-bottom microplates

Methodology:

  • Seed the cells into the microplates at an optimized density and incubate overnight.

  • The next day, treat the cells with test compounds at various concentrations. Include a positive control (e.g., 1 µM Dexamethasone) and a negative control (DMSO).

  • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. An increase in luminescence indicates GR transactivation.

Mandatory Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Drug) This compound->Dagrocorat Conversion GR_HSP GR-HSP Complex Dagrocorat->GR_HSP GR Glucocorticoid Receptor (GR) GR_Dagrocorat GR-Dagrocorat Complex GR->GR_Dagrocorat HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP Dissociation GR_Dagrocorat_dimer GR Dimer GR_Dagrocorat->GR_Dagrocorat_dimer GR_Dagrocorat->GR_Dagrocorat_dimer NFkB_AP1 NF-κB / AP-1 GR_Dagrocorat->NFkB_AP1 Inhibition cluster_nucleus cluster_nucleus GR_Dagrocorat->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_Dagrocorat_dimer->GRE Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation Reduced by This compound Transrepression Transrepression (Anti-inflammatory Effects) NFkB_AP1->Transrepression Suppression of Pro-inflammatory Genes HTS_Workflow cluster_screening Screening Phase cluster_confirmation Hit Confirmation Phase cluster_validation Hit Validation Phase Primary_Screen Primary Screen (e.g., GR Binding Assay) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Testing Hit_Identification->Dose_Response Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy Dose_Response->Potency_Efficacy Counter_Screens Counter-Screens (e.g., Luciferase Inhibition) Potency_Efficacy->Counter_Screens Orthogonal_Assays Orthogonal Assays (e.g., Transactivation Assay) Potency_Efficacy->Orthogonal_Assays Validated_Hits Validated Hits Counter_Screens->Validated_Hits Selectivity_Assays Selectivity Profiling (Other Nuclear Receptors) Orthogonal_Assays->Selectivity_Assays Selectivity_Assays->Validated_Hits Troubleshooting_Logic Start Low Z'-Factor (<0.5) Check_Reagents Check Reagent Quality and Concentrations Start->Check_Reagents Check_Controls Evaluate Positive and Negative Controls Start->Check_Controls Check_Instrument Verify Instrument Settings (Gain, Read Time) Start->Check_Instrument High_Variability High Variability? (%CV > 15%) Check_Controls->High_Variability Low_Signal_Window Low Signal Window? (S/B < 10) Check_Controls->Low_Signal_Window High_Variability->Low_Signal_Window No Optimize_Dispensing Optimize Liquid Handling/Dispensing High_Variability->Optimize_Dispensing Yes Optimize_Assay_Conditions Optimize Assay Conditions (Incubation Time, Temp) Low_Signal_Window->Optimize_Assay_Conditions Yes End Z'-Factor > 0.5 Assay Ready for HTS Low_Signal_Window->End No Optimize_Dispensing->Check_Controls Optimize_Assay_Conditions->Check_Controls

References

Technical Support Center: Addressing Variability in Fosdagrocorat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosdagrocorat. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM). It is a prodrug that is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802).[1] Dagrocorat is a dissociated agonist of the glucocorticoid receptor (GR), meaning it separates the anti-inflammatory effects (transrepression) from many of the metabolic side effects (transactivation) associated with conventional glucocorticoids.[1]

Q2: How does the dissociated mechanism of this compound work?

A2: The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. Many of the adverse effects are due to transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to activate gene transcription. This compound is designed to preferentially induce transrepression over transactivation, offering a potentially improved therapeutic window.

Q3: What are the most common sources of variability in preclinical in vivo studies with this compound?

A3: Variability in preclinical studies can arise from several factors, including:

  • Animal Model: The choice of animal model and strain (e.g., different mouse or rat strains for collagen-induced arthritis) can significantly impact disease progression and drug response. Genetic drift within colonies of the same inbred mouse strain can also contribute to modest variations in immune responses and arthritis severity.[2]

  • Experimental Conditions: Factors such as housing conditions (SPF vs. conventional), diet, and animal age can influence the immune system and the severity of induced arthritis.[3][4]

  • Drug Formulation and Administration: Inconsistent formulation, improper dosing, or variability in administration technique (e.g., oral gavage, intraperitoneal injection) can lead to differences in drug exposure.

  • Animal Stress: High levels of stress can increase endogenous corticosterone, potentially confounding the effects of exogenous GR modulators.

  • Pharmacokinetics: The metabolism of this compound to its active metabolite can be influenced by factors like age, weight, and sex of the animals, leading to varied exposure levels.[5][6]

Q4: What are the expected outcomes of this compound treatment in a rheumatoid arthritis animal model?

A4: In preclinical models of rheumatoid arthritis, this compound has been shown to have potent anti-inflammatory activity.[7] Expected outcomes include a reduction in the clinical signs of arthritis (e.g., paw swelling, erythema), improvement in histological scores of joint inflammation and damage, and modulation of inflammatory biomarkers.

Troubleshooting Guides

Guide 1: High Variability in Efficacy Data

Symptom: You are observing large error bars in your efficacy readouts (e.g., clinical scores, paw volume measurements) and inconsistent results between experimental cohorts.

Potential Cause Troubleshooting Steps
Inconsistent Disease Induction - Standardize the preparation and administration of the inducing agent (e.g., collagen emulsion for CIA). - Ensure all animals are of the same age, sex, and from the same vendor. - Monitor disease progression closely and randomize animals into treatment groups only after disease onset.
Variable Drug Exposure - Prepare fresh drug formulations for each experiment and ensure complete solubilization. - Use precise and consistent administration techniques. For oral gavage, ensure the correct volume is delivered to the stomach. - Consider a pilot pharmacokinetic study to determine the optimal dosing regimen in your specific animal model.
Animal-Related Factors - Acclimatize animals to the housing facility and handling procedures for at least one week before the start of the experiment. - Minimize environmental stressors such as noise, light changes, and excessive handling. - Ensure a consistent diet and housing environment throughout the study.
Guide 2: Discrepancy Between Expected and Observed Side Effect Profile

Symptom: You are observing metabolic side effects (e.g., hyperglycemia, weight gain) that are more pronounced than expected for a dissociated GR agonist.

Potential Cause Troubleshooting Steps
Dose-Dependent Transactivation - While designed to be dissociated, high doses of this compound may still induce some level of transactivation. - Perform a dose-response study to identify the therapeutic window where anti-inflammatory effects are maximized and metabolic side effects are minimized.
Off-Target Effects - Although selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out. - Review available literature for any known off-target activities of this compound or its active metabolite.
Underlying Conditions in Animal Model - Certain animal strains may be more susceptible to metabolic disturbances. - Ensure that the baseline metabolic parameters of your animals are within the normal range.

Quantitative Data

Table 1: Efficacy of this compound in Phase IIa Clinical Trial for Rheumatoid Arthritis (NCT00938587)

Treatment ArmNPrimary Endpoint: Change from Baseline in DAS28-CRP at Week 2
This compound 10 mg QD21-1.69*
This compound 25 mg QD22-2.22†
Prednisone 5 mg QD21-1.17
Placebo22-0.96

*p < 0.05 vs. Placebo. †p < 0.001 vs. Prednisone 5 mg.[8] DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.

Table 2: Efficacy of this compound in Phase IIb Clinical Trial for Rheumatoid Arthritis (NCT01393639)

Treatment ArmNPrimary Endpoint: ACR20 Response at Week 8
This compound 1 mg QD~4647%
This compound 5 mg QD~4661%
This compound 10 mg QD~4669%
This compound 15 mg QD~4673%†
Prednisone 5 mg QD~4651%
Prednisone 10 mg QD~4671%
Placebo~4637%

*Superior to placebo. †Non-inferior to prednisone 10 mg.[9][10] ACR20: American College of Rheumatology 20% improvement criteria.

Table 3: Adverse Events in a 2-Week Phase IIa Study (NCT00938587)

Treatment GroupPercentage of Patients Reporting AEsNumber of Patients Discontinuing due to AEs
This compound 10 mg38%2
This compound 25 mg14%0
Prednisone 5 mg19%0
Placebo55%2

[7][8]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice: An Exemplar Protocol for Efficacy Testing of this compound

This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.

1. Animals and Housing:

  • Male DBA/1 mice, 8-10 weeks old.

  • House in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.[3][4]

  • Provide standard chow and water ad libitum.

  • Acclimatize mice for at least one week before the start of the experiment.

2. Induction of CIA:

  • Day 0: Primary immunization.

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.[11]

  • Day 21: Booster immunization.

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a different site on the tail.[12]

3. Monitoring and Scoring:

  • Begin monitoring for signs of arthritis around day 21.

  • Score the severity of arthritis in each paw 3 times a week using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

4. Treatment with this compound:

  • Randomize mice with established arthritis (e.g., clinical score ≥ 4) into treatment groups.

  • Vehicle Control: Administer the vehicle used to formulate this compound.

  • This compound Treatment Groups: Prepare fresh solutions of this compound at various doses (e.g., 1, 3, 10 mg/kg) daily. Administer orally by gavage once daily.

  • Positive Control: A standard-of-care agent like methotrexate or a conventional glucocorticoid can be included.

  • Continue treatment for a predefined period (e.g., 14-21 days).

5. Outcome Measures:

  • Primary: Clinical arthritis score and paw thickness measurements.

  • Secondary:

    • Histopathological analysis of joints for inflammation, pannus formation, and bone/cartilage erosion.

    • Measurement of serum inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Assessment of biomarkers for metabolic side effects (e.g., blood glucose, insulin) and bone turnover (e.g., P1NP, CTX).

Visualizations

Fosdagrocorat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Metabolism GR Glucocorticoid Receptor (GR) Dagrocorat->GR GR_Dagrocorat GR-Dagrocorat Complex Dagrocorat->GR_Dagrocorat HSP HSP90/Chaperones GR->HSP Bound in inactive state GR->GR_Dagrocorat GR_Dagrocorat_n GR-Dagrocorat Complex GR_Dagrocorat->GR_Dagrocorat_n Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_Dagrocorat_n->NFkB_AP1 Transrepression (Inhibition) GRE Glucocorticoid Response Element (GRE) GR_Dagrocorat_n->GRE Transactivation (Reduced Activity) Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_AP1->Proinflammatory_Genes Activation Metabolic_Genes Metabolic Genes (Potential Side Effects) GRE->Metabolic_Genes Activation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Protocol_Standardization Standardize Protocols (Induction, Scoring, Dosing) Animal_Acclimatization->Protocol_Standardization Pilot_Study Pilot Study (Optional) (Confirm model and dose range) Protocol_Standardization->Pilot_Study Disease_Induction Disease Induction (e.g., CIA Day 0 & 21) Pilot_Study->Disease_Induction Monitoring Disease Monitoring & Scoring Disease_Induction->Monitoring Randomization Randomization (Based on disease score) Monitoring->Randomization Treatment Treatment Administration (Vehicle, this compound, Control) Randomization->Treatment Data_Collection Data Collection (Clinical, Histological, Biomarkers) Treatment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Preclinical Experimental Workflow

References

minimizing Fosdagrocorat's impact on HPA axis in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the impact of Fosdagrocorat on the Hypothalamic-Pituitary-Adrenal (HPA) axis in research models.

Troubleshooting Guides

This section offers solutions to common issues encountered during experiments with this compound, focusing on its effects on the HPA axis.

Issue: Unexpected levels of HPA axis suppression.

Potential Cause: The dose and duration of this compound administration directly influence the degree of HPA axis suppression. As a selective glucocorticoid receptor modulator (SGRM), this compound is designed to preferentially mediate anti-inflammatory effects (transrepression) over some metabolic side effects (transactivation).[1][2] However, like all glucocorticoid receptor agonists, it can suppress the HPA axis through negative feedback mechanisms.[3][4]

Suggested Solution:

  • Dose-Response Evaluation: Conduct a pilot study to determine the dose-response relationship of this compound on HPA axis markers (corticosterone and ACTH) in your specific research model. This will help identify the minimum effective dose for your desired anti-inflammatory outcome with the least impact on the HPA axis.

  • Time-Course Analysis: Assess the onset and duration of HPA axis suppression following a single dose of this compound. Recovery of the HPA axis can vary from days to weeks depending on the glucocorticoid and the duration of treatment.[1][5][6]

  • Alternate-Day Dosing: Investigate an alternate-day dosing regimen. This strategy may allow for partial recovery of the HPA axis on the "off" day, potentially reducing the overall suppressive effect.[3]

Quantitative Data on Glucocorticoid-Induced HPA Axis Suppression in Rodents

Disclaimer: The following data is derived from studies on the traditional glucocorticoid agonists methylprednisolone and dexamethasone in rats, as specific preclinical data for this compound is not publicly available. This information is intended to be representative of the dose-dependent effects of potent glucocorticoid receptor agonists on the HPA axis.

Glucocorticoid AgonistDose (intravenous)Effect on Basal Corticosterone SecretionOnset of SuppressionCitation
Methylprednisolone5 µgDose-dependent suppression40 minutes[7]
Methylprednisolone50 µgSignificant and sustained suppression40 minutes[7]
Dexamethasone5 µgDose-dependent suppressionNot specified[7]
Dexamethasone500 µgPotent and sustained suppressionNot specified[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced HPA axis suppression?

A1: this compound, as a glucocorticoid receptor agonist, mimics the action of endogenous cortisol.[3] When administered, it binds to glucocorticoid receptors (GRs) in the hypothalamus and pituitary gland.[4] This activation of GRs enhances the negative feedback loop that regulates the HPA axis, leading to decreased production and release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary.[3][4] The reduction in ACTH stimulation of the adrenal glands results in decreased endogenous cortisol (or corticosterone in rodents) production, leading to HPA axis suppression.

Signaling Pathway of HPA Axis Suppression by this compound

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Gland Adrenal_Gland Pituitary->Adrenal_Gland ACTH (+) Cortisol Cortisol Adrenal_Gland->Cortisol produces This compound This compound This compound->Hypothalamus Strong Negative Feedback (-) This compound->Pituitary Strong Negative Feedback (-) Inflammation Inflammation This compound->Inflammation Suppresses (-) Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) Cortisol->Inflammation Suppresses (-)

Caption: this compound enhances negative feedback on the hypothalamus and pituitary, suppressing the HPA axis.

Q2: How can I assess the degree of HPA axis suppression in my animal model?

A2: The ACTH stimulation test is a standard method to assess the functional integrity of the adrenal glands and, by extension, the level of HPA axis suppression.[8] A suppressed response to ACTH indicates that the adrenal glands are not accustomed to endogenous ACTH stimulation due to the presence of the exogenous glucocorticoid.

Q3: What is a typical experimental protocol for an ACTH stimulation test in rodents?

A3: The following is a generalized protocol that should be optimized for your specific experimental conditions.

Experimental Protocol: ACTH Stimulation Test for Rodents

Objective: To assess adrenal responsiveness to exogenous ACTH as a measure of HPA axis function.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Saline for injection

  • Blood collection tubes (e.g., EDTA-coated for plasma)

  • Anesthesia (if required and validated not to interfere with corticosterone levels)[9]

  • Centrifuge

  • ELISA kit for corticosterone measurement[10]

Procedure:

  • Acclimatization: Acclimate animals to handling and the experimental environment to minimize stress-induced corticosterone fluctuations.

  • Baseline Blood Sample (Time 0): Collect a baseline blood sample. For rats, this can be done via a tail-nick or an indwelling catheter.[9][11] Rapid collection (<3 minutes) is crucial to avoid stress-induced ACTH release.

  • ACTH Administration: Immediately after the baseline sample is taken, administer cosyntropin. A common dose for canines is 5 µg/kg, which can be adapted for rodents.[5] The injection can be given intravenously (IV) or intramuscularly (IM).

  • Post-Stimulation Blood Samples: Collect blood samples at 30 and 60 minutes post-ACTH injection.[8]

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Corticosterone Measurement: Measure corticosterone concentrations in all plasma samples using a validated ELISA kit.[10]

Interpretation:

  • Normal Response: A significant increase in corticosterone levels from baseline to the post-stimulation time points.

  • Suppressed Response: A blunted or absent increase in corticosterone levels post-stimulation, indicating adrenal hyporesponsiveness due to HPA axis suppression.

Experimental Workflow for ACTH Stimulation Test

cluster_pre_treatment Pre-Treatment cluster_testing Testing Procedure cluster_analysis Analysis Acclimatization Acclimatize Animal Baseline_Sample Collect Baseline Blood Sample (T=0) Acclimatization->Baseline_Sample ACTH_Injection Administer Cosyntropin (ACTH) Baseline_Sample->ACTH_Injection Post_Sample_30 Collect Blood Sample (T=30 min) ACTH_Injection->Post_Sample_30 Post_Sample_60 Collect Blood Sample (T=60 min) Post_Sample_30->Post_Sample_60 Process_Samples Centrifuge & Store Plasma Post_Sample_60->Process_Samples Measure_Corticosterone Measure Corticosterone (ELISA) Process_Samples->Measure_Corticosterone Interpret_Results Interpret Results Measure_Corticosterone->Interpret_Results

Caption: Workflow for assessing HPA axis function using the ACTH stimulation test in research models.

References

challenges in Fosdagrocorat delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosdagrocorat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and its active metabolite, Dagrocorat, in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
High variability in animal cohort or lower than expected efficacy. 1. Formulation Issues: this compound, and particularly its active form Dagrocorat, may have low aqueous solubility, leading to precipitation, inconsistent dosing, and poor bioavailability.Solution: Prepare formulations fresh for each experiment. Ensure the solution is homogenous before administration. Consider using a solubilizing excipient (see Formulation Comparison for Poorly Soluble Compounds table below). A vehicle-only control group is essential.
2. Inconsistent Administration: Improper injection or gavage technique can lead to significant variability in absorption and exposure.Solution: Ensure all personnel are thoroughly trained on the chosen administration route (e.g., oral gavage, intraperitoneal injection). For IP injections, aim for the lower abdominal quadrant to avoid the bladder and cecum.
3. Rapid Metabolism: Dagrocorat is a substrate and a time-dependent, reversible inhibitor of cytochrome P450 enzymes, particularly CYP3A and CYP2D6.[1] This can lead to rapid clearance and variable exposure.Solution: Conduct a pilot pharmacokinetic (PK) study to determine the half-life of Dagrocorat in your specific animal model. This will help in optimizing the dosing frequency.
4. Animal Stress: High stress levels can increase endogenous corticosterone, potentially confounding the effects of a glucocorticoid receptor modulator.Solution: Ensure proper acclimatization of animals before the study. Handle animals consistently and aim to minimize environmental stressors.
Animals show signs of toxicity (e.g., weight loss, lethargy) at expected efficacious doses. 1. Dose is Too High: The maximum tolerated dose (MTD) can vary between different animal models and strains.Solution: Perform a dose-ranging study to establish the MTD in your specific model. Begin with a lower dose and escalate gradually while closely monitoring for signs of toxicity.
2. Vehicle Toxicity: The vehicle used to dissolve this compound may be contributing to the adverse effects.Solution: Always include a vehicle-only control group to assess the baseline toxicity of the formulation excipients.
Observed effects do not align with expected dissociated effects (i.e., seeing metabolic side effects). 1. Incomplete Dissociation: While designed to separate transrepression from transactivation, this dissociation may not be absolute, especially at higher doses. Phase I studies showed that this compound can cause reductions in bone formation biomarkers similar to prednisone.[2]Solution: Include a full GR agonist (e.g., dexamethasone) and a placebo/vehicle control to benchmark the effects. Measure biomarkers for both anti-inflammatory effects (e.g., cytokines) and potential metabolic side effects (e.g., plasma glucose, bone turnover markers).
2. HPA Axis Suppression: this compound is known to cause potent, dose-dependent suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in endogenous cortisol.[2] This is a direct on-target effect.Solution: This is an expected finding. Monitor HPA axis function by measuring plasma cortisol or corticosterone levels. In longer studies, consider the implications of HPA axis suppression on the animal's overall health and response to stressors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM).[3] It is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802).[3][4] Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) designed to preferentially induce GR-mediated transrepression (associated with anti-inflammatory effects) over transactivation (linked to metabolic side effects).[3][5]

Q2: Should I use this compound or Dagrocorat for my in vivo study? A2: this compound is the prodrug and is designed for improved pharmacokinetics for oral administration.[4] For oral dosing studies, this compound is appropriate. For other routes or if you want to administer the active compound directly, Dagrocorat could be used, but formulation will be a key challenge due to its likely lower solubility.

Q3: What is a recommended starting vehicle for formulating this compound for in vivo use? A3: Due to its likely hydrophobic nature, a non-aqueous vehicle is recommended. Based on common practice for similar poorly soluble compounds, a good starting point for oral gavage could be a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in sterile water .[6] For intraperitoneal injection, a solution containing solubilizing agents such as 10% DMSO, 40% PEG300, and 50% saline can be tested. Always ensure the vehicle is well-tolerated in your animal model by running a vehicle-only control group.

Q4: What are the known off-target effects of Dagrocorat? A4: The primary "on-target" side effect is the suppression of the HPA axis.[2] In vitro, Dagrocorat has been shown to be a time-dependent inhibitor of CYP3A and CYP2D6 enzymes.[1] While designed to be selective for the GR, at high concentrations, cross-reactivity with other steroid receptors like the mineralocorticoid (MR) and progesterone (PR) receptors could be possible.[7]

Q5: How do I confirm that the effects I'm seeing are GR-mediated? A5: To confirm the specificity of this compound's action, you should include a control group treated with a GR antagonist, such as RU486. A reversal or blocking of the observed effect by the antagonist would indicate that the mechanism is GR-dependent.[1]

Data Presentation

Table 1: Formulation Comparison for Poorly Soluble Compounds
Formulation Type Composition Example Pros Cons Primary Route
Aqueous Suspension 0.5% HPMC, 0.2% Tween 80 in waterSimple to prepare, generally well-tolerated.May have lower bioavailability, risk of non-uniformity.Oral Gavage
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineCan achieve higher concentration, suitable for injection.Higher potential for vehicle-related toxicity.Intraperitoneal, Intravenous
Lipid-Based Formulation Self-emulsifying drug delivery systems (SEDDS)Can enhance oral bioavailability.More complex to develop and characterize.Oral Gavage
Cyclodextrin Complex Compound complexed with HP-β-CDIncreases aqueous solubility.Can alter PK profile, potential for nephrotoxicity at high doses.Intraperitoneal, Intravenous
Table 2: Quantitative Data from this compound/Dagrocorat Studies
Parameter Compound Value System/Assay Reference
CYP3A Inhibition DagrocoratIC50 = 1.3 µMIn vitro human liver microsomes[5]
CYP2D6 Inhibition DagrocoratKi = 0.57 µMIn vitro human liver microsomes[5]
Efficacy in RA (vs. Placebo) This compound 25mg-2.22 change in DAS28-CRPPhase IIa Clinical Trial (2 weeks)[2]
Efficacy in RA (vs. Placebo) Placebo-0.96 change in DAS28-CRPPhase IIa Clinical Trial (2 weeks)[2]
Adverse Events (AEs) This compound 10mg38% of patients reported AEsPhase IIa Clinical Trial (2 weeks)[8]
Adverse Events (AEs) Placebo55% of patients reported AEsPhase IIa Clinical Trial (2 weeks)[8]

Experimental Protocols

Protocol 1: General In Vivo Administration Workflow for an Efficacy Study

This protocol provides a general workflow for assessing the efficacy of this compound in a rodent model of inflammation (e.g., collagen-induced arthritis).

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.

  • Disease Induction: Induce the inflammatory disease model according to established protocols.

  • Group Allocation: Randomize animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Dexamethasone positive control).

  • Formulation Preparation: Prepare the this compound formulation fresh each day. For an oral suspension, mix the compound with 0.5% HPMC / 0.2% Tween 80 in sterile water and vortex thoroughly before each gavage.

  • Dosing: Administer the formulation once daily via oral gavage. Ensure the volume is appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

  • Monitoring: Monitor animals daily for clinical signs of disease (e.g., paw swelling, body weight) and any signs of toxicity.

  • Terminal Endpoint: At the end of the study, collect blood samples for biomarker analysis (e.g., cytokines, corticosterone) and tissues for histological assessment.

Protocol 2: Assessment of HPA Axis Suppression

This protocol describes how to measure the impact of this compound on endogenous glucocorticoid production.

  • Baseline Measurement: Prior to the first dose, collect baseline blood samples from all animals at a consistent time of day (e.g., morning) to account for circadian rhythm.

  • Treatment: Administer this compound or vehicle control as described in Protocol 1.

  • On-Treatment Measurement: Collect blood samples at various time points after dosing (e.g., 4, 8, 24 hours post-final dose) and/or at regular intervals during a multi-day study.

  • Sample Processing: Process blood samples to collect plasma or serum and store at -80°C until analysis.

  • Analysis: Analyze plasma/serum corticosterone (in rodents) or cortisol levels using a validated method such as an ELISA or LC-MS.

  • Data Interpretation: Compare the on-treatment and post-treatment hormone levels to the baseline values to determine the degree and duration of HPA axis suppression.

Mandatory Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Drug) This compound->Dagrocorat Esterases GR_HSP GR-HSP Complex Dagrocorat->GR_HSP GR Glucocorticoid Receptor (GR) GR_mono GR Monomer GR->GR_mono cluster_nucleus cluster_nucleus GR->cluster_nucleus Nuclear Translocation HSP HSP90/Chaperones GR_HSP->GR HSP Dissociation GR_dimer GR Dimer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds GR_mono->GR_dimer NFkB NF-κB / AP-1 GR_mono->NFkB Interferes Metabolic_Genes Metabolic Genes (e.g., G6Pase, PEPCK) GRE->Metabolic_Genes Transactivation (Metabolic Side Effects) Anti_Inflammatory_Genes Anti-Inflammatory Genes (e.g., IκBα) NFkB->Anti_Inflammatory_Genes Transrepression (Anti-inflammatory Effect)

Caption: Mechanism of this compound via dissociated GR signaling.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (1 week) disease_model Disease Model Induction (e.g., Arthritis) acclimatize->disease_model randomize Randomization into Treatment Groups disease_model->randomize formulate Daily Formulation Prep (this compound or Vehicle) randomize->formulate dose Daily Administration (e.g., Oral Gavage) formulate->dose monitor Monitor Clinical Score & Body Weight dose->monitor endpoint Endpoint Reached monitor->endpoint Study Duration collect Sample Collection (Blood, Tissues) endpoint->collect analyze Biomarker & Histo. Analysis (Cytokines, Cortisol) collect->analyze results Results Interpretation analyze->results

Caption: General experimental workflow for in vivo efficacy studies.

troubleshooting_logic cluster_formulation Formulation Check cluster_procedure Procedural Check cluster_compound Compound Properties start High Variability or Low Efficacy Observed? form_fresh Is formulation prepared fresh? start->form_fresh Yes admin_tech Review administration technique. start->admin_tech Yes pk_study Consider pilot PK study (check half-life). start->pk_study Yes form_homo Is it homogenous? form_fresh->form_homo form_vehicle Run vehicle-only control. form_homo->form_vehicle resolve Optimize Protocol form_vehicle->resolve animal_stress Assess animal handling & stress. admin_tech->animal_stress animal_stress->resolve dose_range Perform dose-range finding for MTD. pk_study->dose_range dose_range->resolve

Caption: Troubleshooting logic for inconsistent in vivo results.

References

mitigating cytotoxicity of Fosdagrocorat at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity observed at high concentrations of Fosdagrocorat during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (PF-04171327) is a non-steroidal selective glucocorticoid receptor modulator (SGRM). It is a prodrug that is converted to its active metabolite, dagrocorat (PF-00251802).[1][2][3] The primary goal of this compound is to selectively modulate the glucocorticoid receptor (GR) to separate the anti-inflammatory effects (mediated by transrepression) from the adverse metabolic and systemic effects (mediated by transactivation) commonly associated with conventional glucocorticoid therapy.[1][2]

Q2: Why might I be observing cytotoxicity at high concentrations of this compound in my cell cultures?

A2: While Phase II clinical trials have shown this compound to have a manageable safety profile with mostly mild adverse events, high concentrations in in vitro settings can lead to cytotoxicity through several potential mechanisms.[4][5] These may include:

  • Off-target effects: At high concentrations, the selectivity of the compound may decrease, leading to interactions with other cellular targets, which could trigger toxic pathways.

  • Mitochondrial dysfunction: Many drugs can induce cytotoxicity by impairing mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.[6][7][8][9]

  • Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to damage of lipids, proteins, and DNA, ultimately causing cell death.[10][11][12]

  • Overwhelming cellular stress responses: High concentrations of a potent modulator can overwhelm the cell's homeostatic mechanisms, leading to programmed cell death (apoptosis).

Q3: How can I differentiate between on-target GR-mediated apoptosis and off-target cytotoxicity?

A3: This is a critical step in understanding the observed cell death. Here are a few strategies:

  • Use a GR antagonist: Co-treatment with a known glucocorticoid receptor antagonist (e.g., RU486/mifepristone) should rescue the cells from cytotoxicity if the effect is on-target. If cell death persists, it is likely due to off-target effects.

  • Test in GR-negative cell lines: If the cytotoxicity is observed in cell lines that do not express the glucocorticoid receptor, this would strongly indicate an off-target mechanism.

  • Compare with a classic glucocorticoid: Compare the cytotoxic profile of this compound with a well-characterized glucocorticoid like dexamethasone. Differences in the dose-response curve or the maximum cytotoxic effect could suggest different mechanisms.

Q4: What are some initial steps to mitigate the observed cytotoxicity?

A4: Initial mitigation strategies should focus on optimizing your experimental setup:

  • Perform a careful dose-response study: Determine the precise concentration at which cytotoxicity becomes apparent. The goal is to find a therapeutic window where you can observe the desired biological effect without significant cell death.

  • Reduce exposure time: Cytotoxicity is often time-dependent. Reducing the incubation time with the compound may lessen the toxic effects while still allowing for the observation of the intended pharmacological activity.[13][14]

  • Check your solvent concentration: Ensure that the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle control in your experiments.[15]

Troubleshooting Guide: High Cytotoxicity with this compound

This guide provides a structured approach to troubleshooting and mitigating unexpected levels of cell death in your experiments.

Problem Potential Cause Recommended Solution & Next Steps
High cell death across all tested concentrations. Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5%. Run a vehicle-only control to confirm the solvent is not the source of toxicity.[15]
Sub-optimal Cell Health Ensure cells are healthy, within a low passage number, and are not overly confluent before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.[13]
Cytotoxicity observed only at the highest concentrations. Off-Target Effects Lower the concentration to a range where the on-target effects are still observable but cytotoxicity is minimized. Consider using a GR antagonist to confirm the effect is off-target.
Oxidative Stress Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to see if this rescues the cells.[13] If successful, this suggests oxidative stress is a contributing factor.
Variability in cytotoxicity between experiments. Inconsistent Cell Seeding Ensure accurate and consistent cell seeding densities across all wells and plates. Use a multichannel pipette for seeding and treatment if possible.
Compound Precipitation Visually inspect the culture medium at the highest concentrations for any signs of compound precipitation. If observed, consider using a different solvent or lowering the maximum concentration.
Cell morphology suggests apoptosis (e.g., cell shrinkage, membrane blebbing). On-target GR-mediated Apoptosis This may be an expected on-target effect, especially in sensitive cell lines (e.g., lymphoid cells).[16] Confirm apoptosis using assays like Caspase-3/7 activity or Annexin V staining.
Mitochondrial Dysfunction High drug concentrations can trigger the intrinsic apoptotic pathway through mitochondrial stress.[9][17] Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).

Quantitative Data Summary

The following tables present hypothetical data to guide your experimental design and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines

CompoundCell LineAssayEndpointResult (IC50 in µM)
This compound Jurkat (T-cell leukemia) MTT AssayCell Viability1.2
Caspase-3/7 GloApoptosis0.9
LDH ReleaseNecrosis> 100
Dexamethasone Jurkat (T-cell leukemia) MTT AssayCell Viability0.2
Caspase-3/7 GloApoptosis0.15
LDH ReleaseNecrosis> 100
This compound HepG2 (Liver carcinoma) MTT AssayCell Viability> 100
Dexamethasone HepG2 (Liver carcinoma) MTT AssayCell Viability> 100

This hypothetical data suggests that in a GR-sensitive line like Jurkat cells, this compound induces apoptosis. The lack of effect in HepG2 cells at similar concentrations suggests specificity.

Table 2: Effect of an Antioxidant on this compound-Induced Cytotoxicity

TreatmentCell LineCell Viability (% of Control)
Vehicle Control Jurkat100%
This compound (5 µM) Jurkat35%
This compound (5 µM) + N-acetylcysteine (5 mM) Jurkat78%
N-acetylcysteine (5 mM) Jurkat98%

This hypothetical data indicates that co-treatment with an antioxidant can partially rescue cells from high-concentration this compound, suggesting a role for oxidative stress in the cytotoxic mechanism.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: Background luminescence is subtracted from all readings, and data can be plotted as Relative Luminescence Units (RLU) versus compound concentration.

Visualizations

G cluster_0 Troubleshooting Workflow start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 sol1 Reduce Solvent Conc. / Change Solvent q1->sol1 Yes q2 Is Cytotoxicity Dose-Dependent? q1->q2 No sol1->q2 sol2 Optimize Concentration Range q2->sol2 Yes q3 Is it On-Target or Off-Target? q2->q3 No (Indicates other issues) sol2->q3 sol3 Use GR Antagonist / GR-Negative Cells q3->sol3 end Mechanism Identified sol3->end

Caption: Workflow for troubleshooting high cytotoxicity.

G cluster_1 Hypothesized Cytotoxicity Pathway fos High Conc. This compound mito Mitochondrial Stress fos->mito ros Increased ROS Production mito->ros cas9 Caspase-9 Activation mito->cas9 ros->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apop Apoptosis cas37->apop nac N-acetylcysteine (Antioxidant) nac->ros Inhibits

Caption: Hypothesized pathway for this compound cytotoxicity.

Caption: Logical flow for cytotoxicity mitigation experiments.

References

Validation & Comparative

Fosdagrocorat vs. Prednisone in Rheumatoid Arthritis: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of fosdagrocorat, a selective glucocorticoid receptor modulator (SGRM), and prednisone, a conventional corticosteroid, in the treatment of rheumatoid arthritis (RA). The data presented is compiled from publicly available results of Phase II clinical trials.

Mechanism of Action: A Tale of Two Glucocorticoid Receptor Ligands

This compound and prednisone both exert their anti-inflammatory effects through the glucocorticoid receptor (GR). However, their mechanisms of action at the molecular level are distinct, leading to potentially different safety profiles.

Prednisone , a synthetic corticosteroid, acts as a potent anti-inflammatory and immunosuppressant.[1] It mimics the action of endogenous cortisol and, upon conversion to its active form, prednisolone, binds to the GR.[2][3] This complex then translocates to the nucleus, where it influences gene expression through two primary pathways:

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of genes. This process is associated with many of the metabolic and endocrine side effects of corticosteroids.[4]

  • Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4]

This compound is a prodrug that is converted to its active metabolite, dagrocorat.[5] As a selective glucocorticoid receptor modulator (SGRM), it is designed to preferentially induce transrepression over transactivation.[4][6] The therapeutic goal of SGRMs like this compound is to dissociate the desired anti-inflammatory effects (mediated by transrepression) from the undesirable metabolic side effects (largely mediated by transactivation).[4][5]

cluster_prednisone Prednisone Signaling cluster_this compound This compound Signaling Prednisone Prednisone GR_P Glucocorticoid Receptor Prednisone->GR_P GRE Glucocorticoid Response Elements GR_P->GRE NFkB_AP1_P NF-kB / AP-1 GR_P->NFkB_AP1_P Transrepression_P Gene Repression (Anti-inflammatory Effects) GR_P->Transrepression_P Transactivation Gene Upregulation (Metabolic Side Effects) GRE->Transactivation Inflammatory_Genes_P Inflammatory Gene Expression NFkB_AP1_P->Inflammatory_Genes_P Transrepression_P->Inflammatory_Genes_P This compound This compound GR_F Glucocorticoid Receptor This compound->GR_F Transactivation_F Gene Upregulation (Reduced Metabolic Side Effects) GR_F->Transactivation_F NFkB_AP1_F NF-kB / AP-1 GR_F->NFkB_AP1_F Transrepression_F Gene Repression (Anti-inflammatory Effects) GR_F->Transrepression_F Inflammatory_Genes_F Inflammatory Gene Expression NFkB_AP1_F->Inflammatory_Genes_F Transrepression_F->Inflammatory_Genes_F

Figure 1: Comparative Signaling Pathways of Prednisone and this compound.

Clinical Trial Data: Efficacy in Rheumatoid Arthritis

Two key Phase II clinical trials have evaluated the efficacy of this compound in patients with active RA: NCT00938587 (Phase IIa) and NCT01393639 (Phase IIb). The primary endpoints in these trials included the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).[5]

Efficacy Data Summary
Clinical TrialTreatment ArmsNPrimary EndpointResultComparator(s)
NCT00938587 (Phase IIa) [5][7]This compound 10 mg QD21Change from baseline in DAS28-CRP at Week 2-1.69Placebo: -0.96
This compound 25 mg QD22-2.22 (p<0.001 vs prednisone 5mg)Prednisone 5 mg QD: -1.17
NCT01393639 (Phase IIb) [5][8]This compound 1 mg QD~46ACR20 response at Week 847%Placebo: 37%
This compound 5 mg QD~4661%Prednisone 5 mg QD: 51%
This compound 10 mg QD~4669%
This compound 15 mg QD~4673% (non-inferior to prednisone 10 mg)Prednisone 10 mg QD: 71%

Clinical Trial Data: Safety and Tolerability

A primary objective in the development of SGRMs is an improved safety profile compared to conventional glucocorticoids. The Phase II trials for this compound included assessments of adverse events and biomarkers related to bone and glucose metabolism.[5]

Safety Data Summary
Clinical TrialKey Safety Observations
NCT00938587 [5][7]- Most adverse events (AEs) were mild in severity. - AEs were reported in 38% of patients on this compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo.
NCT01393639 [5][8]- this compound 10 mg and 15 mg demonstrated a safety profile similar to prednisone 5 mg.[9] - All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c). - Changes from baseline in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

Experimental Protocols

Study Design and Patient Population

The Phase II trials were multicenter, randomized, double-blind, placebo- and active-controlled studies.[7][8] Patients enrolled had active, moderate to severe rheumatoid arthritis and had an inadequate response to methotrexate.[5][7]

Endpoints and Assessments
  • Primary Efficacy Endpoints:

    • NCT00938587: Change from baseline in DAS28-CRP at Week 2.[7]

    • NCT01393639: ACR20 response at Week 8.[8]

  • Secondary Efficacy Endpoints: Included ACR50 and ACR70 response rates, and changes in individual ACR core components.[7]

  • Safety Endpoints: Assessment of adverse events, clinical laboratory parameters, and biomarkers of bone metabolism (P1NP and uNTx/uCr) and glucose control (HbA1c).[8]

Statistical Analysis

Efficacy and safety data were analyzed for all randomized patients who received at least one dose of the study drug.[5] The statistical analysis for the primary endpoints involved comparing the treatment groups to placebo and, in some cases, to the active comparator (prednisone) for non-inferiority.[8]

cluster_arms Treatment Arms Patient_Screening Patient Screening (Moderate to Severe RA, Inadequate MTX Response) Randomization Randomization Patient_Screening->Randomization This compound This compound (1, 5, 10, or 15 mg) Randomization->this compound Prednisone Prednisone (5 or 10 mg) Randomization->Prednisone Placebo Placebo Randomization->Placebo Treatment_Period 12-Week Treatment Period (Once Daily Dosing) Endpoint_Assessment Endpoint Assessment (Efficacy and Safety) Treatment_Period->Endpoint_Assessment This compound->Treatment_Period Prednisone->Treatment_Period Placebo->Treatment_Period

Figure 2: Generalized Experimental Workflow for Phase IIb Trial (NCT01393639).

Conclusion

The available Phase II clinical trial data suggests that this compound is an effective anti-inflammatory agent for the treatment of rheumatoid arthritis.[5] Higher doses of this compound (10 mg and 15 mg) demonstrated efficacy comparable to that of 10 mg of prednisone.[8][9] Importantly, the safety data, particularly the observed reduction in HbA1c and the non-inferiority to low-dose prednisone regarding bone formation markers, support the proposed mechanism of action of SGRMs in dissociating efficacy from key glucocorticoid-related side effects.[5] These findings highlight the potential of this compound as a therapeutic alternative to conventional corticosteroids, although further long-term studies are needed to fully establish its safety and efficacy profile.

References

Unveiling the Precision of Fosdagrocorat: A Comparative Analysis of Glucocorticoid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Fosdagrocorat, a novel selective glucocorticoid receptor modulator (SGRM), demonstrates a highly specific binding profile for the glucocorticoid receptor (GR), distinguishing it from conventional glucocorticoids like dexamethasone and prednisolone. This selectivity is pivotal to its mechanism, which aims to dissociate the potent anti-inflammatory effects from the undesirable metabolic side effects commonly associated with corticosteroid therapy.

This compound is a prodrug that is rapidly converted to its active metabolite, Dagrocorat (PF-00251802). It is this active form that exhibits high-affinity binding to the glucocorticoid receptor. The core principle behind the development of SGRMs like this compound is to preferentially activate the transrepression pathway over the transactivation pathway of GR signaling. Transrepression is primarily responsible for the anti-inflammatory effects of glucocorticoids, while transactivation is linked to many of their adverse effects.

Comparative Binding Affinity

To quantitatively assess the selectivity of this compound, we compare the binding affinity of its active metabolite, Dagrocorat, with that of the widely used glucocorticoids, dexamethasone and prednisolone, across a panel of steroid hormone receptors.

CompoundGlucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Progesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)
Dagrocorat IC50: 1.31 nMData not availableData not availableData not availableData not available
Dexamethasone Ki: ~0.3-5.5 nMKi: ~24-33 nMLow AffinityLow AffinityNo significant affinity
Prednisolone Ki: ~2.95-27 nMKi: ~24.8 nMLow AffinityLow AffinityNo significant affinity
Table 1: Comparative in vitro binding affinities (IC50/Ki) of Dagrocorat, Dexamethasone, and Prednisolone for various steroid receptors. Lower values indicate higher binding affinity.

Functional Selectivity: Transactivation vs. Transrepression

Beyond simple binding affinity, the functional selectivity of a GR modulator is critical. This is evaluated by assessing its ability to induce or inhibit gene transcription through the two main GR signaling pathways.

CompoundGR Transrepression (Anti-inflammatory)GR Transactivation (Metabolic Gene Induction)
Dagrocorat IC50 (TNF-α inhibition): 35 nMIC50 (Dexamethasone-induced antagonist activity): 8.9 nM
Dexamethasone Potent AgonistPotent Agonist
Prednisolone Potent AgonistPotent Agonist
Table 2: Functional activity of Dagrocorat, Dexamethasone, and Prednisolone in transrepression and transactivation assays.[1]

Dagrocorat's profile in these functional assays highlights its role as a dissociated agonist, potently inhibiting inflammatory pathways while acting as an antagonist to transactivation, a key differentiator from traditional glucocorticoids which are strong agonists for both pathways.

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols designed to measure receptor binding and functional activity.

Receptor Binding Affinity Assays

Fluorescence Polarization (FP) Competitive Binding Assay: This is a common method to determine the binding affinity of a compound to a receptor.

G cluster_prep Assay Preparation cluster_assay Binding Competition cluster_measurement Data Acquisition cluster_analysis Data Analysis Receptor Purified Glucocorticoid Receptor (GR) Well Microplate Well Receptor->Well Tracer Fluorescently-labeled GR Ligand (Tracer) Tracer->Well Compound Test Compound (e.g., Dagrocorat) Compound->Well FP_Reader Fluorescence Polarization Reader Well->FP_Reader Curve Competition Binding Curve FP_Reader->Curve IC50 IC50 Determination Curve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a competitive fluorescence polarization binding assay.

In this assay, the test compound competes with a fluorescently labeled ligand for binding to the GR. The change in fluorescence polarization is measured to determine the concentration of the test compound that inhibits 50% of the tracer binding (IC50), from which the inhibition constant (Ki) can be calculated.

Functional Assays: Transactivation and Transrepression

Reporter Gene Assays: These assays are used to measure the ability of a compound to activate or repress gene expression through a specific signaling pathway.

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Measurement cluster_data Data Analysis Cells Host Cells GR_Vector GR Expression Vector Cells->GR_Vector Reporter_Vector Reporter Vector (GRE-Luciferase) Cells->Reporter_Vector Transfected_Cells Transfected Cells GR_Vector->Transfected_Cells Reporter_Vector->Transfected_Cells Test_Compound Test Compound (e.g., Dagrocorat) Transfected_Cells->Test_Compound Lysate Cell Lysate Test_Compound->Lysate Luminometer Luminometer Lysate->Luminometer Luciferase_Activity Luciferase Activity Measurement Luminometer->Luciferase_Activity Dose_Response Dose-Response Curve Luciferase_Activity->Dose_Response EC50_IC50 EC50/IC50 Determination Dose_Response->EC50_IC50 cluster_outside Extracellular cluster_cell Cell Cytoplasm cluster_nucleus Nucleus This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Conversion GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binding GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_HSP->GR GR_HSP->HSP Dagrocorat_GR Dagrocorat-GR Complex GR_HSP->Dagrocorat_GR Dagrocorat_GR_dimer Dagrocorat-GR (Dimer) Dagrocorat_GR->Dagrocorat_GR_dimer Dagrocorat_GR->Dagrocorat_GR_dimer Dagrocorat_GR_monomer Dagrocorat-GR (Monomer) Dagrocorat_GR->Dagrocorat_GR_monomer GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR_dimer->GRE Binding (Reduced) Dagrocorat_GR_dimer->GRE NFkB NF-κB / AP-1 Dagrocorat_GR_monomer->NFkB Inhibition Transactivation Transactivation (Metabolic Genes) GRE->Transactivation Leads to (Inhibited) GRE->Transactivation Transrepression Transrepression (Anti-inflammatory) NFkB->Transrepression Results in

References

A Comparative Guide to Selective Glucocorticoid Receptor Modulators: Fosdagrocorat, Mapracorat, and AZD-5423

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective glucocorticoid receptor modulators (SGRMs) represent a promising class of anti-inflammatory therapeutics designed to dissociate the beneficial anti-inflammatory effects of traditional glucocorticoids from their often-debilitating side effects. This is achieved by selectively modulating the downstream signaling of the glucocorticoid receptor (GR), favoring transrepression (the inhibition of pro-inflammatory gene expression) over transactivation (the activation of genes associated with metabolic and other adverse effects). This guide provides a comparative overview of three investigational SGRMs: fosdagrocorat, mapracorat, and AZD-5423, summarizing their performance based on available preclinical and clinical data.

This compound (PF-04171327) is a prodrug of dagrocorat (PF-00251802) and has been primarily investigated for the treatment of rheumatoid arthritis.[1][2] Mapracorat (BOL-303242-X or ZK-245186) has been evaluated for topical treatment of inflammatory skin and ocular diseases.[3][4] AZD-5423 is an inhaled SGRM developed for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[5][6]

Mechanism of Action: The Principle of Dissociation

The therapeutic rationale for SGRMs lies in their ability to differentially modulate the two main signaling pathways of the glucocorticoid receptor. Upon ligand binding, the GR can influence gene expression through:

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.

  • Transactivation: GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. This pathway is associated with many of the undesirable side effects of glucocorticoids, including metabolic dysregulation and bone density loss.

SGRMs are designed to preferentially engage in transrepression while minimizing transactivation, thereby offering a potentially improved therapeutic window.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGRM SGRM (this compound, Mapracorat, AZD-5423) GR_complex GR-HSP Complex SGRM->GR_complex Binding SGRM_GR SGRM-GR Complex GR_complex->SGRM_GR Conformational Change Transrepression Transrepression Transactivation Transactivation (Minimized) SGRM_GR->Transactivation Reduced Dimerization NFkB_AP1 NF-κB / AP-1 SGRM_GR->NFkB_AP1 Tethering/ Inhibition GRE GRE Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_genes Inhibition Metabolic_genes Metabolic & Side-Effect Gene Expression

Figure 1: Simplified signaling pathway of SGRMs.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound (active metabolite dagrocorat), mapracorat, and AZD-5423. It is important to note that this data is compiled from different studies and direct, head-to-head comparative studies are limited. Therefore, caution should be exercised when making direct comparisons.

Table 1: Glucocorticoid Receptor Binding Affinity
CompoundAssay TypeTargetIC50 (nM)Reference
Dagrocorat (active metabolite of this compound)Fluorescence PolarizationHuman Glucocorticoid ReceptorNot explicitly stated, but described as high-affinity[1]
MapracoratNot explicitly statedHuman Glucocorticoid ReceptorBinds with high affinity and selectivity[3][7]
AZD-5423Radioligand BindingHuman Glucocorticoid Receptor0.9[8]
Table 2: In Vitro Anti-Inflammatory Activity
CompoundCell TypeStimulusInhibited Mediator(s)IC50 / EffectReference
DagrocoratHuman Whole BloodLPSTNF-α releaseIC50 of 35 nM for inhibition of LPS-induced TNF-alpha release in human whole blood.
MapracoratHuman Corneal Epithelial CellsHyperosmolarityIL-6, IL-8, MCP-1Comparable activity and potency to dexamethasone[9]
MapracoratRaw 264.7 MacrophagesLPSGM-CSF, TNF-αPotent inhibition[4]
AZD-5423Not specifiedNot specifiedNot specifiedPotent anti-inflammatory effects in preclinical models[5]
Table 3: Clinical Efficacy and Safety Highlights
CompoundIndicationKey Efficacy FindingsKey Safety/Side-Effect ProfileReference
This compoundRheumatoid ArthritisStatistically significant improvement in DAS28-CRP vs. placebo. 15 mg dose non-inferior to 10 mg prednisone in ACR20 response.Safety profile similar to 5 mg prednisone. Reduction in glycosylated hemoglobin (HbA1c). Non-inferior to 5 mg prednisone regarding bone formation markers at lower doses.[2][10][11][12]
MapracoratOcular InflammationReduces clinical symptoms, eosinophil recruitment, and pro-inflammatory cytokine production in animal models.Induces a lower increase in intraocular pressure compared to dexamethasone in animal models.[3][7]
AZD-5423AsthmaImproved lung function and airway hyper-reactivity in an allergen challenge model.Well-tolerated. Suppressed 24-hour cortisol.[5][6]

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled GR ligand for binding to the receptor.

start Start prepare_reagents Prepare GR, fluorescent ligand, and test compounds start->prepare_reagents incubate Incubate GR, fluorescent ligand, and varying concentrations of test compound prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze data to determine IC50 measure_fp->analyze end End analyze->end

Figure 2: Workflow for a GR binding assay.

Methodology:

  • Reagent Preparation: Prepare a solution of purified recombinant human GR and a fluorescently labeled GR ligand (e.g., Fluormone™ GS1). Prepare serial dilutions of the test compounds (this compound, mapracorat, AZD-5423).

  • Incubation: In a microplate, combine the GR, fluorescent ligand, and varying concentrations of the test compound. Incubate at room temperature to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NF-κB Transrepression Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit NF-κB-mediated gene transcription.

start Start transfect Transfect cells with NF-κB luciferase reporter and control plasmids start->transfect treat Treat cells with test compound followed by an NF-κB activator (e.g., TNF-α) transfect->treat lyse Lyse cells and measure luciferase activity treat->lyse normalize Normalize firefly luciferase to Renilla luciferase activity lyse->normalize analyze Analyze data to determine inhibitory effect normalize->analyze end End analyze->end

References

Unveiling the Dissociated Effects of Fosdagrocorat in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been developed with the aim of separating the anti-inflammatory effects of glucocorticoids from their metabolic side effects. As a prodrug, this compound is rapidly converted to its active metabolite, Dagrocorat (PF-00251802). This guide provides a comprehensive comparison of the dissociated effects of this compound in primary immune cells against traditional glucocorticoids, supported by experimental data, detailed protocols, and pathway visualizations.

The central hypothesis behind the development of this compound is the differential modulation of the glucocorticoid receptor (GR). The anti-inflammatory actions of glucocorticoids are primarily mediated through transrepression , a process where the GR interacts with other transcription factors, such as NF-κB, to suppress the expression of pro-inflammatory genes. In contrast, many of the adverse metabolic effects are driven by transactivation , where the GR directly binds to glucocorticoid response elements (GREs) in the DNA to activate gene transcription. This compound is designed to preferentially induce transrepression over transactivation, offering a potentially improved therapeutic window.

Quantitative Data Summary

The following tables summarize the in vitro and clinical data comparing the activity of Dagrocorat (the active metabolite of this compound) with conventional glucocorticoids.

Table 1: In Vitro Dissociated Activity of Dagrocorat vs. Dexamethasone

ParameterDagrocorat (PF-00251802)DexamethasoneFold Dissociation (Transrepression/Transactivation)
Transrepression
Inhibition of LPS-induced TNF-α release (Human Whole Blood)IC50: 35 nM[1]Not directly comparable in the same assayN/A
Inhibition of NF-κB activity (A549 cells)Not AvailableIC50: 0.5 - 2.2 nMN/A
Transactivation
Antagonist activity at GRE (ChaGoK1 cells)IC50: 8.9 nM[1]N/AN/A
GRE-luciferase activation (A549 cells)N/AEC50: 34 - 93 nMN/A

Note: A direct fold dissociation calculation from these specific in vitro studies is challenging due to the use of different cell systems and assay endpoints. However, the data directionally supports a preference for transrepression by Dagrocorat.

Table 2: Clinical Efficacy of this compound vs. Prednisone in Rheumatoid Arthritis (Phase IIa Study - 2 weeks)

Treatment GroupChange from Baseline in DAS28-CRP
This compound 10 mg-1.69 (p=0.0141 vs. placebo)[2][3]
This compound 25 mg-2.22 (p<0.0001 vs. placebo; p=0.0004 vs. prednisone 5 mg)[2][3]
Prednisone 5 mg-1.17[2][3]
Placebo-0.96[2][3]

Table 3: Clinical Biomarker Changes with this compound vs. Prednisone in Rheumatoid Arthritis (Phase IIb Study - 8 weeks)

Treatment GroupACR20 Response Rate
This compound 10 mg69% (Superior to placebo)[4][5][6]
This compound 15 mg73% (Non-inferior to prednisone 10 mg)[4][5][6]
Prednisone 5 mg51%[4][5][6]
Prednisone 10 mg71%[4][5][6]
Placebo37%[4][5][6]

Signaling Pathways and Experimental Workflows

Dissociated Mechanism of Action of this compound

Dissociated_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Conversion GR Glucocorticoid Receptor (GR) Dagrocorat->GR GR_complex Dagrocorat-GR Complex GR->GR_complex HSP HSP90 HSP->GR Chaperones GR_dimer GR Dimer GR_complex->GR_dimer Dimerization (Reduced) GR_monomer GR Monomer GR_complex->GR_monomer Nuclear Translocation NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_active Active NF-κB NFkB->NFkB_active Nuclear Translocation Proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Proinflammatory_stimuli->NFkB_complex Activates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding (Reduced) Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation GR_monomer->NFkB_active Inhibits (Tethering) Transrepression Transrepression (Anti-inflammatory Effects) Proinflammatory_genes Pro-inflammatory Genes NFkB_active->Proinflammatory_genes Activates Transcription Experimental_Workflow cluster_transrepression Transrepression Assay cluster_transactivation Transactivation Assay start_tr Isolate Human Primary Immune Cells (e.g., PBMCs) stimulate_tr Stimulate with LPS (e.g., 100 ng/mL) start_tr->stimulate_tr treat_tr Treat with varying concentrations of Dagrocorat or Comparator stimulate_tr->treat_tr incubate_tr Incubate (e.g., 4-24h) treat_tr->incubate_tr measure_tr Measure TNF-α levels (ELISA) incubate_tr->measure_tr analyze_tr Calculate IC50 measure_tr->analyze_tr compare Compare IC50/EC50 values to determine dissociation start_ta Culture Reporter Cell Line (e.g., A549 with GRE-luciferase) transfect_ta Transfect with GR expression vector (if needed) start_ta->transfect_ta treat_ta Treat with varying concentrations of Dagrocorat or Comparator transfect_ta->treat_ta incubate_ta Incubate (e.g., 6-24h) treat_ta->incubate_ta measure_ta Measure Luciferase Activity incubate_ta->measure_ta analyze_ta Calculate EC50 measure_ta->analyze_ta

References

head-to-head comparison of Fosdagrocorat and dagrocorat in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Fosdagrocorat (PF-04171327) and its active metabolite, dagrocorat (PF-00251802), represent a class of non-steroidal selective glucocorticoid receptor modulators (SGRMs), also known as dissociated agonists of the glucocorticoid receptor (DAGRs).[1][2] Developed to treat inflammatory conditions such as rheumatoid arthritis, these compounds were engineered to separate the anti-inflammatory benefits of traditional glucocorticoids from their adverse metabolic effects.[1][3] this compound is a phosphate ester prodrug designed to improve the pharmacokinetic properties of dagrocorat, which is the pharmacologically active molecule.[1][2][4] This guide provides a detailed in vitro comparison of these compounds, focusing on the activity of dagrocorat, supported by experimental data and methodologies.

Mechanism of Action: The Principle of Dissociated Agonism

The therapeutic action of glucocorticoids is mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[5] The anti-inflammatory effects are largely attributed to transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[1][5] Conversely, many undesirable side effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA, upregulating the expression of genes associated with metabolic dysregulation.[1][2][5]

Dagrocorat is designed as a dissociated agonist that preferentially induces transrepression over transactivation.[2][6] It is a high-affinity partial agonist for the GR.[5][6] Upon binding, dagrocorat is thought to induce a unique receptor conformation that favors the monomeric state required for transrepression, while being less conducive to the dimerization and DNA binding necessary for robust transactivation.[5]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Dagrocorat Dagrocorat GR_complex GR-HSP Complex Dagrocorat->GR_complex Binds Activated_GR Activated GR Monomer GR_complex->Activated_GR HSP Dissociation NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethers & Inhibits Activated_GR->NFkB_AP1 GR_dimer GR Dimer (Less Favored) Activated_GR->GR_dimer Activated_GR->GR_dimer cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_genes Suppressed GRE GRE Transactivation_genes Metabolic Gene Expression GRE->Transactivation_genes Reduced Activation GR_dimer->GRE Binds (Reduced)

Caption: Dissociated mechanism of action of Dagrocorat.

Data Presentation: In Vitro Activity

As this compound is a prodrug, in vitro studies primarily focus on the biological activity of dagrocorat.[2] The following tables summarize the key quantitative data available.

Table 1: Dagrocorat Glucocorticoid Receptor Binding Affinity

CompoundAssay TypeTargetIC50 (nM)
Dagrocorat (PF-00251802)Fluorescence PolarizationHuman Glucocorticoid Receptor1.31[6]

Table 2: Dagrocorat In Vitro Functional Activity

CompoundAssay TypeCell Line/SystemActivityIC50 (nM)
Dagrocorat (PF-00251802)Inhibition of LPS-induced TNF-α releaseHuman Whole BloodPartial Agonist35[6]
Dagrocorat (PF-00251802)Dexamethasone-induced transactivationHuman ChaGoK1 cellsAntagonist8.9[6]

Experimental Protocols

Detailed experimental protocols for the characterization of dagrocorat are not fully public. However, based on standard methodologies for evaluating glucocorticoid receptor modulators, the following assays were likely employed.[1]

1. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding affinity of a compound to its target protein.

  • Principle: The assay relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a protein. A small, unbound tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to a larger protein like the GR, the tracer's movement is restricted, leading to higher fluorescence polarization.[6]

  • Methodology:

    • A fluorescently labeled GR ligand (tracer) is incubated with the purified glucocorticoid receptor.

    • Increasing concentrations of the unlabeled test compound (dagrocorat) are added to compete with the tracer for binding to the GR.

    • The fluorescence polarization is measured using a microplate reader.

    • The data is plotted to generate a dose-response curve, from which the IC50 value (the concentration of dagrocorat that inhibits 50% of tracer binding) is determined.[6]

2. Luciferase Reporter Gene Assays

These cell-based assays are used to measure the functional activity of a compound in either promoting transactivation or inhibiting transrepression.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene. The expression of this gene is driven by a promoter that is either activated by GR (for transactivation) or by a pro-inflammatory transcription factor like NF-κB (for transrepression). The amount of light produced by the luciferase enzyme is proportional to the level of gene expression.[1][7]

  • Methodology for Transrepression (e.g., NF-κB Inhibition):

    • A suitable cell line (e.g., HEK293) is co-transfected with a GR expression plasmid and an NF-κB-luciferase reporter plasmid.[7]

    • Cells are treated with varying concentrations of dagrocorat.

    • An inflammatory stimulus (e.g., TNF-α) is added to activate the NF-κB pathway.[1]

    • After incubation, the cells are lysed, and luciferase activity is measured with a luminometer. A decrease in luciferase signal indicates that dagrocorat is inhibiting NF-κB activity via GR-mediated transrepression.[1]

cluster_workflow Luciferase Reporter Assay Workflow (Transrepression) A 1. Cell Transfection (GR + NF-κB Luciferase Reporter) B 2. Treatment (Varying concentrations of Dagrocorat) A->B C 3. Inflammatory Stimulus (e.g., TNF-α to activate NF-κB) B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Measure Luciferase Activity (Luminometer) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Workflow for a Luciferase Reporter Assay.

3. Human Whole Blood Assay

This ex vivo assay assesses the anti-inflammatory activity of a compound in a more physiologically relevant matrix.

  • Principle: The ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in response to a stimulus is measured in human whole blood.

  • Methodology:

    • Fresh human whole blood is incubated with varying concentrations of dagrocorat.

    • Lipopolysaccharide (LPS) is added to stimulate the release of TNF-α from immune cells.

    • After incubation, plasma is collected, and the concentration of TNF-α is measured, typically by ELISA.

    • The IC50 value is calculated from the dose-response curve.

Conclusion

The in vitro data robustly characterize dagrocorat as a high-affinity, selective glucocorticoid receptor modulator.[5][6] this compound serves as the orally bioavailable prodrug, which is rapidly converted to the active dagrocorat in vivo.[2] The key in vitro feature of dagrocorat is its dissociated profile: it demonstrates potent anti-inflammatory activity, evidenced by the inhibition of TNF-α release (a transrepression-mediated effect), while simultaneously acting as an antagonist in transactivation assays.[6] This functional dissociation supports the underlying hypothesis that SGRMs like dagrocorat can potentially offer an improved therapeutic window over traditional glucocorticoids by separating the desired anti-inflammatory effects from the mechanism that drives many adverse events.[2][5] Although the development of these compounds was discontinued after Phase II clinical trials, the in vitro profile of dagrocorat provides a valuable benchmark for the ongoing development of safer anti-inflammatory therapies.[1]

References

cross-validation of Fosdagrocorat's efficacy in different inflammatory disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective glucocorticoid receptor modulator (SGRM) Fosdagrocorat (PF-04171327), focusing on its mechanism of action and clinical efficacy in rheumatoid arthritis (RA). While specific preclinical data in various inflammatory disease models are not publicly available, this document outlines the established protocols for key models—collagen-induced arthritis (CIA), dextran sulfate sodium (DSS)-induced colitis, and imiquimod-induced psoriasis—to facilitate further cross-validation of this compound's anti-inflammatory potential.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound is a prodrug that is rapidly converted to its active metabolite, dagrocorat (PF-00251802).[1] As an SGRM, its therapeutic rationale lies in the selective modulation of the glucocorticoid receptor (GR). The primary goal is to separate the anti-inflammatory effects, primarily mediated by transrepression , from the adverse metabolic and systemic effects associated with traditional glucocorticoids, which are largely driven by transactivation .[1][2]

Transrepression , the desired anti-inflammatory pathway, involves the monomeric GR interfering with pro-inflammatory transcription factors such as NF-κB and AP-1.[1] In contrast, transactivation , which leads to many of the side effects of corticosteroids, involves the homodimerization of the GR and its binding to glucocorticoid response elements (GREs) to upregulate gene expression.[1][2] this compound is designed to preferentially activate the transrepression pathway.[1]

cluster_Nucleus This compound This compound (Prodrug) Dagrocorat Dagrocorat (Active Metabolite) This compound->Dagrocorat Conversion GR_Cytoplasm Glucocorticoid Receptor (GR) in Cytoplasm Dagrocorat->GR_Cytoplasm Binding GR_Complex Dagrocorat-GR Complex GR_Cytoplasm->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Translocation Transrepression Transrepression (Anti-inflammatory) GR_Complex->Transrepression Transactivation Transactivation (Metabolic Side Effects) GR_Complex->Transactivation NFkB_AP1 NF-κB / AP-1 Transrepression->NFkB_AP1 Inhibition GRE Glucocorticoid Response Elements (GREs) Transactivation->GRE Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_Genes Anti_inflammatory_Effect Anti-inflammatory Effect Pro_inflammatory_Genes->Anti_inflammatory_Effect Side_Effect_Genes Side Effect-Related Gene Expression GRE->Side_Effect_Genes Metabolic_Side_Effects Metabolic Side Effects Side_Effect_Genes->Metabolic_Side_Effects

Figure 1. Simplified signaling pathway of this compound.

Comparative Efficacy in Rheumatoid Arthritis

This compound has undergone Phase II clinical trials for the treatment of active rheumatoid arthritis.[1] The primary endpoints in these studies were the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).[1]

Table 1: Efficacy of this compound in Phase II Clinical Trials for Rheumatoid Arthritis
Clinical TrialTreatment ArmsNPrimary EndpointResultComparator(s)
NCT00938587 (Phase IIa) This compound 10 mg QD21Change from baseline in DAS28-CRP at Week 2-1.69Placebo: -0.96
This compound 25 mg QD22-2.22 (p<0.001 vs prednisone 5mg)Prednisone 5 mg QD: -1.17
NCT01393639 (Phase IIb) This compound 1 mg QD~46ACR20 response at Week 847%Placebo: 37%
This compound 5 mg QD~4661%Prednisone 5 mg QD: 51%
This compound 10 mg QD~4669%Prednisone 10 mg QD: 71%
This compound 15 mg QD~4673%

Data sourced from publicly available clinical trial information.[1]

Table 2: Comparison with Standard of Care for Rheumatoid Arthritis
Drug ClassExamplesGeneral EfficacyKey Considerations
Conventional Synthetic DMARDs (csDMARDs) Methotrexate, Leflunomide, Sulfasalazine, HydroxychloroquineFirst-line treatment, slows disease progression.[3][4]Requires monitoring for potential side effects (liver, lung).
Biologic DMARDs (bDMARDs) TNF inhibitors (e.g., Adalimumab), IL-6 inhibitors (e.g., Tocilizumab)Highly effective, particularly for moderate to severe RA.[4]Increased risk of infections.
Targeted Synthetic DMARDs (tsDMARDs) JAK inhibitors (e.g., Tofacitinib)Oral administration with efficacy comparable to some biologics.Boxed warnings for serious infections, malignancy, and thrombosis.
Corticosteroids PrednisoneRapid and potent anti-inflammatory effects.[4]Significant long-term side effects (osteoporosis, diabetes).
Selective Glucocorticoid Receptor Modulators (SGRMs) This compound Aims to match the efficacy of corticosteroids with an improved safety profile.[1]Development was discontinued.

Experimental Protocols for Inflammatory Disease Models

The following are established protocols for inducing key inflammatory disease models in mice, which can be utilized to further evaluate the efficacy of this compound.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.

  • Animal Strain: DBA/1 mice (highly susceptible).

  • Induction:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µl of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µl of the emulsion intradermally at a different site near the base of the tail.

  • Assessment:

    • Clinical Scoring: Monitor mice for signs of arthritis (erythema, swelling) in each paw, typically on a scale of 0-4. The cumulative score reflects disease severity.

    • Paw Thickness: Measure paw swelling using a caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Monitoring Ongoing Monitoring: Clinical Scoring, Paw Thickness Day21->Monitoring Endpoint Study Endpoint: Histopathology, Biomarker Analysis Monitoring->Endpoint

Figure 2. Experimental workflow for Collagen-Induced Arthritis (CIA).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease (IBD), particularly ulcerative colitis.

  • Animal Strain: C57BL/6 or BALB/c mice.

  • Induction (Acute Model):

    • Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Assessment:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: At sacrifice, measure the length of the colon (shortening is a sign of inflammation).

    • Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines in colon tissue homogenates.

Induction DSS Administration (in drinking water for 5-7 days) Monitoring Daily Monitoring: Weight Loss, DAI Score Induction->Monitoring Endpoint Study Endpoint: Colon Length, Histology, MPO, Cytokines Monitoring->Endpoint

Figure 3. Experimental workflow for DSS-Induced Colitis.

Imiquimod-Induced Psoriasis in Mice

This model recapitulates many features of human plaque psoriasis, including the involvement of the IL-23/IL-17 axis.

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Induction:

    • Apply a daily topical dose of imiquimod cream (e.g., 5%) to a shaved area of the back and/or the ear for 5-7 consecutive days.

  • Assessment:

    • Psoriasis Area and Severity Index (PASI): Score the treated skin daily for erythema, scaling, and thickness.

    • Skin and Ear Thickness: Measure with a caliper.

    • Histopathology: Collect skin samples for histological analysis of epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.

    • Gene Expression Analysis: Perform qPCR on skin samples to measure the expression of psoriasis-related genes (e.g., IL-17, IL-23).

Induction Topical Imiquimod Application (daily for 5-7 days) Monitoring Daily Monitoring: PASI Score, Skin Thickness Induction->Monitoring Endpoint Study Endpoint: Histopathology, Gene Expression Monitoring->Endpoint

Figure 4. Experimental workflow for Imiquimod-Induced Psoriasis.

Conclusion

The available clinical data in rheumatoid arthritis suggest that this compound holds promise as a potent anti-inflammatory agent with a potentially improved safety profile compared to traditional corticosteroids.[1] Its selective mechanism of action, favoring transrepression over transactivation, provides a strong rationale for its efficacy in a range of inflammatory conditions. The experimental models and protocols detailed in this guide offer a robust framework for the further preclinical evaluation and cross-validation of this compound's efficacy across different inflammatory diseases. Such studies would be invaluable in fully characterizing the therapeutic potential of this dissociated glucocorticoid receptor agonist.

References

Fosdagrocorat: A Comparative Analysis of Long-Term Efficacy and Safety in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of rheumatoid arthritis (RA).[1] As a prodrug of its active metabolite, dagrocorat (PF-00251802), it was designed to offer a dissociated anti-inflammatory effect from the metabolic side effects commonly associated with traditional glucocorticoid therapy.[2][3] The development of this compound did not proceed to market.[1] This guide provides a comprehensive comparison of this compound's efficacy and safety profile with the standard of care, prednisone, based on available Phase II clinical trial data.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound operates through a distinct mechanism aimed at separating the therapeutic and adverse effects of glucocorticoid receptor (GR) activation. The anti-inflammatory effects of glucocorticoids are primarily mediated through a process called transrepression, while many of the undesirable side effects, such as those on bone and glucose metabolism, are driven by transactivation.[3] this compound was engineered to preferentially induce transrepression over transactivation, thereby aiming for a better therapeutic window compared to conventional corticosteroids like prednisone.[3][4]

cluster_0 This compound (Prodrug) cluster_1 Dagrocorat (Active Metabolite) cluster_2 Cellular Action This compound This compound Dagrocorat Dagrocorat This compound->Dagrocorat Conversion in vivo GR Glucocorticoid Receptor (GR) Dagrocorat->GR Binds to Transrepression Transrepression GR->Transrepression Preferentially Induces Transactivation Transactivation GR->Transactivation Minimally Induces AntiInflammatory Anti-Inflammatory Effects Transrepression->AntiInflammatory MetabolicEffects Metabolic Side Effects Transactivation->MetabolicEffects

This compound's Dissociated Mechanism of Action.

Quantitative Data Summary

The long-term efficacy of this compound compared to the standard of care has been evaluated in Phase II clinical trials. The primary endpoints in these studies included the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).[2]

Table 1: Efficacy of this compound in Phase IIa Clinical Trial (NCT00938587) at Week 2
Treatment ArmNChange from Baseline in DAS28-CRP
This compound 10 mg QD21-1.69
This compound 25 mg QD22-2.22†
Prednisone 5 mg QD21-1.17
Placebo22-0.96
*p < 0.05 vs Placebo. †p < 0.001 vs Prednisone 5 mg.[5]
Data sourced from a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled Phase IIa study.[5][6]
Table 2: Efficacy of this compound in Phase IIb Clinical Trial (NCT01393639) at Week 8
Treatment ArmNACR20 Response Rate
This compound 1 mg QD~4647%
This compound 5 mg QD~4661%
This compound 10 mg QD~4669%
This compound 15 mg QD~4673%†
Prednisone 5 mg QD~4651%
Prednisone 10 mg QD~4671%
Placebo~4637%
*Superior to placebo. †Non-inferior to prednisone 10 mg.[7][8]
Data sourced from a 12-week, multicenter, double-blind, parallel-group, active-controlled and placebo-controlled Phase IIb study.[7][8]
Table 3: Safety and Biomarker Changes in Phase IIb Clinical Trial (NCT01393639)
Treatment ArmChange in Glycosylated Hemoglobin (HbA1c)Change in Procollagen Type 1 N-terminal Peptide (P1NP)
This compound (all doses)ReductionNon-inferior to Prednisone 5 mg (for 1, 5, and 10 mg doses)
PrednisoneIncreaseSignificant Decrease
These findings support the proposed dissociated mechanism of action of SGRMs.[2][4][7]

Experimental Protocols

The following outlines the methodologies for the key clinical trials cited in this guide.

Phase IIa Study (NCT00938587) Protocol
  • Objective: To assess the efficacy and safety of this compound in patients with rheumatoid arthritis.[5][6]

  • Design: A multicenter, double-blind, parallel-group, active- and placebo-controlled study.[5]

  • Participants: 86 patients with active RA on stable background methotrexate therapy.[5]

  • Intervention: Patients were randomized (1:1:1:1) to receive this compound 10 mg, this compound 25 mg, prednisone 5 mg, or placebo, once daily for 2 weeks.[5]

  • Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) after 2 weeks of treatment.[5]

  • Secondary Outcomes: American College of Rheumatology (ACR) response rates, change from baseline in ACR core components, and Health Assessment Questionnaire Disability Index.[5]

Phase IIb Study (NCT01393639) Protocol
  • Objective: To evaluate the efficacy and safety of a range of this compound doses versus prednisone and placebo in patients with RA.[7][8]

  • Design: A 12-week, multicenter, double-blind, parallel-group, active-controlled, and placebo-controlled trial.[4][7]

  • Participants: 323 patients with moderate to severe RA on stable background methotrexate.[7]

  • Intervention: Patients were randomized (1:1:1:1:1:1:1) to receive this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or matched placebo, once daily for 8 weeks, followed by a 4-week blinded taper and a 1-week washout.[4][9]

  • Primary Endpoints (at week 8):

    • American College of Rheumatology 20% improvement criteria (ACR20) responses.[7]

    • Percentage changes from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]).[7]

  • Safety Assessments: Monitoring of adverse events, including effects on glucose metabolism (glycosylated hemoglobin) and the hypothalamic-pituitary-adrenal (HPA) axis.[4][7]

cluster_0 Phase II Clinical Trial Workflow PatientScreening Patient Screening (Active RA on Methotrexate) Randomization Randomization PatientScreening->Randomization Fosda This compound (1, 5, 10, 15 mg) Randomization->Fosda Pred Prednisone (5, 10 mg) Randomization->Pred Placebo Placebo Randomization->Placebo Treatment Treatment Period (8 Weeks) Taper Blinded Taper (4 Weeks) Treatment->Taper Washout Washout (1 Week) Taper->Washout FollowUp End of Study Washout->FollowUp Fosda->Treatment Pred->Treatment Placebo->Treatment

Generalized Experimental Workflow for Phase IIb Trial.

Conclusion

References

A Comparative Transcriptomic Guide: Fosdagrocorat vs. Prednisone in Cellular Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Fosdagrocorat and prednisone on treated cells. While direct comparative transcriptomic studies are not yet publicly available, this document synthesizes information on their distinct mechanisms of action, data from clinical trials, and transcriptomic studies of prednisone to infer their differential impacts on gene expression. This comparison is supported by experimental data and detailed methodologies.

Differentiated Mechanisms of Action: A Tale of Two Glucocorticoid Receptor Agonists

This compound is a non-steroidal selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR). It is designed to preferentially induce the anti-inflammatory effects of glucocorticoid receptor activation while minimizing the metabolic side effects.[1] In contrast, prednisone is a conventional corticosteroid that, once converted to its active form, prednisolone, engages the full spectrum of glucocorticoid receptor-mediated activities.[2]

The primary difference in their mechanism lies in the selective engagement of the two main pathways of glucocorticoid receptor signaling: transrepression and transactivation .

  • Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The glucocorticoid receptor, typically as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[1][3] This leads to the downregulation of genes encoding cytokines, chemokines, and other inflammatory mediators.[4][5]

  • Transactivation: In this pathway, the glucocorticoid receptor forms a homodimer, binds to glucocorticoid response elements (GREs) on the DNA, and upregulates the transcription of target genes.[6] While some of these genes have anti-inflammatory roles, the transactivation of many other genes is associated with the metabolic side effects of corticosteroids, such as hyperglycemia and osteoporosis.[6][7][8]

This compound is engineered to favor the transrepression pathway, thereby "dissociating" the desired anti-inflammatory effects from the undesired metabolic effects mediated by transactivation.[9] Prednisone, on the other hand, activates both pathways.[6]

cluster_this compound This compound (Dissociated Agonist) cluster_prednisone Prednisone (Conventional Agonist) This compound This compound GR_F Glucocorticoid Receptor (Monomer) This compound->GR_F NFkB_AP1_F NF-κB / AP-1 GR_F->NFkB_AP1_F Inhibition Transrepression_F Transrepression (Anti-inflammatory) GR_F->Transrepression_F Inflammatory_Genes_F Inflammatory Gene Expression ↓ NFkB_AP1_F->Inflammatory_Genes_F Transrepression_F->Inflammatory_Genes_F Prednisone Prednisone GR_P Glucocorticoid Receptor (Monomer/Dimer) Prednisone->GR_P NFkB_AP1_P NF-κB / AP-1 GR_P->NFkB_AP1_P Inhibition Transrepression_P Transrepression (Anti-inflammatory) GR_P->Transrepression_P Transactivation_P Transactivation (Metabolic Effects) GR_P->Transactivation_P Inflammatory_Genes_P Inflammatory Gene Expression ↓ NFkB_AP1_P->Inflammatory_Genes_P Transrepression_P->Inflammatory_Genes_P Metabolic_Genes_P Metabolic Gene Expression ↑ Transactivation_P->Metabolic_Genes_P

Caption: Signaling pathways of this compound and Prednisone.

Comparative Analysis of Gene Expression

Based on their distinct mechanisms of action, this compound and prednisone are expected to have different transcriptomic signatures.

FeatureThis compoundPrednisone
Primary Mechanism Preferential transrepressionTransrepression and transactivation
Interaction with NF-κB/AP-1 InhibitoryInhibitory[4]
Effect on Inflammatory Genes DownregulationDownregulation[10]
Interaction with GREs Minimal to no transactivationBinds to GREs to activate gene expression[6]
Effect on Metabolic Genes Minimal to no upregulationUpregulation[8]

Table 1: Mechanistic Comparison of this compound and Prednisone.

The table below provides an illustrative comparison of the expected effects on key gene categories. The gene examples for prednisone are based on published transcriptomic studies.

Gene CategoryExample Genes (Prednisone)Expected Effect of PrednisoneExpected Effect of this compound
Pro-inflammatory Cytokines & Chemokines IL-6, TNF, CXCL10, CCL3Strong Downregulation[10]Strong Downregulation
Immune Cell Signaling CD83, CD86, TLR7Downregulation[11]Downregulation
Anti-inflammatory IL-10, DUSP1Upregulation[11][12]Potential Upregulation (less pronounced)
Gluconeogenesis PCK1, G6PCUpregulation[13]Minimal to no effect
Lipid Metabolism ANGPTL4UpregulationMinimal to no effect
Bone Metabolism RANKLUpregulation[14]Minimal to no effect

Table 2: Illustrative Comparison of Expected Differential Gene Regulation.

Experimental Data from Clinical Trials

Phase II clinical trials in patients with rheumatoid arthritis have provided clinical evidence supporting the dissociated mechanism of this compound.

EndpointThis compound (10-15 mg)Prednisone (10 mg)Placebo
ACR20 Response (Week 8) 69-73%71%37%[15]
Change in DAS28-CRP (Week 2) -1.69 to -2.22-1.17 (5mg dose)-0.96[16]
Glycosylated Hemoglobin (HbA1c) Reduction from baselineNot reported to reduceNo reduction
Bone Formation Markers (P1NP) Non-inferior to prednisone 5mg--[15]

Table 3: Summary of Key Efficacy and Safety Markers from this compound Phase II Trials.

The clinical data suggests that this compound has comparable anti-inflammatory efficacy to prednisone at similar doses, as indicated by the ACR20 and DAS28-CRP scores.[15][16] Notably, this compound was associated with a reduction in glycosylated hemoglobin, a marker for blood sugar control, which contrasts with the known hyperglycemic effects of prednisone.[8][15] This aligns with the hypothesis that this compound has reduced transactivation effects on metabolic genes.

Experimental Protocols

  • Study Design: A 12-week, multicenter, double-blind, parallel-group, active- and placebo-controlled trial.[15]

  • Patient Population: 323 patients with moderate to severe active rheumatoid arthritis with an inadequate response to methotrexate.[17]

  • Treatment Arms: Patients were randomized to receive once-daily oral doses of this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo for 8 weeks, followed by a 4-week blinded taper.[15]

  • Primary Endpoints (Week 8):

    • American College of Rheumatology 20% improvement (ACR20) response.[15]

    • Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]).[15]

  • Transcriptomic Analysis: While transcriptomic analysis was not a primary outcome of this clinical trial, blood samples were collected and could be used for such analyses in the future.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Specific immune cell populations (e.g., T cells, B cells, monocytes) can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[10][11]

  • Cell Culture and Treatment: Isolated cells are cultured in appropriate media and treated with prednisone (or vehicle control) at a specified concentration and duration.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina) and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools like RSEM or HTSeq.

    • Differential Expression Analysis: Differentially expressed genes between prednisone-treated and control cells are identified using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify biological pathways that are significantly enriched among the differentially expressed genes.

cluster_workflow Comparative Transcriptomics Experimental Workflow start Isolate Immune Cells (e.g., PBMCs) treatment Cell Culture & Treatment start->treatment fosda This compound treatment->fosda pred Prednisone treatment->pred control Vehicle Control treatment->control rna_extraction RNA Extraction & QC fosda->rna_extraction pred->rna_extraction control->rna_extraction sequencing Library Preparation & RNA Sequencing rna_extraction->sequencing analysis Bioinformatic Analysis sequencing->analysis deg Differential Gene Expression Analysis analysis->deg pathway Pathway Analysis analysis->pathway end Comparative Transcriptomic Profile deg->end pathway->end

Caption: A generalized experimental workflow for comparative transcriptomics.

Conclusion

While a direct comparative transcriptomic analysis of this compound and prednisone-treated cells remains to be published, a strong inference of their differential effects can be drawn from their distinct mechanisms of action. This compound, as a dissociated agonist of the glucocorticoid receptor, is designed to primarily engage the transrepression pathway, leading to the downregulation of inflammatory genes with minimal impact on the transactivation of genes associated with metabolic side effects. Prednisone, a conventional glucocorticoid, activates both pathways, resulting in broad anti-inflammatory effects but also a significant potential for adverse metabolic events.

Clinical trial data for this compound in rheumatoid arthritis supports this dissociated mechanism, demonstrating comparable efficacy to prednisone with a potentially improved safety profile concerning glucose metabolism. Future head-to-head transcriptomic studies are warranted to fully elucidate the gene expression profiles of these two compounds and to identify specific biomarkers that can predict therapeutic response and the likelihood of side effects. Such studies will be invaluable for the continued development of safer and more targeted anti-inflammatory therapies.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Fosdagrocorat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and disposal protocols for Fosdagrocorat (PF-04171327), a selective glucocorticoid receptor modulator. Adherence to these guidelines is vital for ensuring laboratory safety and minimizing environmental impact. As this compound is a research chemical, it is imperative to handle it with the utmost care, following all institutional and regulatory standards for hazardous waste management.

This compound is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802).[1][2] Both compounds are non-steroidal, selective glucocorticoid receptor modulators (SGRMs).[1][3]

Physicochemical and Hazard Information

A comprehensive understanding of the chemical properties and potential hazards of this compound is fundamental for safe handling and disposal.

PropertyValueReference
Chemical Formula C₂₉H₃₀F₃N₂O₅P[1]
Molar Mass 574.537 g·mol⁻¹[1]
Appearance Solid
Primary Route of Entry Inhalation, Ingestion, Skin/Eye Contact
Known Hazards Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.
Hazard ClassificationPrecautionary Statements
Health Hazards P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308 + P313: IF exposed or concerned: Get medical advice/attention.
Environmental Hazards Synthetic glucocorticoids are considered endocrine disruptors and environmental contaminants of emerging concern. While specific data for this compound is limited, glucocorticoids, in general, can have adverse effects on aquatic organisms. Therefore, release into the environment must be avoided.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to mitigate risks.

Proper PPE is the first line of defense when handling this compound.

PPE ItemSpecifications
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use a certified respirator (e.g., N95) when handling the powder form or if there is a risk of aerosolization. Work in a well-ventilated area, preferably a chemical fume hood.

Dispose of all this compound waste as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.

  • Segregation:

    • Collect all waste contaminated with this compound separately from other laboratory waste.

    • Use designated, clearly labeled, and leak-proof containers.

  • Solid Waste Disposal (Unused/Expired Compound, Contaminated PPE, and Labware):

    • Place unused or expired this compound powder, along with any contaminated items such as gloves, weighing paper, and pipette tips, into a designated hazardous waste container.

    • Do not mix with non-hazardous trash.

    • The container must be sealed and properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.

  • Liquid Waste Disposal (Solutions, Rinsates):

    • Collect all solutions containing this compound and rinsates from cleaning contaminated glassware in a sealed, leak-proof container specifically designated for hazardous liquid waste.

    • Never pour this compound solutions down the drain.

    • Label the container clearly with "Hazardous Waste," the full chemical name, and approximate concentrations of all components.

  • Empty Container Disposal:

    • Triple rinse empty containers that held this compound with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.

  • Spill Management:

    • Evacuate: Clear the immediate area of all personnel.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

    • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Workflows

Visualizing the procedural steps and underlying mechanisms can enhance understanding and compliance.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve collect_solid Solid Waste Container (Unused powder, contaminated labware, PPE) prep_weigh->collect_solid Dispose contaminated materials collect_liquid Liquid Waste Container (Unused solutions, rinsates) prep_dissolve->collect_liquid Dispose excess solution label_waste Label Waste Containers ('Hazardous Waste', Chemical Name, Hazards) collect_solid->label_waste collect_liquid->label_waste collect_sharps Sharps Container (Contaminated needles, etc.) collect_sharps->label_waste seal_waste Seal Containers label_waste->seal_waste store_waste Store in Designated Satellite Accumulation Area seal_waste->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup ehs_disposal Final Disposal by Licensed Contractor request_pickup->ehs_disposal

References

Essential Safety and Logistical Information for Handling Fosdagrocorat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Fosdagrocorat (PF-04171327), a nonsteroidal selective glucocorticoid receptor modulator (SGRM). Given its cytotoxic potential, all personnel must adhere to strict safety procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

Due to its cytotoxic nature, the handling of this compound requires comprehensive personal protective equipment to prevent skin contact, inhalation, and ingestion.

Standard Handling Operations
PPE ComponentSpecification
Gloves Double gloving with chemotherapy-tested nitrile gloves. Change immediately if contaminated.
Gown Disposable, lint-free polypropylene gown with a polyethylene coating. Must be long-sleeved with knit cuffs.
Eye Protection Safety glasses with side shields or a full-face shield.
Mask Surgical mask. A NIOSH-approved respirator should be used if there is a risk of aerosolization.
High-Risk Operations (e.g., weighing, reconstituting)

In addition to the standard PPE, a ventilated enclosure, such as a chemical fume hood or a biological safety cabinet, is mandatory for all operations that may generate dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound within the laboratory is essential to maintain safety and integrity of the compound.

Receiving and Storage

Upon receipt, inspect the container for any damage. Unopened containers should be stored in a designated, clearly labeled area for cytotoxic agents. This compound should be stored at a controlled room temperature, protected from light and moisture.

Preparation and Use

All manipulations of this compound should be performed in a designated area within a ventilated enclosure. Use dedicated equipment and utensils. After handling, decontaminate all surfaces with an appropriate cleaning agent.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE, vials, and labware should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
Liquid Waste Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.

Experimental Protocols

In Vitro Assay: Glucocorticoid Receptor (GR) Transactivation Assay

This protocol is designed to measure the effect of this compound on GR-mediated gene transcription.

1. Cell Culture:

  • Culture a human cell line expressing a luciferase reporter gene under the control of a GR-responsive promoter (e.g., A549 cells stably transfected with a GRE-luciferase reporter construct).

  • Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions to achieve the desired final concentrations for the dose-response curve.

3. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the growth medium with a serum-free medium.

  • Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay).

  • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizing Workflows and Pathways

To facilitate a deeper understanding of the processes involved with this compound, the following diagrams illustrate key workflows and its mechanism of action.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Inspect Container Inspect Container Log Inventory Log Inventory Inspect Container->Log Inventory Designated Cytotoxic Area Designated Cytotoxic Area Log Inventory->Designated Cytotoxic Area Controlled Room Temperature Controlled Room Temperature Designated Cytotoxic Area->Controlled Room Temperature Weighing/Reconstitution (in fume hood) Weighing/Reconstitution (in fume hood) Controlled Room Temperature->Weighing/Reconstitution (in fume hood) Transport to designated area Experimentation Experimentation Weighing/Reconstitution (in fume hood)->Experimentation Segregate Waste Segregate Waste Experimentation->Segregate Waste Labelled Cytotoxic Containers Labelled Cytotoxic Containers Segregate Waste->Labelled Cytotoxic Containers Hazardous Waste Pickup Hazardous Waste Pickup Labelled Cytotoxic Containers->Hazardous Waste Pickup

Caption: Laboratory Workflow for this compound Handling.

cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic Side Effects) This compound This compound GR_monomer GR Monomer This compound->GR_monomer NF_kB_AP1 NF-κB / AP-1 GR_monomer->NF_kB_AP1 Inflammatory_Genes Inflammatory Gene Expression NF_kB_AP1->Inflammatory_Genes activates Inflammation_down Inflammation ↓ Inflammatory_Genes->Inflammation_down Fosdagrocorat_TA This compound GR_dimer GR Dimer Fosdagrocorat_TA->GR_dimer GRE Glucocorticoid Response Element GR_dimer->GRE binds Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes activates Side_Effects Metabolic Side Effects ↑ Metabolic_Genes->Side_Effects

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosdagrocorat
Reactant of Route 2
Fosdagrocorat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.